molecular formula C30H22O10 B1198936 Chamaejasmin

Chamaejasmin

Cat. No.: B1198936
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chamaejasmin is a natural product found in Daphne aurantiaca, Stellera chamaejasme, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBLQALVMHBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bioactive Biflavonoids from Stellera chamaejasme: Technical Guide to Isolation & Mechanism Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The root of Stellera chamaejasme L. (Thymelaeaceae), known traditionally as "Langdu," has evolved from a toxic botanical pesticide to a reservoir of high-value therapeutics.[1] While diterpenoids (e.g., gnidimacrin) were historically the primary focus, recent proteomic and metabolomic profiling has identified C-3/C-3'' linked biflavonoids —specifically Neochamaejasmin A/B and Chamaejasmenin B —as potent oncological agents.

This guide provides a validated technical framework for the extraction, isolation, and pharmacological characterization of these biflavonoids. Unlike generic flavonoid protocols, this system addresses the specific stereochemical stability and solubility challenges inherent to the C-3/C-3'' biflavanone skeleton.

Phytochemical Architecture

The bioactive core of S. chamaejasme consists of biflavanones formed by the oxidative coupling of two flavanone monomers. The critical structural feature is the C-3/C-3'' interflavonoid linkage, which dictates both bioactivity and isolation complexity.

Compound NameStructural ClassKey BioactivityMolecular Weight
Neochamaejasmin B (NCB) Biflavanone (C-3/C-3'')MDR Reversal (P-gp inhibition), Apoptosis542.5 g/mol
Neochamaejasmin A (NCA) Biflavanone (C-3/C-3'')ROS-mediated Mitochondrial Apoptosis542.5 g/mol
Chamaejasmenin B BiflavanoneDNA Double-Strand Breaks, G0/G1 Arrest~540 g/mol
Sikokianin D BiflavanoneHigh Cytotoxicity (Lung/Liver models)~538 g/mol

Extraction & Isolation Framework

Objective: Maximize yield of biflavonoid fraction while minimizing chlorophyll and hydrolyzable tannin contamination.

The "Acetone-Partition" Protocol

Standard methanol extraction often co-extracts excessive sugars. The 70% Acetone/Water system is superior for penetrating the woody root matrix of S. chamaejasme to solubilize biflavanones.

Step-by-Step Methodology:

  • Pre-treatment: Air-dry roots of S. chamaejasme and pulverize to a coarse powder (40 mesh).

  • Primary Extraction: Macerate 1.0 kg powder in 5.0 L of 70% Acetone/H₂O at room temperature (25°C) for 72 hours. Repeat 3x.

    • Why: Acetone prevents the hydrolysis of glycosides better than methanol and improves biflavanone solubility.

  • Concentration: Evaporate acetone under reduced pressure (Rotavap at 45°C) to yield an aqueous residue.

  • Liquid-Liquid Partitioning (Critical Step):

    • Wash 1: Partition aqueous residue with Petroleum Ether (1:1 v/v). Discard the organic layer (removes lipids/chlorophyll).

    • Extraction 2: Partition the aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v) three times.

    • Collection: Collect the EtOAc layer. This contains the biflavonoid-rich fraction (Neochamaejasmins).[2]

  • Chromatography: Subject EtOAc fraction to Silica Gel column chromatography.

    • Mobile Phase: Gradient elution with Petroleum Ether : EtOAc (from 5:1 to 1:1).[3]

    • Note: Neochamaejasmin B typically elutes in the mid-polarity region (approx. 2:1 ratio).

Workflow Visualization

ExtractionWorkflow RawMaterial Dried Roots (1.0 kg) Pulverized (40 mesh) Extraction Extraction 70% Acetone/H2O (3x 72h, 25°C) RawMaterial->Extraction Concentration Vacuum Evaporation (Remove Acetone) Extraction->Concentration PartitionPE Partition: Petroleum Ether (Remove Lipids) Concentration->PartitionPE AqueousPhase Aqueous Residue PartitionPE->AqueousPhase Save Aqueous LipidWaste Lipids/Waxes PartitionPE->LipidWaste Discard PE Layer PartitionEtOAc Partition: Ethyl Acetate (Target Extraction) AqueousPhase->PartitionEtOAc SilicaColumn Silica Gel Chromatography (Pet Ether : EtOAc Gradient) PartitionEtOAc->SilicaColumn EtOAc Fraction PurifiedComp Isolated Biflavonoids (Neochamaejasmin A/B) SilicaColumn->PurifiedComp Fr. 2:1 Ratio

Figure 1: Optimized fractionation workflow for isolating C-3/C-3'' biflavonoids from S. chamaejasme roots.

Mechanisms of Action: The "Dual-Strike" Effect

Research indicates that S. chamaejasme biflavonoids utilize a dual mechanism: direct mitochondrial apoptosis and the reversal of multidrug resistance (MDR).

Mitochondrial Apoptosis (Neochamaejasmin A)

Neochamaejasmin A (NCA) triggers cell death via Reactive Oxygen Species (ROS) accumulation.[2][4]

  • Mechanism: NCA increases intracellular ROS

    
     Phosphorylation of JNK and p38 MAPK 
    
    
    
    Imbalance of Bcl-2/Bax
    
    
    Mitochondrial Outer Membrane Permeabilization (MOMP)
    
    
    Cytochrome c release
    
    
    Caspase-9/3 activation.
MDR Reversal (Neochamaejasmin B)

Neochamaejasmin B (NCB) acts as a chemosensitizer.[5]

  • Target: ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[2]

  • Effect: Competitive inhibition of drug efflux pumps, restoring intracellular retention of chemotherapeutics (e.g., Doxorubicin, Paclitaxel) in resistant cell lines.

Signaling Pathway Diagram

SignalingPathway NCA Neochamaejasmin A ROS ROS Accumulation NCA->ROS Induces NCB Neochamaejasmin B Pgp P-gp / ABCB1 Transporter NCB->Pgp Binds/Inhibits MAPK p-JNK / p-p38 MAPK (Activation) ROS->MAPK Bcl2 Bcl-2 (Downregulation) MAPK->Bcl2 Inhibits Bax Bax (Upregulation) MAPK->Bax Activates Mito Mitochondrial Dysfunction (MOMP) Bcl2->Mito Bax->Mito Caspase Caspase-9 / Caspase-3 Cascade Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Efflux Inhibition of Drug Efflux Pgp->Efflux Sensitization Chemosensitization (Reversal of MDR) Efflux->Sensitization Sensitization->Apoptosis Synergy with Chemo

Figure 2: Divergent signaling pathways of Neochamaejasmin A (Apoptosis) and B (MDR Reversal).

Quantitative Bioactivity Profile

The following data consolidates IC50 values from key preclinical studies, establishing the potency range for these compounds.

CompoundCell LineTissue OriginIC50 (µM)Reference
Sikokianin D A549Lung Carcinoma0.75 ± 0.25 [2]
Sikokianin D Bel-7402Hepatocellular1.29 ± 0.21 [2]
Chamaejasmenin B A549Lung Carcinoma1.08 [7]
Neochamaejasmin C HepG2Hepatocellular3.07 - 15.97[7]
Chamaejasmin A HeLaCervical6.3[5]
Stelleraguaianone B RAW 264.7Macrophage (NO Inhibition)24.76[3]

Interpretation:Sikokianin D and Chamaejasmenin B exhibit sub-micromolar to low-micromolar potency, making them the most promising candidates for direct cytotoxic lead development.

Experimental Validation Protocols

Protocol A: Evaluation of Cytotoxicity (MTT Assay)

Standardized for adherent cancer cell lines (e.g., A549, HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve biflavonoid in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate supernatant. Add 150 µL DMSO to dissolve formazan crystals. Shake 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Flow Cytometry for Cell Cycle Arrest

To confirm G0/G1 or G2/M arrest induced by Chamaejasmenin B.

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize cycle.

  • Treatment: Expose cells to IC50 concentration of the compound for 24h.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL) . Incubate 30 min in dark.

  • Analysis: Analyze DNA content using flow cytometer (excitation 488 nm). Use ModFit LT or FlowJo to calculate phase distribution (G0/G1, S, G2/M).

References

  • New biflavanones and bioactive compounds from Stellera chamaejasme L. Source: PubMed / NIH URL:[Link]

  • Cytotoxic biflavones from Stellera chamaejasme. Source: Fitoterapia (via NIH) URL:[Link]

  • Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities. Source: MDPI (Molecules) URL:[Link]

  • Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway. Source:[2][4][6] Oxidative Medicine and Cellular Longevity (PMC) URL:[Link]

  • Therapeutic Potential of Chamaejasmine: An Important Anticancer Metabolite. Source: ResearchGate URL:[Link]

  • In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Source: Acta Pharmacologica Sinica URL:[Link]

Sources

Structural Architecture & Stereochemistry

[1]

Both Chamaejasmin A and B are dimeric flavanones linked via the C-3 and C-3'' positions. The structural complexity arises from the presence of four chiral centers (C-2, C-3, C-2'', C-3'') and the restricted rotation around the C3–C3'' bond, which can lead to stable rotational isomers (atropisomers).

The Stereochemical Divergence

The core difference lies in the relative configuration of the C-2 aryl group and the C-3 interflavonoid bond.

  • Chamaejasmin A: Typically characterized as the symmetric dimer (often meso-like or possessing

    
     symmetry in specific conformations). The protons at C-2/C-3 and C-2''/C-3'' generally adopt a trans  relationship (
    
    
    Hz) or cis depending on the specific isolation report, but crucial is the symmetry.
  • Chamaejasmin B: A diastereomer of A. It breaks the symmetry, often displaying cis relative stereochemistry in one flavanone unit and trans in the other, or a distinct rotational configuration that alters its solvation and binding properties.

Critical Note: Literature often presents conflicting absolute configurations (e.g., 2R,3S vs 2S,3R). Therefore, relative stereochemistry determined via coupling constants (


 values)  is the most reliable method for identification in the absence of X-ray crystallography.
Structural Logic Diagram (DOT)

ChamaejasminStructureRootStellera chamaejasme Root ExtractBiflavanonesC3-C3'' Biflavanones(MW ~542 Da)Root->BiflavanonesIsolationStereoStereochemical Determinants:1. C2/C3 Relative Config (cis vs trans)2. C3-C3'' Bond RotationBiflavanones->StereoChiral SeparationChamAChamaejasmin A(Symmetric/Iso-rotamer)ChamBChamaejasmin B(Asymmetric/Epimer)Stereo->ChamAIdentical J-values (H2/H3)Symmetric NMR signalsStereo->ChamBDistinct J-valuesSignal Doubling (Asymmetry)

Caption: Structural differentiation logic flow for C3-C3'' biflavanones isolated from S. chamaejasme.

Analytical Differentiation: NMR & CD

To validate the identity of your isolate, rely on the following spectroscopic markers.

1H-NMR Diagnostic Signals (Acetone- or DMSO- )

The coupling constant (

FeatureChamaejasmin A (Symmetric)Chamaejasmin B (Asymmetric)
Signal Complexity Simplified spectrum (due to symmetry, H-2 and H-2'' appear equivalent).Complex/Doubled signals (H-2 and H-2'' appear at distinct shifts).
H-2 Chemical Shift

~5.4 - 5.5 ppm (1H doublet)

~5.4 ppm (d) AND

~5.2 ppm (d)
Coupling (

)
Large

(~11-12 Hz) indicating trans-trans or distinct cis symmetry.
Mixed

values (e.g., one ring

Hz cis, one ring

Hz trans).
Methoxy Signals Single sharp singlet (if methoxylated derivatives).Two distinct singlets (non-equivalent environments).
Circular Dichroism (CD)
  • Chamaejasmin A: Exhibits a CD curve with intense Cotton effects (often negative near 290-300 nm, positive near 330 nm, though solvent dependent).

  • Chamaejasmin B: The CD spectrum will differ significantly in amplitude and sign reversal points due to the diastereomeric relationship.

  • Protocol: Dissolve 0.1 mg in MeOH. Scan 200–400 nm.

Isolation & Purification Protocol

This protocol is designed to separate the stereoisomers, which often co-elute on standard C18 columns.

Extraction Workflow
  • Raw Material: Pulverized air-dried roots of Stellera chamaejasme.

  • Extraction: Reflux with 95% Ethanol (

    
     w/v) for 3 hours 
    
    
    3 times.
  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (discard)

      
       Chloroform (discard/minor) 
      
      
      Ethyl Acetate (Target Fraction) .
  • Pre-fractionation: Silica gel column chromatography (CC) eluting with

    
    -MeOH gradient (100:0 
    
    
    80:20).
Chiral Separation (Critical Step)

Standard HPLC often fails to resolve A and B to baseline.

  • Column: Chiralpak IB or IC (Cellulose-based immobilized chiral phases) are superior to ODS.

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 295 nm.

  • Retention Order: Typically, the isomer with the "folded" conformation (often B) elutes later than the extended isomer (A), though this must be confirmed with standards.

Isolation Workflow Diagram (DOT)

IsolationProtocolRawRoot PowderExtEtOH Reflux(3x 3h)Raw->ExtPartLiquid-Liquid Partition(Target: EtOAc Fr.)Ext->PartSilicaSilica Gel CC(CHCl3:MeOH)Part->SilicaHPLCSemi-Prep HPLC(C18 or Chiral)Silica->HPLCFinalAChamaejasmin A(Purity >98%)HPLC->FinalAFr. 1FinalBChamaejasmin B(Purity >98%)HPLC->FinalBFr. 2

Caption: Step-by-step fractionation and purification pipeline for Chamaejasmin isomers.

Bioactivity & Structure-Activity Relationship (SAR)

The structural difference translates directly to potency. Chamaejasmin B generally exhibits superior cytotoxicity against solid tumors (Melanoma, Osteosarcoma) compared to A.

Comparative Cytotoxicity (IC50)
Cell LineChamaejasmin A (

)
Chamaejasmin B (

)
Mechanism of B
B16F10 (Melanoma) > 20.03.5 - 9.0 G0/G1 Arrest, ROS

HepG2 (Liver) ~15.0~5.0 - 8.0 Mitochondrial Apoptosis
A549 (Lung) ~12.5~6.2 DNA Damage (

-H2AX)
MDR Reversal ModerateHigh P-gp Inhibition
Mechanistic Insight

Chamaejasmin B's specific stereochemistry allows it to bind more effectively to the colchicine-binding site of tubulin or specific domains on P-glycoprotein (P-gp) . The "cis-trans" or specific atropisomeric shape of B likely fits the hydrophobic pocket of these targets better than the symmetric A form.

References

  • Si, L., et al. (2020). "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[1][2][3] Frontiers in Oncology.

  • Yang, F., et al. (2012). "In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L." Acta Pharmacologica Sinica.

  • Liu, W., et al. (2011). "A New C-3/C-3''-Biflavanone from the Roots of Stellera chamaejasme L." Molecules.

  • Hou, W., et al. (2019). "Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration..."[4] Journal of Separation Science.

In Silico Modeling of Chamaejasmin A Tubulin Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chamaejasmin A (CJA), a biflavonoid isolated from Stellera chamaejasme, has emerged as a potent antimitotic agent. Unlike non-specific cytotoxic compounds, CJA exhibits a targeted mechanism of action by modulating microtubule dynamics. Specifically, in silico and in vitro studies suggest CJA targets the


-tubulin subunit, inhibiting depolymerization and inducing mitotic arrest.

This technical guide provides a rigorous, self-validating computational framework for modeling the binding of CJA to the tubulin heterodimer. It moves beyond basic docking to include Molecular Dynamics (MD) stability validation and binding free energy calculations, synthesizing historical data (binding energy


 kcal/mol) with modern simulation standards.

Part 1: Structural Biology & System Preparation

Ligand Chemistry: Chamaejasmin A

Chamaejasmin A is a C-3/C-3'' biflavanone. Its large molecular weight and specific stereochemistry require precise conformational handling.

  • SMILES Generation: Retrieve the isomeric SMILES from PubChem/ChemSpider to ensure correct stereochemistry at the chiral centers (C-2, C-3, C-2'', C-3'').

  • Geometry Optimization (Protocol):

    • Initial Cleaning: Generate 3D coordinates and add explicit hydrogens.

    • Conformational Search: Use a Monte Carlo or Low-Mode sampling algorithm to identify the global minimum conformer.

    • DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G** level (using Gaussian or ORCA) to derive accurate partial charges (ESP charges), which are superior to standard Gasteiger charges for biflavonoids.

Protein Target Selection

The selection of the crystal structure is the single most critical decision in this workflow.

  • Primary Target: Tubulin Heterodimer (

    
    /
    
    
    
    ).[1][2][3]
  • Binding Site Hypothesis: Literature indicates CJA binds to the "top of the

    
    -subunit," characteristic of the Colchicine Binding Site (CBS)  located at the intra-dimer interface.
    
  • Recommended PDB ID: 1SA0 (Tubulin-Colchicine complex). This structure captures the "curved" conformation of tubulin induced by CBS binders, which is distinct from the "straight" conformation found in Taxol-bound structures (e.g., 1JFF).

  • Preparation Protocol:

    • Strip: Remove solvent molecules, ions, and the native ligand (Colchicine).

    • Repair: Model missing loops (often disordered in tubulin structures) using Modeller or Prime.

    • Protonation: Assign protonation states at pH 7.4 (PropKa). Ensure His residues are tautomerized correctly to form the binding pocket network.

Part 2: Molecular Docking Workflow

This phase establishes the static binding pose and initial affinity estimation.

Grid Generation

Define the search space around the Colchicine Binding Site.

  • Center: Centered on the coordinates of the co-crystallized colchicine ligand in 1SA0.

  • Dimensions:

    
     Å box. This accommodates the bulky biflavonoid structure of CJA.
    
Docking Algorithm & Parameters

Use a genetic algorithm-based search (e.g., AutoDock Vina or Glide XP).

  • Exhaustiveness: Set to 32 or higher (default is often 8) to ensure convergence for the large ligand.

  • Scoring Function: Vina Score or GlideScore.

Validation Checkpoint
  • Self-Docking: Re-dock the native Colchicine ligand.

  • Success Criterion: RMSD

    
     Å between the docked pose and the crystal pose.[4]
    
CJA Docking Results (Reference Data)

Based on validated in silico studies [1], the docking of CJA yields:

  • Binding Energy (

    
    ): 
    
    
    
    kcal/mol (Note: This high magnitude often includes internal energy terms in specific force fields like CVFF; standard Vina scores will typically range
    
    
    to
    
    
    kcal/mol).
  • Key Interactions:

    • Hydrophobic Core: Strong hydrophobic packing against the

      
      -tubulin interface.[5][6][7]
      
    • Hydrogen Bonds: Two critical H-bonds anchoring the flavonoid cores.

Part 3: Dynamic Stability (Molecular Dynamics)

Static docking ignores protein flexibility. MD is required to confirm the stability of the CJA-Tubulin complex over time.

Simulation Setup (GROMACS/AMBER)
  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.

  • Solvation: TIP3P water box, cubic, 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Production Run Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (100 ps, 300 K) with position restraints.

    • NPT (100 ps, 1 bar) with position restraints.

  • Production: 100 ns, no restraints, 2 fs timestep.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Plot Ligand-RMSD vs. Time. A plateau indicates a stable binding mode.

  • RMSF (Root Mean Square Fluctuation): Assess the flexibility of the M-loop (residues 270-290 in

    
    -tubulin), which is critical for lateral contacts in microtubules.
    

Part 4: Visualization & Logic[8]

Computational Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_md Phase 3: Dynamics Validation LIG Ligand: Chamaejasmin A (DFT Optimization B3LYP) GRID Grid Generation (Colchicine Site) LIG->GRID PROT Protein: Tubulin (1SA0) (Loop Modeling & Protonation) PROT->GRID DOCK Docking (Genetic Algorithm) Exhaustiveness=32 GRID->DOCK POSE Pose Selection (Lowest Energy & Cluster Size) DOCK->POSE MD_SETUP MD Setup (Solvation, Ions, Minimization) POSE->MD_SETUP MD_RUN Production Run (100 ns, NPT, 300K) MD_SETUP->MD_RUN ANALYSIS Analysis (RMSD, MM-PBSA, H-Bonds) MD_RUN->ANALYSIS ANALYSIS->DOCK Refine if unstable

Figure 1: End-to-end computational pipeline for validating Chamaejasmin A binding to Tubulin.

Interaction Mechanism Diagram

Interactions cluster_site Beta-Tubulin Binding Pocket (Colchicine Site) CJA Chamaejasmin A Hydrophobic Hydrophobic Pocket (Val, Leu, Ala) CJA->Hydrophobic  Van der Waals (-120 kcal/mol) HBond1 H-Bond Donor (Cys241 / Val238) CJA->HBond1  H-Bond 1 HBond2 H-Bond Acceptor (Asn258) CJA->HBond2  H-Bond 2 Effect Inhibition of Depolymerization CJA->Effect  Stabilization

Figure 2: Mechanistic interaction map showing the dominant hydrophobic forces and key H-bonds stabilizing the complex.

Part 5: Quantitative Data Summary

The following data summarizes the interaction profile derived from consensus in silico studies [1, 2].

ParameterValue / DescriptionSignificance
Binding Site Colchicine Site (

-tubulin top)
Interferes with intra-dimer curvature.
Binding Energy (

)
-129.40 kcal/mol Indicates high affinity, driven largely by VdW forces.
Interaction Type Hydrophobic + H-BondsBiflavonoid core occupies hydrophobic pocket; -OH groups form H-bonds.
MD Stability RMSD Plateau < 2.5 ÅLigand remains stably bound over simulation time.
Biological Effect Depolymerization InhibitionStabilizes microtubules (similar to Taxol, despite Colchicine site binding).

Note on Binding Energy: The value of


 kcal/mol (Source [1]) is derived from force-field specific calculations (likely CVFF or similar) which sum Van der Waals and Electrostatic terms. For standard Autodock Vina users, expect affinity scores in the range of 

to

kcal/mol, which correlates to the micromolar

values observed in vitro.

References

  • Inhibitory action of chamaejasmin A against human HEP-2 epithelial cells: effect on tubulin protein. Source: PubMed (Mol Biol Rep). URL:[Link]

  • Anticancer Activity of Chamaejasmine: Effect on Tubulin Protein. Source: PubMed (Molecules). URL:[Link]

  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Source: ResearchGate. URL:[Link]

Sources

Technical Guide: Anti-Inflammatory Properties of Chamaejasmin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chamaejasmin, a naturally occurring biflavonoid isolated predominantly from the roots of Stellera chamaejasme L. (Thymelaeaceae), represents a potent scaffold for anti-inflammatory drug discovery. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, Chamaejasmin exerts a multi-targeted modulation of upstream signaling cascades, specifically the NF-κB and MAPK pathways. This guide provides a technical deep-dive into its molecular mechanisms, preclinical efficacy, and experimental protocols, serving as a foundational resource for integrating this compound into inflammatory disease pipelines.

Chemical Profile & Source

  • Compound Name: Chamaejasmin (specifically Chamaejasmin B and its isomer Isochamaejasmin)

  • Chemical Class: Biflavonoid (C3–C3'' linked dimer)

  • Molecular Formula: C30H22O10

  • Primary Source: Stellera chamaejasme (Rui Xiang Lang Du), a traditional herb used for refractory skin ulcers and inflammation.

  • Structural Significance: The dimeric flavonoid structure confers higher lipophilicity and metabolic stability compared to monomeric flavonoids like apigenin, though it presents solubility challenges in aqueous media.

Molecular Mechanisms of Action

The anti-inflammatory efficacy of Chamaejasmin is not the result of a single-target interaction but rather a systemic dampening of pro-inflammatory signal transduction.

NF-κB Pathway Suppression

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of inflammation.

  • Mechanism: Chamaejasmin inhibits the phosphorylation of the IκB kinase (IKK) complex.

  • Consequence: This prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Result: The p65/p50 heterodimer cannot translocate to the nucleus, halting the transcription of pro-inflammatory genes (TNF-α, IL-1β, IL-6, iNOS, COX-2).

  • Potency: Isochamaejasmin has demonstrated an EC50 of ~3.23 µM for NF-κB reporter gene inhibition [1].

MAPK Signaling Modulation

Mitogen-Activated Protein Kinases (MAPKs) drive the cellular response to stress and cytokines.

  • Target: Chamaejasmin blocks the phosphorylation of ERK1/2 , p38 , and JNK .

  • Effect: This suppression reduces the stability of mRNA encoding inflammatory mediators and diminishes AP-1 transcriptional activity.

Visualization of Signaling Pathways

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_Nuc NF-κB (p65/p50) Active MAPK->NFkB_Nuc Co-activation IkB IκBα Degradation IKK->IkB NFkB_Cyto NF-κB (p65/p50) Latent IkB->NFkB_Cyto Release NFkB_Cyto->NFkB_Nuc Translocation CHAM Chamaejasmin (Inhibitor) CHAM->MAPK Inhibits CHAM->IKK Inhibits DNA Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFkB_Nuc->DNA Transcription mRNA Cytokine Production DNA->mRNA

Figure 1: Mechanistic inhibition of NF-κB and MAPK pathways by Chamaejasmin, preventing nuclear translocation of p65.

Preclinical Evidence & Quantitative Data

In Vitro Efficacy (Macrophage Model)

In Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Chamaejasmin exhibits dose-dependent inhibition of inflammatory mediators without significant cytotoxicity at therapeutic doses.

Table 1: Comparative Potency Profile

ParameterAssay TargetIC50 / EC50 ValueNotes
NF-κB Inhibition Reporter Gene Assay (HeLa)3.23 µM High potency specific inhibition [1].
NO Inhibition Griess Assay (RAW 264.[1][2]7)~5 - 10 µM Varies by isomer purity; comparable to standard controls.
Cytotoxicity MTT Assay (RAW 264.7)> 50 µM Therapeutic window is approximately 10-fold (5 µM vs 50 µM).
Cytotoxicity MTT Assay (Cancer Lines)1 - 10 µM High toxicity to cancer cells (B16F0) but safer for normal macrophages [2].
In Vivo Efficacy

Animal models confirm the systemic anti-inflammatory potential, particularly in gut and joint inflammation models.

  • Ulcerative Colitis (Mice): Administration of Stellera extracts containing Chamaejasmin significantly reduced the Disease Activity Index (DAI) and preserved colon length in DSS-induced colitis.

  • Paw Edema (Rats): Reduced paw volume in carrageenan-induced edema, correlating with lowered serum TNF-α levels.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating Chamaejasmin.

Preparation of Stock Solutions[1]
  • Solubility: Chamaejasmin is poorly soluble in water.

  • Stock: Dissolve 10 mg of Chamaejasmin in 1 mL of 100% DMSO to create a high-concentration stock.

  • Working Solution: Dilute in cell culture media (DMEM) so that the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

In Vitro Anti-Inflammatory Assay (RAW 264.7)

Objective: Quantify the inhibition of Nitric Oxide (NO) production.[1][3]

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing Chamaejasmin (0, 2.5, 5, 10, 20 µM). Incubate for 1 hour .

    • Note: Pre-treatment is critical to prime the signaling blockade before the insult.

  • Stimulation: Add LPS (final concentration 1 µg/mL ) to all wells except the negative control. Incubate for 18-24 hours .

  • Griess Assay:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp in dark.

    • Measure absorbance at 540 nm .

  • Normalization: Calculate % Inhibition relative to LPS-only control.

Experimental Workflow Visualization

Workflow cluster_assay In Vitro Validation Start Stellera chamaejasme Root Extract Ethanol Extraction & Fractionation Start->Extract Isolate Isolation of Chamaejasmin B Extract->Isolate Stock DMSO Stock (10 mM) Isolate->Stock Treat Pre-treat Macrophages (1 hr) Stock->Treat Stim LPS Stimulation (24 hr) Treat->Stim Measure Griess Assay (NO) ELISA (Cytokines) Stim->Measure

Figure 2: Standardized workflow from plant extraction to in vitro bioactivity validation.

Pharmacokinetics & Challenges

Bioavailability Barrier

Like many biflavonoids, Chamaejasmin suffers from low oral bioavailability (<10%) due to:

  • Poor Aqueous Solubility: Limits dissolution rate in the GI tract.

  • First-Pass Metabolism: Rapid glucuronidation in the liver.

Toxicity Considerations

While Chamaejasmin is anti-inflammatory, the parent plant Stellera chamaejasme contains toxic diterpenoids.

  • Purity is Paramount: Researchers must use HPLC-purified Chamaejasmin (>98%) to distinguish its effects from toxic co-contaminants.

  • Dosing: In vivo doses >100 mg/kg (oral) may approach toxic thresholds; typical effective doses are 10–50 mg/kg .

Formulation Strategies

To overcome PK limitations, current research suggests:

  • Nanoliposomes: Encapsulation to improve solubility and passive targeting to inflamed tissues (EPR effect).

  • Co-solvents: Use of PEG-400 or cyclodextrins for in vivo vehicle preparation.

References

  • Tian, Q., et al. (2005). "Stereospecific induction of nuclear factor-kappaB activation by isochamaejasmin." Molecular Pharmacology.

  • Zhang, Y., et al. (2020).[4][5] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[4][5][6] Frontiers in Pharmacology.

  • Yang, G., et al. (2019). "Anti-inflammatory effects of Stellera chamaejasme extract in LPS-stimulated RAW 264.7 macrophages." Journal of Ethnopharmacology.
  • BenchChem. (2025). "A Comparative Analysis of the Cytotoxic Effects of Chamaejasmenin B and Neochamaejasmin C."

Disclaimer: This guide is for research purposes only. Chamaejasmin is an experimental compound and has not been approved by the FDA for clinical use.

Sources

Technical Guide: Mechanism and Analysis of Chamaejasmin B-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chamaejasmin B (CjB), a biflavonoid isolated from Stellera chamaejasme L., has emerged as a potent antineoplastic agent.[1][2][3] Unlike non-specific cytotoxic compounds, CjB exhibits a defined mechanism of action primarily characterized by G2/M phase cell cycle arrest in the majority of solid tumor lines (e.g., HeLa, A549, HepG2), driven by the inhibition of tubulin polymerization.

This guide provides a technical deep-dive into the molecular causality of CjB activity, specifically linking Reactive Oxygen Species (ROS) generation and microtubule destabilization to the Cyclin B1/CDK1 checkpoint blockade. It includes validated protocols for flow cytometry and immunoblotting to ensure reproducible data generation in preclinical settings.

Molecular Mechanism of Action[3][4][5][6][7]

The Dual-Trigger Mechanism

CjB operates via a "Dual-Trigger" mechanism that converges on the G2/M checkpoint. Researchers must understand that CjB is not merely a DNA damaging agent; it is a cytoskeletal disruptor.

  • Microtubule Destabilization (Primary Driver): CjB binds to the

    
    -tubulin subunit, likely overlapping with the colchicine binding site. This prevents the polymerization of tubulin dimers into microtubules. Without a functional spindle apparatus, the cell activates the Spindle Assembly Checkpoint (SAC), halting mitosis at the metaphase-anaphase transition.
    
  • ROS-Mediated Signaling (Upstream Regulator): CjB treatment triggers a rapid accumulation of intracellular ROS. This oxidative stress acts as an upstream signal that:

    • Damages mitochondrial membrane potential (

      
      ).[4]
      
    • Activates the DNA damage response kinase ATM/ATR .[5]

    • Upregulates p53 , which subsequently induces the transcription of p21 (WAF1/CIP1) .

The Checkpoint Blockade

The arrest at G2/M is enforced by the downregulation of the Cyclin B1/CDK1 complex (also known as Cdc2).[5]

  • Normal State: CDK1/Cyclin B1 drives the cell into mitosis.

  • CjB State: Upregulated p21 binds to and inhibits CDK1. Simultaneously, CjB suppresses the expression of Cdc25C (the phosphatase required to activate CDK1), creating a redundant blockade that ensures the cell cannot proceed to division.

Note on Cell-Type Specificity: While G2/M arrest is the dominant phenotype (HeLa, A549), CjB has been observed to induce G0/G1 arrest specifically in melanoma lines (B16F0) via modulation of cell differentiation pathways. Researchers working with melanocytes should adjust their marker panels accordingly.

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by CjB, leading to cell cycle arrest.

CjB_Mechanism CjB Chamaejasmin B (Extracellular) ROS ROS Generation (Oxidative Stress) CjB->ROS Induces Tubulin Tubulin Polymerization CjB->Tubulin Inhibits Binding Cdc25C Cdc25C Phosphatase CjB->Cdc25C Downregulates ATM ATM/ATR Kinase Activation ROS->ATM Activates Spindle Mitotic Spindle Formation Tubulin->Spindle Required for Arrest G2/M Phase ARREST Spindle->Arrest Failure Triggers SAC p53 p53 Upregulation ATM->p53 Phosphorylates p21 p21 (WAF1/CIP1) Inhibitor p53->p21 Transcribes Complex Cyclin B1 / CDK1 Complex p21->Complex Inhibits Cdc25C->Complex Normally Activates Complex->Arrest Inactivation leads to

Figure 1: Signal transduction pathway of Chamaejasmin B. Red arrows indicate inhibition/downregulation; Black arrows indicate activation.

Experimental Validation Framework

To validate CjB activity, a multi-parametric approach is required. Do not rely on a single assay. The following protocols are optimized for reproducibility.

Quantitative Data Summary (IC50 Benchmarks)

Use these reference values to determine your dose-response curve range.

Cell LineTissue OriginIC50 (approx. 48-72h)Primary Arrest PhaseReference
PC-3 Prostate2.28 µMG2/M[1]
MCF-7 Breast4.02 µMG2/M[1]
A549 Lung4.84 - 7.72 µMG2/M[1, 2]
HeLa Cervix9.88 µMG2/M[1]
B16F0 Melanoma~16 µM (9 µg/mL)G0/G1 [3]
Protocol A: Cell Cycle Analysis via Flow Cytometry

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Reagents:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

  • 70% Ice-cold Ethanol.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., A549) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with CjB gradient (e.g., 0, 2.5, 5, 10 µM) for 24h and 48h.

    • Critical: Include a DMSO vehicle control (< 0.1%).

  • Harvesting: Trypsinize cells. Crucial: Collect the floating cells (detached/dead) and combine them with the adherent cells to avoid biasing the data against apoptotic populations.

  • Fixation:

    • Centrifuge (1000 rpm, 5 min). Wash with cold PBS.

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.

    • Pause Point: Store at -20°C for at least 2h (overnight preferred for optimal stoichiometry).

  • Staining:

    • Centrifuge to remove ethanol. Wash 2x with PBS.

    • Resuspend in 500 µL PI/RNase A solution.

    • Incubate 30 min at 37°C in the dark .

  • Acquisition: Analyze on Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect >10,000 events.

Protocol B: Western Blot Validation Targets

Objective: Confirm the molecular mechanism (G2/M blockade).

Target Panel:

  • Loading Control:

    
    -Actin or GAPDH.
    
  • G2/M Regulators: Cyclin B1 (Expect

    
    ), CDK1 (Expect 
    
    
    
    or p-CDK1
    
    
    depending on epitope), Cdc25C (Expect
    
    
    ).
  • Inhibitors: p21 (Expect

    
    ), p53 (Expect 
    
    
    
    ).
  • Apoptosis Markers (Secondary): Cleaved PARP, Bax/Bcl-2 ratio.

Technical Insight: When blotting for Cyclin B1, lysate preparation must be rapid and kept strictly at 4°C. Cyclins are rapidly degraded via the ubiquitin-proteasome pathway.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Culture & Treatment cluster_1 Phase 2: Analysis Seed Seed Cells (2x10^5/well) Treat Add CjB (0 - 10 µM) Seed->Treat Incubate Incubate 24h - 48h Treat->Incubate Harvest Harvest (Adherent + Floating) Incubate->Harvest Fix Fixation (70% EtOH, -20°C) Harvest->Fix Path A Lysis Lysis (RIPA + Protease Inh.) Harvest->Lysis Path B Stain Stain (PI + RNase A) Fix->Stain FACS Flow Cytometry (G2/M Quantification) Stain->FACS WB Western Blot (Cyclin B1, p21, p53) Lysis->WB

Figure 2: Optimized experimental workflow for validating CjB-induced cell cycle arrest.

References

  • Anticancer Activity of Chamaejasmine: Effect on Tubulin Protein. Source: NIH / PubMed Central URL:[Link] Significance: Establishes IC50 values for PC-3, MCF-7, and A549 and confirms tubulin binding.

  • Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. Source:[4] PubMed URL:[6][Link] Significance: Validates the ROS-dependent mechanism and G2/M arrest in lung cancer.

  • Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Source: Frontiers in Oncology URL:[Link] Significance: Highlights the cell-type specific G0/G1 arrest in melanoma cell lines.

  • Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231. Source:[7] PubMed URL:[6][Link] Significance: Confirms p21 upregulation and Cyclin B1 downregulation mechanism.[7]

Sources

Dual-Targeting Modulation: The Effect of Chamaejasmin on MAPK and STAT3 Signaling Axes in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chamaejasmin (and its isomers Chamaejasmin B and Neochamaejasmin A) is a bioactive biflavanone isolated from the roots of Stellera chamaejasme L. It has emerged as a potent antineoplastic agent capable of overcoming multidrug resistance (MDR) in osteosarcoma, hepatocellular carcinoma, and melanoma models.

Its therapeutic efficacy is driven by a dual-targeting mechanism :

  • Activation of the MAPK Pathway (Pro-Apoptotic): Unlike many inhibitors, Chamaejasmin often acts as a stress-inducer, triggering the ROS/JNK/p38 MAPK axis to force cancer cells into apoptosis.

  • Inhibition of the STAT3 Pathway (Anti-Proliferative): It suppresses the constitutive activation of STAT3 (Tyr705) , thereby downregulating downstream oncogenes (c-Myc, Bcl-2, VEGF) responsible for survival and metastasis.

This guide provides a technical deep-dive into these molecular mechanisms, supported by validated experimental protocols for researchers investigating natural product-based signal modulation.

Molecular Mechanism: The MAPK Axis

The "Stress-Trigger" Hypothesis

In many cancer models, Chamaejasmin does not inhibit MAPK signaling but rather hyperactivates stress-responsive MAPKs (JNK and p38) to induce cell death. This is distinct from the proliferation-driving ERK1/2 pathway, which it typically downregulates or modulates in a context-dependent manner.

Key Signaling Events:
  • ROS Generation: Chamaejasmin disrupts the mitochondrial electron transport chain (Complex I/III), causing a surge in Reactive Oxygen Species (ROS).

  • ASK1 Activation: High ROS levels oxidize Thioredoxin (Trx), releasing Apoptosis Signal-regulating Kinase 1 (ASK1).

  • JNK/p38 Phosphorylation: Free ASK1 phosphorylates MKK4/7 (upstream of JNK) and MKK3/6 (upstream of p38).

  • Mitochondrial Apoptosis: Activated p-JNK translocates to the mitochondria, phosphorylating Bcl-2 (inactivating it) and promoting Bax oligomerization.

Isomer Specificity:

  • Neochamaejasmin A (NCA): In human hepatoma (HepG2) cells, NCA induces apoptosis specifically via the ROS/ERK/JNK axis.

  • Chamaejasmin B: In melanoma (B16F0), it induces G0/G1 arrest by downregulating CDK4/Cyclin D1, a process often regulated by p38 MAPK crosstalk.

Target ProteinModulation EffectBiological Consequence
p-JNK (Thr183/Tyr185) Upregulation Activates intrinsic apoptosis; inactivates Bcl-2.
p-p38 (Thr180/Tyr182) Upregulation Induces G2/M cell cycle arrest; promotes differentiation.
p-ERK1/2 Modulation Context-dependent; often transient activation followed by suppression.
ROS (Intracellular) Increase Upstream trigger for MAPK cascade activation.

Molecular Mechanism: The STAT3 Axis

Breaking the Survival Loop

Constitutive STAT3 activation is a hallmark of aggressive cancers (osteosarcoma, breast cancer). Chamaejasmin targets this pathway to prevent nuclear translocation and transcriptional activity.

Key Signaling Events:
  • Inhibition of Phosphorylation: Chamaejasmin blocks the phosphorylation of STAT3 at Tyrosine 705 (Tyr705) . This prevents the formation of STAT3 homodimers.

  • Nuclear Exclusion: Without dimerization, STAT3 cannot translocate into the nucleus.

  • Transcriptional Suppression: The binding of STAT3 to the promoters of Bcl-2, Cyclin D1, and VEGF is abrogated.

  • Crosstalk: The inhibition of JAK1/2 (upstream kinases) has been observed with Stellera extracts, suggesting Chamaejasmin acts as a direct kinase inhibitor or via SH2 domain competition.

Synergy with MAPK: While MAPK activation (via ROS) drives acute apoptosis, STAT3 inhibition prevents the cell from mounting a survival response. This "pincer attack" makes Chamaejasmin effective against drug-resistant lines (e.g., MG-63 osteosarcoma cells).

Visualizing the Signaling Network

The following diagram illustrates the convergent effects of Chamaejasmin on the MAPK (Pro-Death) and STAT3 (Anti-Survival) pathways.

Chamaejasmin_Pathway CH Chamaejasmin (Biflavanone) ROS ROS Generation (Mitochondrial Stress) CH->ROS Induces JAK JAK1/2 Kinases CH->JAK Inhibits ASK1 ASK1 (MAP3K5) ROS->ASK1 Oxidizes Trx STAT3 STAT3 (Tyr705) Dimerization JAK->STAT3 Phosphorylates (Tyr705) JNK p-JNK (Stress Kinase) ASK1->JNK Phosphorylates p38 p-p38 MAPK ASK1->p38 Phosphorylates Bax Bax (Pro-Apoptotic) JNK->Bax Activates Bcl2 Bcl-2 (Anti-Apoptotic) JNK->Bcl2 Inactivates (P) Arrest G0/G1 or G2/M Cell Cycle Arrest p38->Arrest STAT3->Bcl2 Transcriptional Upregulation CycD1 Cyclin D1 (Proliferation) STAT3->CycD1 Transcriptional Upregulation Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Bcl2->Apoptosis Blocks CycD1->Arrest Downregulation leads to

Caption: Chamaejasmin induces ROS to activate JNK/p38 (Left Axis) while simultaneously inhibiting JAK/STAT3 signaling (Right Axis), leading to convergent apoptosis and cell cycle arrest.

Experimental Validation Protocols

For researchers validating these pathways, the following protocols are optimized for biflavonoid studies.

Protocol A: Western Blotting for Phospho-Protein Detection

Objective: Quantify the ratio of phosphorylated (active) vs. total MAPK/STAT3 proteins.

  • Cell Treatment:

    • Seed cells (e.g., MG-63 or HepG2) at

      
       cells/well in 6-well plates.
      
    • Treat with Chamaejasmin (0, 5, 10, 20 µM) for 24 hours.

    • Control: Use DMSO (<0.1%).

  • Lysis (Critical Step):

    • Wash with ice-cold PBS containing 1 mM Na3VO4 (Phosphatase Inhibitor).

    • Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (Roche).

    • Note: Failure to include phosphatase inhibitors will result in false negatives for p-STAT3/p-JNK.

  • Immunoblotting:

    • Primary Antibodies (1:1000): p-STAT3 (Tyr705), STAT3 (Total), p-JNK (Thr183/Tyr185), JNK (Total), p-p38, p38.

    • Blocking: 5% BSA in TBST (Do not use non-fat milk for phospho-proteins; casein interferes with phospho-antibody binding).

  • Analysis:

    • Normalize phospho-band intensity to Total protein band intensity, not just GAPDH/Actin.

Protocol B: ROS-Dependent Apoptosis Verification

Objective: Confirm that MAPK activation is ROS-dependent.

  • Pre-treatment:

    • Pre-incubate cells with NAC (N-acetyl-L-cysteine) , a ROS scavenger, at 5 mM for 1 hour.

  • Chamaejasmin Treatment:

    • Add Chamaejasmin (IC50 dose) and incubate for 24 hours.

  • Assay:

    • Stain with Annexin V-FITC/PI.

    • Expected Result: If the mechanism is ROS-dependent, NAC should significantly rescue cell viability and reduce p-JNK levels (verify via Western Blot).

Quantitative Efficacy Data

The following table summarizes key quantitative findings from peer-reviewed literature regarding Chamaejasmin's impact on these pathways.

Cancer ModelCompound IsomerIC50 (approx.)Key Pathway ModulationReference
Melanoma (B16F0) Chamaejasmin B~3-9 µg/mLDownregulates CDK4/Cyclin D1 ; Induces G0/G1 Arrest.[1]
Hepatoma (HepG2) Neochamaejasmin A~73.7 µMActivates ERK/JNK via ROS; Mitochondrial potential loss.[2]
Osteosarcoma (MG-63) Chamaejasmine~10-20 µMInhibits Bcl-2 , Upregulates Bax/p53; AMPK activation.[3]
Breast Cancer (MDA-MB-231) Chamaejasmenin BN/A (Metastasis)Inhibits FAK/Src/p38 ; Blocks TGF-

induced EMT.
[4]

References

  • Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Source: Frontiers in Pharmacology (2020). URL:[Link]

  • Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway. Source: Oxidative Medicine and Cellular Longevity (2020). URL:[Link]

  • Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway. Source: Tumor Biology (2015). URL:[Link]

  • Chamaejasmenin B, a novel candidate, inhibits breast tumor metastasis by rebalancing TGF-beta paradox. Source: Oncotarget (2016). URL:[Link]

  • Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach. Source: Frontiers in Pharmacology (2022). URL:[Link]

Technical Guide: DNA Damage Response to Neochamaejasmin C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neochamaejasmin C (NCC) is a biflavanone isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae). Unlike non-specific cytotoxic agents, NCC exhibits a distinct pharmacological profile characterized by the induction of genotoxic stress, specifically double-strand breaks (DSBs), leading to a coordinated DNA Damage Response (DDR).

This technical guide dissects the molecular cascade triggered by NCC, moving from the initial genotoxic insult to the terminal cell fate decision. It provides researchers with a validated experimental framework to assess NCC efficacy, focusing on the G0/G1 checkpoint blockade and the mitochondrial apoptotic exit.

Mechanistic Architecture: The NCC-Induced DDR Network

The efficacy of Neochamaejasmin C lies in its ability to overwhelm the cellular DNA repair machinery. The response is biphasic: an initial attempt at repair via cell cycle arrest, followed by programmed cell death when the damage threshold is exceeded.

The Trigger: Reactive Oxygen Species (ROS) and DSBs

NCC treatment correlates with a rapid accumulation of intracellular ROS. This oxidative stress directly assaults the genomic integrity, resulting in DNA double-strand breaks (DSBs).

  • Marker: Phosphorylation of Histone H2AX at Serine 139 (

    
    -H2AX).
    
  • Significance:

    
    -H2AX serves as the primary sensor, recruiting repair complexes (MDC1, 53BP1) to the break sites.
    
The Checkpoint: G0/G1 Arrest

Unlike its isomer Neochamaejasmin A (which often induces G2/M arrest in melanoma lines), NCC predominantly triggers a G0/G1 phase arrest in solid tumor lines (e.g., A549, KHOS).

  • Mechanism: The presence of DSBs activates the ATM (Ataxia Telangiectasia Mutated) kinase. ATM phosphorylates p53, stabilizing it.

  • Effector: Activated p53 upregulates p21 (CDKN1A) , a potent cyclin-dependent kinase inhibitor (CKI). p21 inhibits CDK4/6-Cyclin D complexes, preventing the phosphorylation of Rb and thereby blocking entry into the S-phase.

The Terminal Fate: Mitochondrial Apoptosis

Sustained G0/G1 blockade and unresolved DNA damage shift the signaling balance from survival to death.

  • Bcl-2 Family Switch: NCC treatment downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax.

  • Mitochondrial Permeabilization: The increased Bax/Bcl-2 ratio compromises the mitochondrial outer membrane potential (

    
    ), releasing Cytochrome c.
    
  • Caspase Cascade: Cytochrome c associates with Apaf-1 to form the apoptosome, activating Caspase-9 and subsequently Caspase-3, executing the cell.

Visualization: Signaling Pathway[1][2][3]

The following diagram illustrates the causal flow from NCC exposure to apoptosis.

NCC_Signaling_Pathway NCC Neochamaejasmin C (NCC) ROS ROS Generation (Oxidative Stress) NCC->ROS Induction DSB DNA Double-Strand Breaks ROS->DSB Genotoxicity H2AX γ-H2AX (p-Ser139) DSB->H2AX Phosphorylation ATM ATM Kinase Activation H2AX->ATM Recruitment p53 p53 Stabilization ATM->p53 Phosphorylation p21 p21 (CDKN1A) Upregulation p53->p21 Transactivation Bax Bax Upregulation Bcl-2 Downregulation p53->Bax Transactivation CDK Inhibition of CDK4/6-Cyclin D p21->CDK Inhibition G1 G0/G1 Cell Cycle Arrest CDK->G1 Blockade Apop Apoptosis G1->Apop Unresolved Damage Mito Mitochondrial Dysfunction (ΔΨm Loss) Bax->Mito MOMP Casp Caspase-3/9 Activation Mito->Casp Cytochrome c Release Casp->Apop Execution

Figure 1: Signal transduction cascade of Neochamaejasmin C, highlighting the bifurcation between cell cycle arrest and apoptosis.

Experimental Protocols (Validation Systems)

To validate the mechanism described above, the following protocols must be executed. These are designed to be self-validating: positive controls are mandatory to distinguish technical failure from biological null results.

Protocol A: -H2AX Immunofluorescence (DNA Damage Quantification)

Objective: Visualize and quantify DSB foci in nuclei. Rationale: Western blotting provides population averages, but IF allows single-cell analysis of damage heterogeneity.

  • Seeding: Plate A549 or HepG2 cells on sterile glass coverslips (density:

    
     cells/well) in a 24-well plate.
    
  • Treatment:

    • Vehicle Control: DMSO (< 0.1%).

    • Positive Control: Etoposide (10 µM) or Cisplatin.

    • Experimental: NCC (IC50 and 2xIC50) for 24h.

  • Fixation: Wash with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilization: Wash 3x PBS. Incubate with 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: Incubate with 5% BSA in PBS for 1h to prevent non-specific binding.

  • Primary Antibody: Anti-phospho-Histone H2AX (Ser139) (Rabbit mAb) diluted 1:400 in 1% BSA. Incubate overnight at 4°C.

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to Alexa Fluor 488 (1:1000). Incubate 1h at RT in dark.

  • Counterstain: DAPI (1 µg/mL) for 5 min to visualize nuclei.

  • Mounting & Imaging: Mount with anti-fade reagent. Image via confocal microscopy.

    • Readout: Count green foci per blue nucleus. >10 foci indicates significant genotoxicity.

Protocol B: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: Confirm G0/G1 arrest. Rationale: PI binds stoichiometrically to DNA. Fluorescence intensity is proportional to DNA content (2N vs 4N).

  • Harvest: Collect cells (including floating dead cells) after 24h NCC treatment. Trypsinize to single-cell suspension.

  • Wash: Pellet (1000 rpm, 5 min) and wash 2x with cold PBS.

  • Fixation (Critical Step): Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.

    • Note: Vortexing prevents clumping. Store at -20°C for >2h (overnight is best).

  • Staining:

    • Pellet fixed cells. Wash 1x with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (PI: 50 µg/mL; RNase A: 100 µg/mL).

    • Why RNase? PI binds RNA as well; RNA must be digested to measure only DNA.

  • Incubation: 30 min at 37°C in the dark.

  • Acquisition: Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 10,000 events.

  • Analysis: Use ModFit or FlowJo to deconvolute G0/G1 (2N), S, and G2/M (4N) peaks.

    • Expected Result: Significant increase in the G0/G1 peak percentage compared to control.

Data Synthesis: Quantitative Benchmarks

The following table summarizes reference values for NCC activity derived from solid tumor cell line studies. These values serve as benchmarks for assay validation.

Cell LineTissue OriginIC50 (µM)Primary Cell Cycle EffectKey Apoptotic Markers
A549 Lung Carcinoma~3.0 - 5.0G0/G1 Arrest

-H2AX (+), Bax/Bcl-2 ratio (

)
KHOS Osteosarcoma~4.0 - 6.0G0/G1 Arrest Caspase-3 cleavage (+)
HepG2 Liver Carcinoma~5.0 - 8.0G0/G1 ArrestROS (

),

(

)
SMMC-7721 Liver Carcinoma~10.0 - 15.0G0/G1 ArrestPARP cleavage (+)

Note: NCC is generally less potent than its isomer Chamaejasmenin B but exhibits a distinct kinetic profile in inducing cell cycle blockade.

Experimental Workflow Diagram

This diagram outlines the logical progression of a study designed to validate NCC's mechanism.

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Outcome Step1 SRB / MTT Assay (Determine IC50) Step2 Flow Cytometry (PI Staining) Confirm G0/G1 Step1->Step2 Select Dose (IC50) Step3 IF / Western Blot (γ-H2AX, p53, p21) Confirm DNA Damage Step1->Step3 Step4 Annexin V / PI (Apoptosis Rate) Step2->Step4 Link Arrest to Death Step5 Mito-Tracker (ΔΨm Analysis) Step3->Step5

Figure 2: Sequential experimental workflow for validating NCC-induced cytotoxicity.

References

  • Zhang, C., et al. (2013). "In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L." Acta Pharmacologica Sinica, 34, 262–270.[1] Link

    • Key Finding: Establishes NCC as a G0/G1 arrest inducer and confirms -H2AX accumul
  • Liu, X., et al. (2014). "Anti-tumor pharmacological evaluation of extracts from Stellera chamaejasme L. based on hollow fiber assay."[1] BMC Complementary and Alternative Medicine, 14, 116.[1] Link

    • Key Finding: Validates the broad-spectrum antitumor efficacy of Stellera extracts containing NCC.
  • Yang, G., et al. (2022). "Neochamaejasmine A Promotes Apoptosis and Cell Cycle Arrest in B16F10 Melanoma Cells via JNK and p38 MAPK Signaling Pathway." Combinatorial Chemistry & High Throughput Screening, 25. Link

    • Key Finding: Provides comparative mechanistic data for the isomer NCA, highlighting the shared MAPK/ROS involvement.
  • Tao, K., et al. (2019). "Neochamaejasmin A extracted from Stellera chamaejasme L. induces apoptosis involving mitochondrial dysfunction and oxidative stress in Sf9 cells."[2] Pesticide Biochemistry and Physiology, 159, 106-115. Link

    • Key Finding: Elucidates the mitochondrial ROS-dependent apoptotic pathway common to this class of biflavanones.

Sources

Methodological & Application

Application Note: Protocol for Isolation of Chamaejasmin from Stellera chamaejasme Roots

[1][2][3]

Executive Summary

This application note details a robust, scalable protocol for the isolation of Chamaejasmin (a C-3/C-3'' linked biflavanone) from the roots of Stellera chamaejasme L. (Thymelaeaceae).[1] Chamaejasmin has garnered significant pharmaceutical interest due to its potent antitumor, antiviral, and immunomodulatory activities.

The method described herein utilizes a "Targeted Polarity Partitioning" strategy followed by a dual-phase chromatographic isolation (Silica Gel + Sephadex LH-20). This approach maximizes yield while effectively separating Chamaejasmin from its structural isomers (Neochamaejasmin and Isochamaejasmin) and co-occurring diterpenoids (e.g., Gnidimacrin).[2]

Safety & Pre-Analytical Considerations

CRITICAL WARNING: Stellera chamaejasme (known as "Lang Du" in TCM) is toxic.[2][3] The roots contain diterpene esters that are severe skin irritants and potential cocarcinogens.

  • PPE: Full protective gear (Tyvek suit, nitrile gloves, N95/P100 respirator) is mandatory during grinding and raw extraction.[2]

  • Waste: All raffinates (especially the petroleum ether fraction containing lipids and diterpenes) must be treated as hazardous chemical waste.

Materials & Reagents

Solvents (Industrial & HPLC Grade)
  • Extraction: Ethanol (95%) or Methanol (Industrial Grade).[2]

  • Partitioning: Petroleum Ether (60-90°C fraction), Ethyl Acetate (EtOAc), n-Butanol.[2]

  • Chromatography: Chloroform (

    
    ), Methanol (MeOH), Dichloromethane (
    
    
    ), Formic Acid (0.1%).[2]
Stationary Phases[4]
  • Silica Gel: 200–300 mesh (for coarse fractionation) and 10-40 µm (for flash chromatography).[2]

  • Sephadex LH-20: Hydroxypropylated dextran beads (Cytiva/GE Healthcare) for molecular sizing and hydrogen-bond based separation.[2]

Experimental Workflow Visualization

The following diagram outlines the critical path from raw root material to purified compound.

Chamaejasmin_IsolationRootDried S. chamaejasme Root(Pulverized)ExtractCrude Extraction(95% EtOH Reflux x3)Root->ExtractHeat RefluxConcCrude Extract PasteExtract->ConcRotary EvapSuspensionSuspension in H2OConc->SuspensionPart_PEPartition: Petroleum EtherSuspension->Part_PEWaste_PEPE Fraction(Lipids/Chlorophyll) -> DISCARDPart_PE->Waste_PEPart_EtOAcPartition: Ethyl AcetatePart_PE->Part_EtOAcRaffinate Re-extractionAq_ResidueAqueous Residue(Sugars/Polar Glycosides)Part_EtOAc->Aq_ResidueSilicaSilica Gel Column(Gradient: CHCl3 -> MeOH)Part_EtOAc->SilicaConcentrateFr_BiflavBiflavonoid Enriched Fraction(TLC Check)Silica->Fr_BiflavMid-Polarity Fr.SephadexSephadex LH-20(Eluent: MeOH)Fr_Biflav->SephadexPolishingFinalPure Chamaejasmin(>98% HPLC)Sephadex->FinalRecrystallization

Figure 1: Step-by-step isolation workflow for Chamaejasmin, highlighting the critical Ethyl Acetate partitioning step.

Detailed Protocol

Phase I: Extraction and Defatting

Objective: Solubilize phenolic compounds while removing lipophilic interferences.

  • Grinding: Pulverize air-dried roots (1.0 kg) to a coarse powder (20 mesh).

  • Reflux Extraction: Extract the powder with 95% Ethanol (1:10 w/v ratio) under reflux for 3 hours. Repeat this process 3 times.

  • Concentration: Combine filtrates and concentrate under reduced pressure (Rotavap at 45°C) to obtain a crude gummy extract (~150–200g).

  • Suspension: Suspend the crude extract in distilled water (1.5 L). Sonicate if necessary to ensure a uniform dispersion.[4][2]

  • Defatting: Partition the aqueous suspension with Petroleum Ether (PE) (

    
     L).[2]
    
    • Checkpoint: The PE layer will turn green/yellow (chlorophyll/lipids).[2] Discard this layer or save for diterpene analysis. The target biflavonoids remain in the aqueous phase.

Phase II: Enrichment (Liquid-Liquid Partition)

Objective: Selectively isolate biflavonoids from polar sugars and salts.

  • EtOAc Extraction: Extract the defatted aqueous layer with Ethyl Acetate (EtOAc) (

    
     L).[2]
    
  • Phase Separation: Collect the EtOAc layers. The aqueous layer (containing highly polar saponins and sugars) can be discarded.

  • Drying: Dry the combined EtOAc fraction over anhydrous

    
    , filter, and concentrate to dryness. This yields the Biflavonoid-Enriched Fraction (BEF)  (typically 20–30g).[2]
    
Phase III: Chromatographic Isolation

Objective: Separate Chamaejasmin from its isomers (Neochamaejasmin, Isochamaejasmin).

Step A: Silica Gel Open Column
  • Packing: Pack a glass column (

    
     cm) with Silica Gel (200–300 mesh).[2]
    
  • Loading: Dissolve the BEF in a minimum volume of

    
     mixed with silica, dry to a powder, and dry-load onto the column.
    
  • Elution: Elute with a gradient of

    
     (100:0 
    
    
    90:10
    
    
    80:20).
  • Fractionation: Collect 250 mL fractions. Monitor via TLC (Mobile phase:

    
     10:1, detection: UV 254/365 nm).[2]
    
    • Observation: Chamaejasmin typically elutes in the 95:5 to 90:10 region. It appears as a dark quenching spot under UV 254nm and may fluoresce yellow under 365nm.[2]

Step B: Sephadex LH-20 Polishing

Objective: Remove polymeric impurities and separate isomers based on subtle adsorption differences.

  • Preparation: Swell Sephadex LH-20 in Methanol for 4 hours. Pack into a long, narrow column (

    
     cm).[2]
    
  • Sample Load: Dissolve the Chamaejasmin-rich fraction from Step A in 2 mL MeOH. Load carefully.

  • Elution: Isocratic elution with 100% Methanol. Flow rate: 0.5 mL/min.[2]

  • Collection: Collect small fractions (5-10 mL).

    • Mechanism:[1][5][6] Sephadex LH-20 separates flavonoids effectively.[2] Monomeric impurities elute later; polymeric tannins elute earlier.[2] Chamaejasmin (dimer) elutes in the middle bands.[2]

Phase IV: Crystallization

Concentrate the pure fractions from Sephadex LH-20.[2] Dissolve in a minimum amount of hot Methanol or Acetone and add n-Hexane dropwise until turbidity is observed. Store at 4°C. Chamaejasmin precipitates as a yellow amorphous powder or pale yellow needles.[2]

Analytical Validation

HPLC Quantification Method

To verify purity (>98%), use the following validated conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm,

mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-30 min: 30%

70% B; 30-35 min: 70%

100% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 265 nm (Primary) and 289 nm
Retention Time Chamaejasmin typically elutes between 18–22 min (dependent on gradient slope)
Identification Criteria (Spectroscopic Data)
  • UV

    
     (MeOH):  289 nm, 215 nm.[1][2]
    
  • 
    H-NMR (Acetone-
    
    
    , 400 MHz):
    • Characteristic doublets at

      
       5.42 (1H, d, J=12 Hz, H-2) and 
      
      
      5.34 (1H, d, J=12 Hz, H-2'').
    • This large coupling constant (J=12 Hz) indicates the trans-trans configuration characteristic of Chamaejasmin, distinguishing it from cis-isomers.

  • MS (ESI):

    
     543 
    
    
    or 541
    
    
    .[2]

Troubleshooting & Optimization

  • Issue: Co-elution of Isomers.

    • Cause: Neochamaejasmin and Chamaejasmin have very similar polarities.[2]

    • Solution: If Silica/Sephadex fails to separate them completely, use Preparative HPLC with a Phenyl-Hexyl column instead of C18. The

      
       interactions offered by the Phenyl phase often provide better selectivity for flavonoid isomers than standard alkyl phases.
      
  • Issue: Low Yield in EtOAc Fraction.

    • Cause: pH of the aqueous phase may be too high (ionization of phenolic hydroxyls).

    • Solution: Adjust the aqueous suspension to pH 5.0–6.0 with dilute HCl prior to EtOAc partitioning to ensure flavonoids are in their non-ionized, organic-soluble form.

  • Issue: Column Clogging.

    • Cause: Incomplete removal of lipids or precipitation of tannins.[2]

    • Solution: Ensure the Petroleum Ether defatting step is exhaustive. Use a guard column for HPLC analysis.[2]

References

  • BenchChem. (2025).[4][1][2] The Discovery and Isolation of Chamaejasmenin C: A Technical Guide. Retrieved from [2]

  • Liu, Y., et al. (2020).[2] Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[2][7] Frontiers in Oncology, 10, 415.[2][7] Retrieved from [2]

  • Hou, W., et al. (2019).[2] Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography.[8] Journal of Separation Science, 42(22), 3421-3431. Retrieved from

  • Yang, G., et al. (2017).[2] Stellera chamaejasme and its constituents induce cutaneous wound healing and anti-inflammatory activities.[2][9] Journal of Ethnopharmacology. Retrieved from [2]

  • Cytiva. (n.d.).[2] Sephadex LH-20 Instructions for Use. Retrieved from [2]

SRB cytotoxicity assay for Chamaejasmin B in A549 cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SRB Cytotoxicity Assay for Chamaejasmin B in A549 Cells

Introduction

This application note details a robust protocol for evaluating the cytotoxicity of Chamaejasmin B , a biflavonoid isolated from Stellera chamaejasme, against the A549 human non-small cell lung cancer (NSCLC) cell line.

While tetrazolium-based assays (MTT/MTS) are common, they rely on mitochondrial metabolic activity to reduce dye into formazan. Flavonoids like Chamaejasmin B possess intrinsic antioxidant properties that can non-enzymatically reduce tetrazolium salts, leading to false negatives (underestimation of cytotoxicity).

Therefore, this protocol utilizes the Sulforhodamine B (SRB) assay , the standard method preferred by the National Cancer Institute (NCI) for large-scale drug screening. The SRB assay measures total cellular protein content via stoichiometric binding, providing a direct, linear, and metabolically independent index of cell density.

Compound Profile & Mechanism

  • Compound: Chamaejasmin B (Biflavonoid)[1][2][3][4]

  • Target Cell Line: A549 (Human Lung Adenocarcinoma)[5]

  • Target IC50 Range: ~1.0 – 8.0 µM (Literature dependent; typically potent in low micromolar range).

  • Mechanism of Action: Chamaejasmin B induces apoptosis in A549 cells primarily through the ROS-mediated mitochondrial pathway .[5][6][7] It triggers G2/M cell cycle arrest, downregulates Bcl-2, upregulates Bax, and activates Caspase-3/9.[5][6][7]

Mechanism of Action Diagram

Chamaejasmin_Mechanism Drug Chamaejasmin B ROS ROS Generation (Oxidative Stress) Drug->ROS Arrest G2/M Phase Arrest Drug->Arrest Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Bcl2 Bcl-2 (Down) Mito->Bcl2 Regulation Bax Bax (Up) Mito->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Caption: Chamaejasmin B induces apoptosis in A549 cells via ROS-mediated mitochondrial dysfunction and G2/M arrest.[6][7][8]

Experimental Protocol

Reagents & Preparation
ReagentConcentrationPreparation NotesStorage
Chamaejasmin B 10 mM StockDissolve in 100% DMSO.-20°C
SRB Dye 0.4% (w/v)Dissolve 0.4g SRB in 100mL 1% Acetic Acid .[8]Room Temp (Dark)
Fixative (TCA) 50% (w/v)Trichloroacetic acid in dH2O. MUST BE COLD (4°C) .4°C
Wash Buffer 1% (v/v)Acetic Acid in dH2O.Room Temp
Solubilization 10 mMTris base (pH 10.5). Do not adjust pH with acid.Room Temp
Assay Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest A549 cells in logarithmic growth phase.

  • Seed 3,000 - 5,000 cells/well in 100 µL of complete medium (RPMI-1640 + 10% FBS) into 96-well plates.

  • Critical: Seed an extra "Time Zero" (Tz) plate to determine cell population at the time of drug addition.

  • Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Drug Treatment (Day 1)

  • Prepare serial dilutions of Chamaejasmin B in medium. Suggested range: 0.1, 1, 5, 10, 20, 50, 100 µM .

  • Add 100 µL of drug solution to wells (Final volume 200 µL).

  • Controls:

    • Vehicle Control: 0.1% DMSO (matches highest drug solvent concentration).

    • Positive Control:[1] Paclitaxel or Doxorubicin (1 µM).

    • Blank: Medium only (no cells).

  • Fix the Tz plate immediately (see Step 3) to establish baseline protein content.

  • Incubate test plates for 48 or 72 hours .

Step 3: Fixation (Critical Step)

  • Do not remove culture medium.

  • Gently layer 50 µL of cold (4°C) 50% TCA on top of the 200 µL medium in each well.

    • Final TCA concentration: ~10%.[9][10]

  • Incubate plates at 4°C for 1 hour .

    • Why: Low temperature promotes stable protein precipitation and adherence to the plastic.

  • Wash plates 5x with slow-running tap water.

  • Air-dry plates completely at room temperature. Moisture interferes with staining.

Step 4: Staining

  • Add 100 µL of 0.4% SRB solution to each well.

  • Incubate for 15–30 minutes at room temperature.

  • Wash 5x with 1% Acetic Acid to remove unbound dye.

  • Air-dry plates completely.

Step 5: Solubilization & Reading

  • Add 200 µL of 10 mM Tris base solution to each well.

  • Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Read Absorbance (OD) at 515 nm (Reference: 690 nm if available) using a microplate reader.

SRB Assay Workflow Diagram

SRB_Workflow Seed 1. Seed A549 Cells (3k-5k/well) Treat 2. Add Chamaejasmin B (48-72h Incubation) Seed->Treat Fix 3. Fixation (+50µL Cold TCA, 4°C) Treat->Fix Wash1 4. Wash (Water) & Dry Fix->Wash1 Stain 5. Stain (0.4% SRB) Wash1->Stain Wash2 6. Wash (1% Acetic Acid) & Dry Stain->Wash2 Read 7. Solubilize (Tris) & Read OD 515nm Wash2->Read

Caption: Step-by-step SRB cytotoxicity workflow. Note the critical fixation and washing steps.

Data Analysis & Calculation

Calculate the percentage of cell growth inhibition using the OD values from the Treated (T), Control (C), and Time Zero (Tz) wells.

1. If T ≥ Tz (Cell Growth):



2. If T < Tz (Cell Death/Cytotoxicity):



  • GI50 (50% Growth Inhibition): Concentration where % Growth = +50.

  • TGI (Total Growth Inhibition): Concentration where % Growth = 0 (T = Tz).

  • LC50 (50% Lethal Concentration): Concentration where % Growth = -50 (Net cell death).

Note: For simple viability curves (ignoring Tz), use:



Troubleshooting & Validation

  • High Background: Incomplete washing of unbound dye. Ensure 1% acetic acid washes are thorough.

  • Uneven Staining: Plates were not dried completely before adding dye or Tris base.

  • Control Toxicity: If DMSO control shows <90% viability vs Media control, reduce DMSO concentration (keep <0.5%).

  • Assay Sensitivity: If OD values are > 2.0 or < 0.1, adjust seeding density. A549 is a robust grower; 5,000 cells/well is usually the upper limit for 72h assays.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. Link

  • Zhang, Y., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[6] Molecules, 16(10), 8165-8177.[6] Link

  • Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[2][3][4] Frontiers in Oncology, 10, 292. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link

Sources

Application Note: Quantifying Melanin Induction in B16F0 Cells Treated with Chamaejasmin B

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Melanin quantification is a standard assay in dermatological pharmacology, typically used to screen for whitening agents (tyrosinase inhibitors). However, in oncology, melanin synthesis serves a different, critical role: it is a phenotypic marker of differentiation .

Chamaejasmin B (CHB) , a biflavanone isolated from Stellera chamaejasme L., functions distinctly from standard flavonoids. While many flavonoids inhibit melanogenesis, CHB has been identified as an anti-cancer agent that induces melanogenesis in B16F0 cells.[1][2] This induction correlates with cell cycle arrest (G0/G1 phase) and the restoration of a differentiated, less malignant phenotype.[1][2][3]

This Application Note provides a rigorous workflow to measure melanin content in B16F0 cells treated with CHB. Unlike standard cosmetic screening, this protocol emphasizes normalization against total protein , as CHB significantly inhibits cell proliferation. Failure to normalize will result in false negatives (lower total melanin due to fewer cells), masking the specific increase in melanin synthesis per cell.

Mechanism of Action

To design a valid experiment, one must understand the signaling cascade. CHB does not merely act on the Tyrosinase enzyme directly; it modulates the cell cycle and differentiation pathways.[1][2][3]

Signaling Pathway Visualization

CHB_Mechanism CHB Chamaejasmin B (Treatment) CDK Cdk4 / Cyclin D1 (Downregulation) CHB->CDK Inhibits MITF MITF (Upregulation) CHB->MITF Promotes Expression Arrest G0/G1 Cell Cycle Arrest CDK->Arrest Leads to Arrest->MITF Triggers Genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF->Genes Transactivates Enzyme Tyrosinase Activity (Increased) Genes->Enzyme Translation Melanin Eumelanin Synthesis (Differentiation Marker) Enzyme->Melanin Catalyzes DOPA Oxidation

Figure 1: Proposed mechanism of Chamaejasmin B-induced melanogenesis. CHB drives cells out of the proliferative state and into a differentiated, pigmented state.[1][2][3]

Pre-Experimental Validation: Cytotoxicity Range Finding

Before measuring melanin, you must define the sub-lethal or anti-proliferative concentration range. If the dose is too high (>IC50 for apoptosis), cell death will confound melanin data.

Protocol A: SRB or MTT Viability Assay

Objective: Determine the concentration of CHB that inhibits proliferation by 20-50% without causing massive necrosis.

  • Seeding: Seed B16F0 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Preparation: Dissolve CHB in DMSO (Stock 10 mM). Dilute in DMEM to final concentrations: 0, 1, 2, 4, 8, 16

    
    g/mL.
    
    • Note: Ensure final DMSO concentration is < 0.1%.

  • Treatment: Incubate for 48h.

  • Readout: Perform Sulforhodamine B (SRB) or MTT assay.

  • Decision Gate: Select 3 concentrations for the melanin assay.

    • Low: No toxicity (e.g., 2

      
      g/mL).
      
    • Medium: Mild growth inhibition (e.g., 4-6

      
      g/mL).
      
    • High: Significant inhibition but viable (e.g., 8-10

      
      g/mL).
      

Core Protocol: Melanin Content Quantification

This protocol uses the hot NaOH lysis method. Because CHB inhibits cell division, you cannot simply measure absorbance per well . You must normalize to total protein content.

Materials
  • B16F0 Murine Melanoma cells (ATCC CRL-6322).

  • Chamaejasmin B (Purity >98%).

  • Lysis Buffer: 1N NaOH containing 10% DMSO.

  • BCA Protein Assay Kit.

  • Synthetic Melanin Standard (Sigma M8631).

Experimental Workflow

Melanin_Protocol Step1 1. Seeding 6-well plate 2.0 x 10^5 cells/well Step2 2. Treatment CHB (0-10 µg/mL) Duration: 48-72h Step1->Step2 Step3 3. Harvest Wash w/ PBS Trypsinize & Pellet Step2->Step3 Step4 4. Lysis 1N NaOH + 10% DMSO 80°C for 1 hour Step3->Step4 Step5 5. Quantification Measure Abs @ 405nm Simultaneous BCA Assay Step4->Step5

Figure 2: Step-by-step workflow for melanin extraction and quantification.

Detailed Steps
  • Cell Culture: Seed B16F0 cells in 6-well plates (

    
     cells/well) in DMEM + 10% FBS. Allow attachment for 24h.
    
    • Why B16F0? F0 cells have low basal melanin, making them ideal for detecting induction (darkening).

  • Treatment: Replace medium with fresh DMEM containing CHB at the determined concentrations (e.g., 0, 4, 8, 12

    
    g/mL).
    
    • Control: Vehicle control (0.1% DMSO).

    • Positive Control (Optional):

      
      -MSH (100 nM) can be used to verify the cells' capacity to produce melanin, though CHB is the test agent here.
      
  • Incubation: Incubate for 48 to 72 hours . Melanin accumulation is a slow downstream process requiring gene transcription and enzymatic maturation.

  • Harvesting & Washing (Critical):

    • Remove media. Wash cells 2x with ice-cold PBS.

    • Trypsinize cells and collect into 1.5 mL microcentrifuge tubes.

    • Centrifuge at 1,000 rpm for 5 min. Photograph the pellet.

    • Visual Check: A visible darkening of the pellet in CHB-treated tubes is the first qualitative data point.

  • Lysis:

    • Resuspend the cell pellet in 200

      
      L of 1N NaOH containing 10% DMSO .
      
    • Chemistry: NaOH solubilizes the melanin; DMSO aids in lysing the melanosomes.

    • Heat at 80°C for 1 hour , vortexing every 20 minutes to ensure complete solubilization.

  • Quantification:

    • Transfer 100

      
      L of the lysate to a 96-well plate.
      
    • Measure absorbance at 405 nm .

    • Simultaneously: Use 10

      
      L of the remaining lysate to perform a BCA Protein Assay to determine protein concentration (mg/mL).
      
  • Calculation: Calculate the Relative Melanin Content using the formula:

    
    [4]
    

Secondary Validation: Cellular Tyrosinase Activity[2][5]

To confirm that the increase in pigment is due to enzymatic synthesis and not just accumulation of debris or oxidation, measure Tyrosinase activity.

  • Lysis: Lyse cells in Phosphate Buffer (pH 6.8) containing 1% Triton X-100 (Non-denaturing lysis). Do not use NaOH.

  • Freeze-Thaw: Perform one freeze-thaw cycle (-80°C to 37°C) to rupture melanosomes.

  • Reaction:

    • In a 96-well plate, mix 100

      
      L of cell lysate (normalized by protein) with 100 
      
      
      
      L of 2 mM L-DOPA .
  • Kinetics: Incubate at 37°C. Measure absorbance at 475 nm every 10 minutes for 1 hour.

  • Result: The slope of the reaction (formation of dopachrome) represents Tyrosinase activity. CHB treatment should increase this slope significantly compared to control.

Data Presentation & Troubleshooting

Expected Results Table
ParameterControl (DMSO)CHB Low Dose (4

g/mL)
CHB High Dose (8

g/mL)
Interpretation
Cell Viability 100%~80%~60%Dose-dependent growth inhibition (Anti-cancer effect).
Pellet Color White/PaleLight BrownDark BrownVisual confirmation of differentiation.
Raw Abs (405nm) 0.150.180.22Slight increase in raw signal.
Protein (mg/mL) 1.00.80.6Lower protein due to growth arrest.
Normalized Melanin 100% ~140% ~240% Significant induction of melanogenesis.
Troubleshooting Guide
  • Issue: Absorbance is too low (<0.1).

    • Solution: B16F0 are naturally pale. Increase cell number per well or switch to B16F10 (though F10 has high basal melanin, making induction harder to see). Alternatively, use a synthetic melanin standard curve to convert Abs to

      
      g melanin.
      
  • Issue: High variance in replicates.

    • Solution: The NaOH lysis step is prone to evaporation at 80°C. Use screw-cap tubes or seal the plate tightly. Ensure the pellet is fully solubilized (no visible chunks).

  • Issue: Protein assay interference.

    • Solution: NaOH can interfere with Bradford reagents. Use the BCA assay , which is compatible with alkaline conditions (though high NaOH requires neutralization or dilution; check kit limits).

References

  • Si, L., Yan, X., Wang, Y., Ren, B., Ren, H., Ding, Y., Zheng, Q., Li, D., & Liu, Y. (2020).[5] Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[1][2][3][5][6] Frontiers in Oncology, 10, 415.[5]

  • Solano, F. (2014).[7] Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science, 2014, 498276.

  • Costin, G. E., & Hearing, V. J. (2007). Human skin pigmentation: melanocytes modulate skin color in response to stress. The FASEB Journal, 21(4), 976-994.

Sources

Application Note: Quantifying Anti-Metastatic Efficacy of Chamaejasmin B via Transwell Migration Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Metastasis remains the primary cause of mortality in cancer patients.[1][2] Chamaejasmin B (CHB) , a biflavonoid isolated from Stellera chamaejasme L., has emerged as a potent anti-metastatic agent.[2][3][4][5][6] Unlike simple cytotoxic agents, CHB exhibits a unique ability to "rebalance" the tumor microenvironment and suppress the Epithelial-Mesenchymal Transition (EMT) —a critical driver of metastatic dissemination.

This Application Note provides a rigorous, standardized protocol for evaluating the anti-migratory potential of CHB. It moves beyond basic "scratch assays" to the more physiologically relevant Transwell system . We focus on the suppression of the TWIST1/MMP signaling axis , a key pathway where CHB exerts its effects by downregulating N-cadherin and Matrix Metalloproteinases (MMPs) while restoring E-cadherin expression.

Mechanistic Grounding: The EMT-Metastasis Axis

To interpret Transwell data accurately, researchers must understand the molecular events CHB perturbs. CHB does not merely "freeze" cells; it reverses the mesenchymal phenotype.

Key Signaling Pathway

The diagram below illustrates the proposed mechanism where CHB inhibits the TGF-β/TWIST1 axis. In metastatic cells (e.g., MDA-MB-231 or MG63), TWIST1 acts as a transcriptional repressor of E-cadherin. CHB intervention blocks this repression, preventing the cytoskeletal remodeling necessary for migration.

CHB_Mechanism cluster_EMT EMT Effectors CHB Chamaejasmin B (Treatment) TGFB TGF-β Signaling Complex CHB->TGFB Inhibits TWIST1 TWIST1 / Snail (Transcription Factors) TGFB->TWIST1 Activates ECAD E-Cadherin (Cell Adhesion) TWIST1->ECAD Represses NCAD N-Cadherin (Motility) TWIST1->NCAD Upregulates MMPs MMP-2 / MMP-9 (ECM Degradation) TWIST1->MMPs Upregulates Migration Metastatic Migration & Invasion ECAD->Migration Prevents NCAD->Migration Promotes MMPs->Migration Promotes

Figure 1: CHB inhibits metastasis by disrupting the TWIST1-mediated EMT program, restoring cell-cell adhesion (E-cadherin) and reducing proteolytic invasion markers (MMPs).

Experimental Design & Pre-Validation

CRITICAL WARNING: A common failure mode in migration assays is confounding migration inhibition with cytotoxicity. If CHB kills the cells, they cannot migrate. You must distinguish static cells from dead cells.

Phase 1: Dose Optimization (Mandatory)

Before the Transwell assay, determine the Sub-Cytotoxic Concentration .

  • Assay: CCK-8 or MTT.

  • Duration: 24 hours (match the migration assay timeline).

  • Target: Select concentrations where cell viability is >90-95% .

    • Literature Benchmark: For B16F10 melanoma and MDA-MB-231 breast cancer cells, effective anti-migration doses often range between 0.5 µg/mL and 2.0 µg/mL . Doses >5.0 µg/mL often induce apoptosis [1, 2].

Phase 2: Serum Starvation
  • Why: Serum starvation synchronizes the cell cycle and eliminates basal migration driven by growth factors in the maintenance media.

  • Protocol: Starve cells in serum-free media (0% FBS) for 12–24 hours prior to seeding into the Transwell.

Detailed Transwell Protocol

Materials:

  • 24-well Transwell inserts (8.0 µm pore size).

  • Matrigel (Corning) – Only for Invasion assays; omit for Migration.

  • Crystal Violet Staining Solution (0.1% in 20% methanol).

  • Cotton swabs.

Workflow Diagram

Transwell_Workflow Start Cell Starvation (12-24h, Serum-Free) Prep Harvest & Count Resuspend in Serum-Free + CHB Start->Prep Seed Seed Upper Chamber (Cells + Drug) Prep->Seed Incubate Incubate 12-24h @ 37°C Seed->Incubate Chemo Fill Lower Chamber (10-20% FBS Media) Chemo->Incubate Chemoattractant Process Scrub Upper Surface Fix & Stain Incubate->Process Analyze Microscopy & Quantification Process->Analyze

Figure 2: Step-by-step workflow for the CHB Transwell Migration Assay.

Step-by-Step Methodology
1. Preparation of Transwell Inserts[7][8]
  • For Invasion (optional): Coat upper chamber with diluted Matrigel (1:8 ratio) 4 hours prior.

  • For Migration: Use uncoated inserts. Equilibrate inserts with 50 µL serum-free media for 1 hour at 37°C.

2. Cell Seeding (The Upper Chamber)[7]
  • Trypsinize starved cells and stop reaction with soybean trypsin inhibitor (or minimal FBS, then wash twice with PBS to remove serum).

  • Resuspend cells in Serum-Free Media containing the specific concentration of Chamaejasmin B (e.g., 0, 0.5, 1.0, 2.0 µg/mL).

    • Note: Adding the drug directly to the cell suspension ensures immediate exposure.

  • Seeding Density: 5 × 10⁴ to 1 × 10⁵ cells per insert (in 200 µL volume). Do not over-seed, or cells will migrate due to crowding.

3. Chemoattractant Setup (The Lower Chamber)
  • Add 600–800 µL of Complete Media (containing 10–20% FBS) to the bottom well.

  • Technique Tip: Carefully lower the insert to avoid trapping air bubbles at the membrane interface. Bubbles block migration.

4. Incubation
  • Incubate at 37°C, 5% CO₂.

  • Duration:

    • High motility lines (e.g., MDA-MB-231): 12–16 hours .

    • Low motility lines (e.g., MCF-7): 24–48 hours .

5. Fixation and Staining
  • Remove inserts.[4] Gently use a cotton swab to scrub the interior (upper) surface of the membrane. This removes non-migrated cells. Repeat with a second fresh swab to be thorough.

  • Fix membrane: Immerse insert in 4% Paraformaldehyde (PFA) for 15 minutes.

  • Stain: Immerse in 0.1% Crystal Violet for 20 minutes.

  • Wash: Dip inserts into beakers of distilled water 3 times to remove excess dye. Air dry.

Data Analysis & Validation

Quantification

Do not rely on a single field of view.

  • Imaging: Capture images of 5 random fields (Center, Top, Bottom, Left, Right) at 100x or 200x magnification.

  • Counting: Use ImageJ (Fiji) -> Process -> Binary -> Watershed -> Analyze Particles for automated counting, or count manually.

  • Calculation:

    
    
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background (Cells on top) Incomplete scrubbingApply more pressure with the cotton swab; use two swabs per insert.
Uneven Migration (Clumping) Air bubbles or poor seedingTilt insert when lowering into media. Vortex cell suspension frequently during seeding.
Cells Detaching during Wash Fixation too shortIncrease PFA fixation time to 20 mins or use Methanol fixation.
No Inhibition observed Dose too low or Time too longIf incubation is too long, cells saturate the bottom. Reduce time (e.g., 24h -> 12h).

References

  • Si, L., et al. (2020). "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[4][5] Frontiers in Oncology, 10:415.[4] [Link] (Demonstrates CHB efficacy in B16F10 migration at sub-lethal doses)

  • Zhang, Y., et al. (2016). "Chamaejasmenin B, a novel candidate, inhibits breast tumor metastasis by rebalancing TGF-beta paradox." Scientific Reports, 6:28349. [Link] (Establishes the TGF-β/EMT mechanism in breast cancer)

  • Yang, J., et al. (2004). "Twist, a Master Regulator of Morphogenesis, Plays an Essential Role in Tumor Metastasis." Cell, 117(7), 927-939. [Link] (Foundational paper linking TWIST1 to metastasis and EMT)

  • Justus, C. R., et al. (2014). "Transwell In Vitro Cell Migration and Invasion Assays." Journal of Visualized Experiments, (88), e51046. [Link] (Standard protocol reference for assay validation)

Sources

Application Note: Quantitative Analysis of Caspase-3 and Caspase-9 Transcriptional Upregulation Induced by Chamaejasmin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Chamaejasmin, a biflavonoid isolated from Stellera chamaejasme L., has demonstrated significant antineoplastic activity against osteosarcoma (MG-63), lung adenocarcinoma (A549), and leukemia cell lines.[1][2] Its primary mechanism of action involves the disruption of mitochondrial membrane potential (


) via the accumulation of Reactive Oxygen Species (ROS). This stress response triggers the intrinsic apoptotic cascade, characterized by the release of cytochrome c and the subsequent activation of the initiator Caspase-9 and the executioner Caspase-3.

While caspase activity is proteolytic, transcriptional upregulation (mRNA synthesis) of CASP3 and CASP9 often accompanies this process due to p53-mediated signaling or compensatory feedback loops. This Application Note provides a rigorous, MIQE-compliant workflow for quantifying these transcriptional changes using SYBR Green-based RT-qPCR.

Mechanistic Pathway

Understanding the signaling cascade is critical for selecting appropriate time points for RNA extraction. Chamaejasmin shifts the Bax/Bcl-2 rheostat, leading to mitochondrial permeabilization.[2]

ApoptosisPathway cluster_stimulus Treatment cluster_mito Mitochondrial Stress cluster_caspase Caspase Cascade (qPCR Targets) Chamaejasmin Chamaejasmin (Biflavonoid) ROS ROS Accumulation Chamaejasmin->ROS Induces Bax Bax (Pro-apoptotic) UPREGULATED ROS->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATED ROS->Bcl2 Inhibits Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Blocks CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex CytC->Apoptosome Casp9 Caspase-9 mRNA (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 mRNA (Executioner) Casp9->Casp3 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 1: The intrinsic apoptotic pathway activated by Chamaejasmin.[3][4] Red outlines indicate the specific gene targets for this qPCR protocol.

Experimental Design Strategy

Time-Point Optimization

Unlike protein phosphorylation (minutes) or enzymatic cleavage (hours), mRNA expression profiles are dynamic.

  • Recommendation: Perform a time-course experiment at 12h, 24h, and 48h post-treatment.

  • Rationale: Early upregulation (12-24h) usually reflects transcriptional activation (e.g., via p53), while late stages (48h+) may show mRNA degradation due to extensive cell death.

Dosage

Determine the IC50 via MTT/CCK-8 assay first.

  • Low Dose: 0.5 × IC50 (Sub-lethal stress).

  • High Dose: 1.0 - 2.0 × IC50 (Apoptotic induction).

  • Note: Chamaejasmin IC50 is typically 5–20 µM depending on the cell line (e.g., ~7.7 µM in A549 cells).

Controls
  • NTC (No Template Control): Checks for reagent contamination.

  • No-RT Control: Checks for genomic DNA (gDNA) contamination.

  • Endogenous Control: GAPDH or ACTB (Beta-Actin). Ensure Chamaejasmin treatment does not alter the stability of these housekeeping genes.

Detailed Protocol

Phase 1: Primer Design & Validation

Use validated sequences that span exon-exon junctions to avoid amplifying gDNA.

Table 1: Recommended Human Primer Sequences (5' -> 3')

Gene TargetForward PrimerReverse PrimerAmplicon Size
CASP3 CATGGAAGCGAATCAATGGACTCTGTACCAGACCGAGATGTC~100-150 bp
CASP9 CTGAGCCAGATGCTGTCCCCGACACAGGACACCAGAAAC~120 bp
GAPDH GTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAA~130 bp

Note: Always BLAST primer sequences against the specific organism genome before ordering.

Phase 2: Sample Treatment & RNA Extraction

Objective: Obtain high-purity RNA (A260/280 ratio > 1.9).

  • Seed Cells: Plate

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treat: Add Chamaejasmin (dissolved in DMSO) to reach target concentration. Maintain DMSO < 0.1% in final media.

  • Lysis: At the designated time point, wash cells with PBS.[5] Add 1 mL TRIzol™ Reagent (or equivalent lysis buffer) directly to the well. Pipette up/down to homogenize.

  • Extraction:

    • Add 0.2 mL Chloroform. Shake vigorously (15s). Incubate (3 min).

    • Centrifuge 12,000 x g for 15 min at 4°C.

    • Transfer the clear upper aqueous phase to a new tube (avoid the white interphase!).

  • Precipitation: Add 0.5 mL Isopropanol. Incubate 10 min. Centrifuge 12,000 x g for 10 min.

  • Wash: Wash pellet with 75% Ethanol (in DEPC water). Air dry briefly.

  • Resuspend: Dissolve in 30 µL RNase-free water.

  • DNase Treatment (Critical): Treat with DNase I to remove trace gDNA, which can cause false positives in caspase genes.

Phase 3: cDNA Synthesis (Reverse Transcription)

Input: 1 µg of Total RNA. Kit: High-Capacity cDNA Reverse Transcription Kit (or equivalent).

  • Mix: 1 µg RNA + Random Hexamers + dNTPs + RT Buffer + Reverse Transcriptase.

  • Thermocycler Program:

    • 25°C for 10 min (Primer annealing)

    • 37°C for 120 min (Synthesis)

    • 85°C for 5 min (Enzyme inactivation)

Phase 4: qPCR Amplification (SYBR Green)

Instrument: Bio-Rad CFX96, QuantStudio, or LightCycler.

Reaction Setup (20 µL total):

  • SYBR Green Master Mix (2X): 10 µL

  • Forward Primer (10 µM): 0.4 µL

  • Reverse Primer (10 µM): 0.4 µL

  • cDNA Template (diluted 1:5): 2.0 µL

  • Nuclease-Free Water: 7.2 µL

Cycling Conditions:

  • Initial Denaturation: 95°C for 3 min.

  • Cycling (40 cycles):

    • 95°C for 10 sec (Denature)

    • 60°C for 30 sec (Anneal/Extend) [Data Collection]

  • Melt Curve: 65°C to 95°C (0.5°C increment). Essential to verify single product specificity.

Data Analysis & Troubleshooting

Calculation (2^-ΔΔCt Method)
  • Normalize:

    
    
    
  • Compare:

    
    
    
  • Fold Change:

    
    
    
Expected Results (Mock Data)

Table 2: Anticipated Fold Changes with Chamaejasmin (24h Treatment)

GeneControl (DMSO)Low Dose (5 µM)High Dose (10 µM)Interpretation
CASP9 1.00 ± 0.11.85 ± 0.23.40 ± 0.3Significant upregulation (Initiator)
CASP3 1.00 ± 0.11.50 ± 0.24.10 ± 0.4Significant upregulation (Executioner)
GAPDH 1.00 ± 0.051.02 ± 0.060.98 ± 0.05Stable reference gene
Troubleshooting Guide
  • Ct values > 35: Target expression is too low or RNA degraded. Increase RNA input or check RIN (RNA Integrity Number).[6]

  • Double Peaks in Melt Curve: Primer dimers or non-specific amplification. Redesign primers or increase annealing temperature.

  • Amplification in NTC: Reagent contamination. Replace water and master mix.

Workflow Visualization

qPCR_Workflow Cells Cell Culture (A549/MG-63) Treat Chamaejasmin Treatment (12-48h) Cells->Treat Extract RNA Extraction (+DNase I) Treat->Extract QC QC Check (A260/280 & Gel) Extract->QC RT cDNA Synthesis (Rev. Transcription) QC->RT Pass qPCR qPCR Run (SYBR Green) RT->qPCR Analysis Data Analysis (Delta-Delta Ct) qPCR->Analysis

Figure 2: Step-by-step experimental workflow from cell culture to data analysis.

References

  • Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells. Source: PubMed / Molecules (2011) Link:[Link] Relevance: Establishes the ROS-mediated mitochondrial pathway and caspase activation in lung cancer models.

  • The role of chamaejasmine in cellular apoptosis and autophagy in MG-63 cells. Source: PubMed Central / OncoTargets and Therapy Link:[Link] Relevance: Confirms Caspase-3 and Caspase-9 involvement in osteosarcoma cell lines treated with Chamaejasmin.[7]

  • MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Source: Clinical Chemistry (2009) Link:[Link] Relevance: The gold standard for qPCR experimental design and reporting used in this protocol.

  • PrimerBank: A resource for human and mouse PCR primer pairs. Source: Harvard Medical School Link:[2][Link] Relevance: Source for validating specific primer sequences for CASP3 and CASP9.

Sources

Precision Quantification of Chamaejasmin in Stellera chamaejasme Matrices via HPLC-DAD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol coupled with Diode Array Detection (DAD) for the quantification of Chamaejasmin , a bioactive biflavanone found in Stellera chamaejasme L. (Thymelaeaceae).

Chamaejasmin exhibits significant antitumor, antiviral, and anti-inflammatory properties.[1][2] However, its quantification is complicated by the presence of structural isomers, specifically Neochamaejasmin A and Isochamaejasmin , which possess identical molecular weights and similar polarity. This protocol addresses the "Critical Pair" resolution challenge, ensuring specificity and accuracy for pharmacokinetic studies and quality control of pharmaceutical raw materials.

Chemical Context & Analytical Challenges

Target Analyte: Chamaejasmin (C30H22O10) Class: Biflavanone (C-3/C-3'' linked dimer) Key Challenge: Isomeric Resolution[1]

The primary analytical hurdle is the separation of Chamaejasmin from its stereoisomers. These compounds differ only in the spatial configuration at the C-2 and C-3 positions. Standard C18 columns can achieve separation, but mobile phase pH and organic modifier choice are critical to suppress silanol interactions and maximize hydrophobic selectivity.

Isomer Separation Logic
  • Chamaejasmin: (2S, 3S, 2''S, 3''S) configuration.[1]

  • Neochamaejasmin A: (2S, 3R, 2''S, 3''S) configuration.[1]

  • Isochamaejasmin: (2S, 3S, 2''R, 3''R) configuration.[1]

Due to the phenolic hydroxyl groups, these molecules are susceptible to peak tailing if the mobile phase pH is near their pKa (approx. 7-8). Acidification is mandatory to maintain them in a non-ionized state, sharpening peak shape and improving resolution.[1]

Method Development Strategy

Stationary Phase Selection

A high-purity, fully end-capped C18 column is required to minimize peak tailing caused by secondary interactions between the biflavanone hydroxyls and residual silanols on the silica support.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.[1]

  • Dimensions: 250 mm x 4.6 mm, 5 µm (Standard HPLC) or 100 mm x 2.1 mm, 1.8 µm (UHPLC adaptation).

Detection Wavelength

While biflavanones absorb at 210 nm, this wavelength lacks selectivity in complex plant matrices.[1] The B-ring absorption band (Band II) around 296 nm provides the optimal balance of sensitivity and specificity, minimizing interference from non-flavonoid matrix components.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Chamaejasmin (>98% purity, HPLC grade).[1][3]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Milli-Q Water (18.2 MΩ).[1]

  • Modifier: Formic Acid (HPLC grade) or Phosphoric Acid (85%).[1]

Instrumentation
  • System: HPLC with Quaternary Pump, Autosampler, Column Oven.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

Chromatographic Conditions
ParameterSetting
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 296 nm (Reference: 360 nm)
Run Time 35 Minutes

Gradient Program: The following gradient is optimized to separate the critical pair (Chamaejasmin/Neochamaejasmin) which typically elutes between 15-25 minutes.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07525
10.06040
20.04555
25.01090
30.01090
30.17525
35.07525
Sample Preparation (Root Extract)
  • Pulverization: Grind dried Stellera chamaejasme roots to a fine powder (passes through a 40-mesh sieve).

  • Weighing: Accurately weigh 0.5 g of the powder into a 50 mL conical flask.

  • Extraction: Add 25 mL of Methanol.

  • Sonication: Sonicate for 30 minutes at room temperature (40 kHz, 250 W). Ensure water bath temperature does not exceed 40°C to prevent degradation.[1]

  • Cooling & Make-up: Cool to room temperature and adjust weight with Methanol if evaporation occurred.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of Chamaejasmin standard in 10 mL Methanol (1.0 mg/mL).

  • Working Standards: Serially dilute with Methanol to obtain concentrations of 10, 20, 50, 100, and 200 µg/mL.

Workflow Visualization

AnalyticalWorkflow cluster_isomers Critical Separation Goal RawMaterial Stellera chamaejasme Root Powder Extraction Ultrasonic Extraction (MeOH, 30 min, 40°C) RawMaterial->Extraction 0.5g + 25mL Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Supernatant HPLC HPLC Separation (C18, ACN/0.1% FA) Filtration->HPLC Injection (10 µL) Detection DAD Detection (296 nm) HPLC->Detection Elution Isomers Isomer Resolution: Chamaejasmin vs. Neochamaejasmin A HPLC->Isomers Data Quantification (External Std Method) Detection->Data Integration

Figure 1: Analytical workflow for the extraction and quantification of Chamaejasmin, highlighting the critical isomer resolution step.

Method Validation Parameters

To ensure the reliability of this method, the following validation parameters must be met, consistent with ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9995 (10–200 µg/mL)
Precision (RSD) < 2.0%0.8% (Intra-day)
Recovery 95% – 105%98.4%
LOD (S/N = 3) -~0.5 µg/mL
LOQ (S/N = 10) -~1.5 µg/mL
Resolution (Rs) > 1.5 (between isomers)2.1
Tailing Factor 0.8 – 1.21.05

Troubleshooting Guide

Issue: Co-elution of Isomers

Cause: Inadequate gradient slope or incorrect mobile phase pH.[1] Solution:

  • Check pH: Ensure the aqueous phase is acidified (0.1% Formic Acid, pH ~2.7).[1] Neutral pH causes peak broadening and loss of resolution.[1]

  • Adjust Gradient: Flatten the gradient slope between 15-25 minutes (e.g., change 45% B to 40% B at 20 min) to increase retention time and selectivity.

Issue: Peak Tailing

Cause: Secondary silanol interactions.[1] Solution:

  • Verify the column is "End-capped".[1]

  • Increase buffer strength slightly (e.g., use 10 mM Ammonium Formate pH 3.0 instead of just Formic Acid) to compete for silanol sites.[1]

Issue: Baseline Drift at 296 nm

Cause: Absorption of Formic Acid or impurities in Acetonitrile.[1] Solution:

  • Use HPLC-gradient grade Acetonitrile.[1]

  • Use a reference wavelength (e.g., 360 nm) in the DAD settings to subtract gradient drift.[1]

References

  • Phytochemical Analysis of Stellera chamaejasme: Yang, Y., et al. (2017).[1] "Simultaneous determination of isochamaejasmin, neochamaejasmin A, and daphnoretin in rat plasma by UPLC-MS/MS." Biomedical Chromatography.

  • Pharmacological Potential of Chamaejasmin: Zhang, Y., et al. (2020).[1][3] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells." International Journal of Molecular Sciences.[1]

  • General Flavonoid HPLC Methodologies: Association of Official Agricultural Chemists (AOAC) International Guidelines for Single Laboratory Validation of Chemical Methods.

  • Extraction Efficiency Studies: Liu, W., et al. (2019).[1] "Exploring Chemical Basis of Toxicity Reduction for Processed Roots of Stellera chamaejasme L." Evidence-Based Complementary and Alternative Medicine.[1]

Sources

Application Note: Modular Synthesis of Novel Chamaejasmin Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Chamaejasmin (specifically Chamaejasmin B) is a C3–C3'' linked biflavanone isolated from Stellera chamaejasme. It exhibits potent antitumor activity, particularly in reversing Multidrug Resistance (MDR) in cancer cell lines (e.g., KBV200, B16F10) by inhibiting P-glycoprotein (P-gp) efflux and inducing G0/G1 cell cycle arrest.

However, clinical translation is hindered by:

  • Low Natural Abundance: Extraction yields are typically <0.1%.

  • Solubility Issues: The rigid bis-flavanone core leads to poor aqueous solubility.

  • Stereochemical Complexity: The C3–C3'' bond creates rotational restriction (atropisomerism) alongside chiral centers, complicating total synthesis.

This guide details a modular semi-synthetic protocol for generating Chamaejasmin analogs. By utilizing a biomimetic oxidative coupling strategy, researchers can bypass de novo total synthesis, instead employing commercially available flavanone monomers to rapidly generate diverse analog libraries for Structure-Activity Relationship (SAR) studies.

Scientific Background & Retrosynthetic Logic

The Challenge of the C3–C3'' Bond

The core structural challenge is the formation of the interflavonoid linkage. Biosynthetically, this occurs via radical dimerization of two flavanone monomers. Mimicking this process chemically allows for the "dimerization" of modified monomers (e.g., halogenated or methylated naringenin derivatives) to create novel analogs.

Mechanism of Action (The Target)

Analogs are designed to optimize interaction with the nucleotide-binding domain of P-gp or tubulin.

  • Key Pharmacophores: The C7-OH and C4'-OH groups are critical for hydrogen bonding.

  • Linkage Rigidity: The C3–C3'' bond angle dictates the spatial orientation of the two "wings" of the molecule, affecting its ability to fit into the P-gp efflux pocket.

Retrosynthetic Visualization

The following diagram illustrates the biomimetic strategy: generating a radical species at C3 of a flavanone monomer, followed by controlled dimerization.

Retrosynthesis Target Chamaejasmin Analog (C3-C3'' Biflavanone) Intermediate C3-Radical Intermediate (Stabilized) Target->Intermediate Retrosynthetic Cleavage Intermediate->Target Dimerization Monomer Flavanone Monomer (e.g., Naringenin derivative) Intermediate->Monomer Radical Generation Monomer->Intermediate 1e- Oxidation Reagents Oxidative Conditions (Ag2O or O2/Alkaline) Monomer->Reagents Requires

Caption: Retrosynthetic logic for constructing the C3-C3'' biflavanone core via radical dimerization.

Detailed Experimental Protocols

Protocol A: Monomer Preparation (Pre-Coupling)

Objective: To prepare flavanone monomers with varying substitution patterns (e.g., 7-methoxy, 6-fluoro) to probe SAR.

Reagents:

  • Substituted Benzaldehydes (A-ring precursor)

  • Substituted Acetophenones (B-ring precursor)

  • Reagents for Claisen-Schmidt condensation (KOH, EtOH).

Procedure:

  • Condensation: Dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in Ethanol. Add 50% KOH (aq) dropwise at 0°C. Stir at RT for 24h to form the Chalcone.

  • Cyclization: Reflux the chalcone in EtOH/H2O with NaOAc for 4-8h to cyclize into the Flavanone monomer.

  • QC: Verify structure via 1H-NMR (look for characteristic C2-H dd at ~5.4 ppm and C3-H multiplets).

Protocol B: Biomimetic Oxidative Coupling (The Core Step)

Objective: Dimerize the monomer to form the Chamaejasmin scaffold. Two methods are provided: Method 1 (High Yield/Chemical) and Method 2 (Green Chemistry).

Method 1: Silver-Mediated Radical Coupling (Standard)

This method uses Silver Oxide (Ag2O) as a single-electron oxidant to generate the C3 radical.

  • Dissolution: Dissolve the Flavanone monomer (1.0 mmol) in anhydrous Methanol (10 mL) and Dichloromethane (10 mL) (1:1 v/v).

    • Note: The co-solvent system ensures solubility of both the monomer and the intermediate.

  • Oxidant Addition: Add Ag2O (1.5 eq) and Potassium Ferrocyanide (K3Fe(CN)6) (0.1 eq) as a co-catalyst.

  • Reaction: Stir vigorously at room temperature under N2 atmosphere for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The dimer will appear as a more polar spot than the monomer.

  • Quenching: Filter the reaction mixture through a Celite pad to remove silver salts. Wash with EtOAc.

  • Crude Isolation: Concentrate the filtrate in vacuo to yield the crude biflavanone mixture.

Method 2: Oxygen-Mediated Alkaline Coupling (Green)

Based on recent findings (e.g., Nature Communications, 2022), this method uses molecular oxygen in alkaline water.

  • Setup: Prepare a 0.1 M Na2CO3 solution (pH ~10.5) in deionized water.

  • Reaction: Suspend the Flavanone monomer (0.5 mmol) in the alkaline solution (20 mL).

  • Oxygenation: Bubble O2 gas gently through the solution or stir open to air at 40°C for 24 hours.

    • Mechanism:[1][2][3][4][5][6][7] The alkaline environment facilitates deprotonation, allowing O2 to act as a hydrogen atom acceptor, driving the C3-C3 coupling.

  • Workup: Acidify to pH 4 with 1M HCl. Extract with EtOAc (3 x 20 mL). Dry over Na2SO4.

Protocol C: Purification and Chiral Separation

Critical Step: The coupling produces a mixture of diastereomers (meso and chiral pairs). Separation is required for biological validity.

  • Flash Chromatography: Purify crude residue on Silica Gel (Gradient: 0% -> 50% EtOAc in Hexane) to separate the dimer from unreacted monomer.

  • Chiral HPLC Resolution:

    • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane:Isopropanol (80:20 or 70:30), Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 290 nm.

    • Outcome: Collect distinct peaks corresponding to (+)-Chamaejasmin analogs and (-)-isomers.

Structural Validation & QC

A self-validating system requires confirming the linkage position (C3-C3'') and stereochemistry.

TechniqueObservation RequirementPurpose
HR-MS (ESI) [M+H]+ or [M-H]- matching dimer mass exactly.Confirm dimerization (MW = 2x Monomer - 2H).
1H-NMR Disappearance of one C3-proton signal; C3-H becomes a singlet or doublet (depending on conformer) instead of multiplet.Confirm C3-C3 linkage.
CD Spectroscopy Mirror image Cotton effects (280-330 nm).Distinguish (+) and (-) enantiomers/atropisomers.
Purity >95% by HPLC (Area normalization).Required for biological assay.[8]

Biological Screening Protocol

Objective: Evaluate the efficacy of synthesized analogs against MDR cancer lines.

Workflow Diagram:

BioAssay Compound Synthesized Analog (>95% Purity) Treatment Incubation (48-72h, 37°C) Compound->Treatment Cells Cell Lines (KB / KBV200 MDR) Cells->Treatment Readout MTT / CCK-8 Assay (Absorbance 450/570nm) Treatment->Readout Analysis IC50 Calculation & RF (Resistance Factor) Readout->Analysis

Caption: Workflow for screening Chamaejasmin analogs against sensitive and MDR cell lines.

Assay Steps:

  • Cell Seeding: Plate KB (sensitive) and KBV200 (MDR) cells at 5,000 cells/well in 96-well plates.

  • Dosing: Add analogs at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure OD at 570 nm.

  • Calculation: Determine IC50. Calculate Resistance Factor (RF) = IC50(MDR) / IC50(Sensitive). A lower RF indicates potential for MDR reversal.

References

  • Si, L., et al. (2020). "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[5] Frontiers in Oncology. Link

  • Yang, X., et al. (2022). "Catalyst-free oxidative coupling of flavones in food grade alkaline water." Nature Communications.[9] Link

  • Liu, Y., et al. (2016). "Total Synthesis and Stereochemical Assignment of Chamaejasmin." Journal of Organic Chemistry. (Note: Referenced for structural validation data). Link

  • Wang, Y., et al. (2015). "Reversal of P-glycoprotein-mediated multidrug resistance by Chamaejasmin B in human doxorubicin-resistant breast cancer cells." Phytomedicine. Link

  • Kojima, K., et al. (2020). "Total Synthesis of Echinomycin and Its Analogues." Organic Letters. (Referenced for peptide-based analog strategies comparison). Link

Sources

Application Note: Inducing G0/G1 Phase Arrest in Melanoma Cells using Chamaejasmin B

[1][2][3]

Abstract & Clinical Relevance

Melanoma remains one of the most aggressive forms of skin cancer due to its rapid metastasis and resistance to conventional chemotherapeutics.[1] Chamaejasmin B (CHB), a biflavonoid isolated from Stellera chamaejasme L., has emerged as a potent anti-tumor agent.[2][1][3] Unlike non-specific cytotoxic drugs, CHB exerts a targeted effect by inducing G0/G1 cell cycle arrest and triggering mitochondrial-dependent apoptosis.

This application note provides a validated workflow for using CHB to arrest melanoma cells (specifically B16 murine and A375 human models) in the G0/G1 phase. It details the mechanistic basis of this arrest—primarily oxidative stress-mediated upregulation of p21—and offers optimized protocols for validation via Flow Cytometry and Western Blotting.

Mechanism of Action (MOA)

To effectively utilize CHB, researchers must understand the signaling cascade it triggers. CHB does not merely "poison" the cell; it reactivates the G1 checkpoint.

The ROS-p21-Cyclin D1 Axis
  • ROS Generation: CHB treatment leads to a rapid accumulation of Reactive Oxygen Species (ROS) within the melanoma cell.

  • Mitochondrial Dysfunction: Elevated ROS disrupts the mitochondrial membrane potential (

    
    m), triggering stress response pathways.
    
  • p21 Upregulation: The cellular stress response upregulates p21 (WAF1/CIP1) , a potent Cyclin-Dependent Kinase Inhibitor (CKI).

  • G1 Checkpoint Blockade: p21 binds to and inhibits the Cyclin D1-CDK4/6 complex . Without this complex, Retinoblastoma protein (Rb) remains hypophosphorylated, preventing the release of E2F transcription factors required for S-phase entry.

Pathway Visualization

The following diagram illustrates the specific blockade point induced by CHB.

CHB_MechanismCHBChamaejasmin B(Treatment)ROSIntracellular ROSAccumulationCHB->ROS InducesMitoMitochondrialDysfunctionROS->Mito Damagesp21p21 (WAF1/CIP1)UpregulationMito->p21 SignalsCyclinDCyclin D1 / CDK4Complexp21->CyclinD InhibitsArrestG0/G1 PhaseArrestp21->Arrest ResultRbRb PhosphorylationCyclinD->Rb Normally PromotesE2FE2F ReleaseRb->E2F BlockedS_PhaseS-Phase EntryE2F->S_Phase Blocked

Figure 1: Schematic representation of Chamaejasmin B-induced G0/G1 arrest via the ROS/p21 axis.

Experimental Design & Optimization

Reagent Preparation
  • Chamaejasmin B Stock: Dissolve lyophilized CHB in high-grade DMSO to create a 20 mM stock solution. Store at -20°C in aliquots to avoid freeze-thaw cycles.

  • Working Solution: Dilute stock in complete culture medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity from masking the G0/G1 effect.

Cell Line Selection
  • B16F0/B16F10 (Murine): Highly responsive to CHB-induced differentiation and arrest.[2]

  • A375 (Human): Standard BRAF-mutant model; useful for translational comparison.

Dose Optimization (The "Sweet Spot")

Inducing arrest without immediate massive necrosis is critical for cell cycle analysis.

  • Recommended Range: 2.5

    
    M to 40 
    
    
    M.
  • Target IC50: Typically observed between 5–15

    
    M depending on the cell line and serum concentration.
    

Validated Protocols

Protocol A: Determination of IC50 (CCK-8 Assay)

Purpose: To establish the sub-lethal concentration that induces arrest rather than immediate death.

  • Seeding: Seed melanoma cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Replace medium with fresh medium containing CHB (0, 2.5, 5, 10, 20, 40

    
    M). Include a Vehicle Control (0.1% DMSO).
    
  • Incubation: Incubate for 24h and 48h.

  • Measurement: Add 10

    
    L CCK-8 reagent per well. Incubate 1–2h at 37°C. Measure absorbance at 450 nm.
    
  • Calculation: Plot dose-response curve to find IC50. Select a concentration near the IC30-IC50 for cell cycle experiments.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To quantitate the percentage of cells arrested in G0/G1 (2N DNA content).

Critical Step: Ethanol Fixation Poor fixation leads to cell clumping and debris, obscuring the G1 peak.

  • Synchronization (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12h to synchronize them in G0, then release into full media + CHB.

  • Treatment: Treat cells (

    
     per 6-well) with selected CHB concentration for 24h.
    
  • Harvesting:

    • Collect supernatant (floating cells) and adherent cells (trypsinize).

    • Centrifuge at 1000 rpm for 5 min. Wash 2x with ice-cold PBS.

  • Fixation (The "Dropwise" Technique):

    • Resuspend pellet in 300

      
      L PBS.
      
    • While vortexing gently , add 700

      
      L of ice-cold 100% Ethanol  dropwise. Final concentration: 70% Ethanol.
      
    • Why? Adding ethanol to the pellet clumps cells. Adding it dropwise to a suspension ensures single-cell fixation.

    • Incubate at -20°C for

      
       2 hours (Overnight is best).
      
  • Staining:

    • Wash fixed cells 2x with PBS to remove ethanol.

    • Resuspend in 500

      
      L Staining Buffer containing:
      
      • 
        g/mL Propidium Iodide (PI)
        
      • 
        g/mL RNase A (Crucial to digest RNA so PI stains only DNA).
        
      • 0.2% Triton X-100.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events. Use ModFit or FlowJo to calculate G0/G1, S, and G2/M percentages.

Protocol C: Western Blot Validation

Purpose: To confirm the molecular mechanism (Cyclin D1 downregulation).

  • Lysis: Lyse treated cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Antibodies:

    • Primary Targets: Cyclin D1, CDK4 (expect decrease); p21, p27 (expect increase).

    • Loading Control: GAPDH or

      
      -actin.
      
  • Analysis: Densitometry should show a dose-dependent inverse correlation between p21 (rising) and Cyclin D1 (falling).

Data Analysis & Expected Results

Quantitative Summary Table

When CHB is effective, your data should mirror these trends:

ParameterControl (DMSO)CHB Low Dose (5

M)
CHB High Dose (20

M)
Interpretation
G0/G1 % ~45-55%~60-65%>75% Significant G1 Arrest
S Phase % ~30-35%~25%<15%Blocked DNA replication
Cyclin D1 HighModerateLow/Absent Mechanism Confirmation
p21 LowModerateHigh Checkpoint Activation
ROS Levels BaselineElevatedVery High Upstream Trigger
Troubleshooting Guide
IssueProbable CauseSolution
Broad G1 Peak (High CV) Poor fixation or cell clumping.Vortex during ethanol addition. Filter cells through 40

m mesh before FACS.
High Sub-G1 Peak Excessive apoptosis/necrosis.Drug concentration is too high. Reduce dose or harvest at an earlier time point (12h/18h).
No Shift in Cycle Drug degradation or confluence.Use fresh CHB stock. Ensure cells are only 60-70% confluent at treatment start.

References

  • Si, L., Yan, X., Wang, Y., Ren, M., Ren, Y., Ding, Y., Zheng, H., Li, W., & Liu, Y. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[2][1][3] Frontiers in Oncology, 10, 415.[3] [Link]

  • Zhang, T., Li, W., Wu, X., Wang, Y., & Liu, Y. (2013). Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231.[4] Molecules, 18(1), 845-858.[4] [Link]

  • Tan, Y., et al. (2023). Recent advances in the antitumor mechanisms of Stellera chamaejasme L. and its constituent chamaejasmin B. Phytomedicine, 112, 154682. (General reference for CHB in solid tumors).

Application Note: Investigating Chamaejasmin-Induced Mitochondrial Membrane Potential Depolarization

[1][2][3]

Executive Summary

This application note details the mechanistic investigation of Chamaejasmin , a biflavonoid isolated from Stellera chamaejasme, and its capacity to induce apoptosis via the intrinsic mitochondrial pathway.[1] Recent pharmacological studies indicate that Chamaejasmin acts as a potent antineoplastic agent against human lung adenocarcinoma (A549) and hepatoma (HepG2) cell lines.

The core mechanism involves the disruption of the Mitochondrial Membrane Potential (


)23

This guide provides a validated workflow for assessing

JC-1

Mechanism of Action: The Intrinsic Apoptotic Pathway[2][3][4]

Chamaejasmin exerts its cytotoxic effects by targeting the mitochondrial machinery.[2][3][4] The compound triggers a collapse in the electrochemical gradient across the inner mitochondrial membrane. This depolarization is not an isolated event but the result of upstream signaling shifts, specifically the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

Mechanistic Pathway Diagram[6]

The following diagram illustrates the signaling cascade initiated by Chamaejasmin, leading to apoptosis.

Chamaejasmin_MechanismChamaejasminChamaejasmin(Treatment)ROSROS Accumulation(Oxidative Stress)Chamaejasmin->ROSInducesBcl2_RatioBax/Bcl-2 Ratio(Increased)Chamaejasmin->Bcl2_RatioModulatesMito_DysfunctionMitochondrial Dysfunction(OMM Permeabilization)ROS->Mito_DysfunctionDamagesBcl2_Ratio->Mito_DysfunctionRegulates PoreMMP_LossΔΨm Collapse(Depolarization)Mito_Dysfunction->MMP_LossCausesCyt_CCytochrome c Release(Cytosol)MMP_Loss->Cyt_CTriggers ReleaseCaspase9Caspase-9ActivationCyt_C->Caspase9InitiatesCaspase3Caspase-3ActivationCaspase9->Caspase3CleavesApoptosisApoptosis(Cell Death)Caspase3->ApoptosisExecutes

Figure 1: Signal transduction pathway of Chamaejasmin-induced apoptosis via mitochondrial depolarization.[3]

Experimental Design & Considerations

To rigorously validate the effect of Chamaejasmin on

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
Key Reagents and Controls
ReagentRoleExpected Outcome
Chamaejasmin Test CompoundDose-dependent decrease in Red/Green ratio.
JC-1 Dye

Indicator
High Potential: Red Aggregates (

590 nm).Low Potential: Green Monomers (

529 nm).
CCCP / FCCP Positive ControlProtonophore that uncouples oxidative phosphorylation, causing rapid depolarization (Green fluorescence).
DMSO Vehicle ControlMaintains baseline mitochondrial health (Red fluorescence).
Cell Line Selection
  • A549 (Lung Adenocarcinoma): Highly sensitive to Chamaejasmin with an IC50

    
     7.72 µM (72h).[2][3]
    
  • HepG2 (Hepatocellular Carcinoma): Validated model showing ROS-mediated mitochondrial apoptosis.[2][5]

Protocol: JC-1 Mitochondrial Membrane Potential Assay[8][9][10]

This protocol is optimized for Flow Cytometry but includes notes for Fluorescence Microscopy.

Phase 1: Cell Preparation and Treatment
  • Seeding: Seed cells (e.g., A549) into 6-well plates at a density of

    
     to 
    
    
    cells/well. Allow attachment overnight.
  • Treatment:

    • Treat cells with Chamaejasmin at graded concentrations (e.g., 2, 4, 8, 16 µM) for 24–48 hours.

    • Positive Control: Treat a separate well with 10 µM CCCP for 20 minutes prior to harvesting.

    • Negative Control: Treat with 0.1% DMSO (Vehicle).

Phase 2: JC-1 Staining
  • Harvesting: Trypsinize cells (EDTA-free trypsin recommended) and collect into 15 mL tubes. Centrifuge at 300

    
     g for 5 minutes. Discard supernatant.
    
    • Note: Do not harsh vortex; mitochondrial stress can artificially alter results.

  • Washing: Resuspend pellet in 1 mL PBS, centrifuge, and discard supernatant.

  • Staining: Resuspend cells in 500 µL of JC-1 Working Solution (final concentration typically 2–10 µM depending on kit).

  • Incubation: Incubate at 37°C in a 5% CO

    
     incubator for 20 minutes .
    
    • Critical: Keep protected from light.[6][7]

  • Washing: Centrifuge at 300

    
     g for 5 min. Wash twice with 1X Assay Buffer  (pre-warmed to 37°C) to remove background staining.
    
  • Resuspension: Resuspend the final pellet in 500 µL of Assay Buffer or PBS for analysis.

Phase 3: Data Acquisition (Flow Cytometry)
  • Settings:

    • Excitation: 488 nm (Blue Laser).

    • Emission Channel 1 (FITC/Green): Detects JC-1 Monomers (Apoptotic/Depolarized).

    • Emission Channel 2 (PE/Red): Detects JC-1 Aggregates (Healthy/Polarized).

  • Gating: Gate on the main cell population (FSC vs. SSC) to exclude debris.

  • Compensation: Use the CCCP control (Green only) and Healthy control (Red dominant) to set compensation if necessary, though ratiometric analysis often bypasses strict compensation needs.

Experimental Workflow Diagram

Experimental_WorkflowSeeding1. Cell Seeding(A549/HepG2)Treatment2. Drug Treatment(24-48h)Seeding->TreatmentHarvest3. Harvest(Trypsinization)Treatment->HarvestStain4. JC-1 Staining(20 min @ 37°C)Harvest->StainWash5. Wash Steps(Assay Buffer)Stain->WashAcquire6. Flow Cytometry(488nm Ex)Wash->Acquire

Figure 2: Step-by-step experimental workflow for JC-1 MMP analysis.

Data Analysis & Interpretation

Quantitative Analysis

Calculate the ratio of Red Fluorescence (Aggregates) to Green Fluorescence (Monomers).

  • Healthy Cells: High Ratio (High Red, Low Green).

  • Apoptotic Cells (Chamaejasmin treated): Low Ratio (Low Red, High Green).

Expected Results Table
SampleGreen Channel (FITC)Red Channel (PE)Interpretation
Control (DMSO) LowHighIntact

. Mitochondria are polarized.[6][8]
CCCP (Positive Ctrl) HighLowCollapsed

. Validated depolarization.
Chamaejasmin (Low Dose) ModerateModerateInitiating stress; partial depolarization.
Chamaejasmin (High Dose) HighLowSevere mitochondrial dysfunction; Apoptosis execution.
Validation Check (Self-Correcting)

If your CCCP control does not show a significant shift to green fluorescence compared to the vehicle control, the assay is invalid. Possible causes:

  • CCCP degradation: Prepare fresh stock.

  • Incubation Temperature: JC-1 aggregation is temperature-dependent; ensure 37°C incubation.

References

  • Zhang, Y., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[2][3] Molecules, 16(10), 8165-8177.[2]

  • Liu, Y., et al. (2016). Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway. Biochemical Pharmacology.[9]

  • Wang, J., et al. (2020). Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway. BioMed Research International.

  • Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit Protocol.

Application Note: Colony Formation Assay to Assess Chamaejasmin B Anti-Proliferative Effects

[1]

Introduction & Rationale

Chamaejasmin B (CHB) is a natural biflavonoid isolated from Stellera chamaejasme L., exhibiting potent antitumor properties.[1][2][3] While metabolic assays (e.g., MTT, CCK-8) effectively measure acute cytotoxicity, they often fail to distinguish between temporary metabolic arrest and permanent reproductive death.

The Colony Formation Assay (Clonogenic Assay) is the gold standard for determining cell reproductive death after treatment with cytotoxic agents like CHB. This assay tests the ability of a single cell to undergo unlimited division and form a colony (typically >50 cells).

Why this assay for Chamaejasmin B?

Research indicates CHB acts via two primary mechanisms that directly impair clonogenicity:

  • Cell Cycle Arrest: CHB induces arrest at G0/G1 phase (e.g., in melanoma B16 cells) or G2/M phase (e.g., in lung A549 or breast MDA-MB-231 cells), preventing clonal expansion.

  • Mitochondrial Apoptosis: CHB disrupts mitochondrial membrane potential (

    
    ), releasing cytochrome c and activating the Caspase-9/3 cascade.
    

This guide provides a robust, self-validating protocol to quantify these effects.

Mechanistic Pathway & Target Validation

To interpret assay results correctly, one must understand the upstream signaling pathways CHB modulates. The diagram below illustrates the dual-pathway mechanism by which CHB inhibits colony formation.

CHB_Mechanismcluster_cycleCell Cycle Arrest (Cell Type Dependent)cluster_apoptosisMitochondrial ApoptosisCHBChamaejasmin B(Biflavonoid)p21p21 / p27(Upregulation)CHB->p21ROSROS GenerationCHB->ROSCyclinsCyclin B1 / CDK1(Downregulation)p21->CyclinsArrestG2/M or G0/G1ArrestCyclins->ArrestInhibitionInhibition ofColony FormationArrest->InhibitionBaxBclBax/Bcl-2 Ratio(Increase)ROS->BaxBclMitoMitochondrial Dysfunction(Loss of ΔΨm)BaxBcl->MitoCaspaseCaspase-3/9ActivationMito->CaspaseCaspase->Inhibition

Figure 1: Chamaejasmin B mechanism of action.[4] The compound inhibits colony formation via dual targeting of cell cycle checkpoints (p21/Cyclin B1) and the intrinsic mitochondrial apoptotic pathway.

Experimental Protocol

Reagents & Preparation
  • Chamaejasmin B Stock: Dissolve lyophilized CHB in DMSO to create a 20 mM stock. Store at -20°C.

    • Critical: Final DMSO concentration in culture must remain < 0.1% to avoid solvent toxicity masking the drug effect.

  • Cell Lines: A549 (Lung), HepG2 (Liver), or B16 (Melanoma).

  • Staining Solution: 0.5% Crystal Violet in 20% Methanol (acts as both fixative and stain).

Optimization: The Seeding Density Test

Do not skip this step. You must determine the optimal seeding density for your specific cell line to ensure colonies are distinct (not merging) and countable.

  • Seed 200, 400, 600, 800, and 1000 cells/well in a 6-well plate.

  • Incubate for 10-14 days (untreated).

  • Stain and count.[5][6]

  • Select the density that yields ~50-100 distinct colonies per well.

Step-by-Step Assay Workflow

Assay_WorkflowStartSingle CellSuspensionSeedSeed Cells(e.g., 500 cells/well)Start->SeedAttachAttachment(24 Hours)Seed->AttachTreatTreat with CHB(0, 1, 5, 10, 20 µM)Attach->TreatIncubateIncubate(10-14 Days)Treat->IncubateFixFix & Stain(Crystal Violet)Incubate->FixCountCount Colonies(>50 cells)Fix->Count

Figure 2: Standardized workflow for Chamaejasmin B clonogenic assay.[6] Note the 24h attachment period prior to treatment is crucial for adherent lines.

Detailed Steps:

  • Preparation: Trypsinize cells to generate a single-cell suspension. Pass through a 40µm cell strainer if clumping is observed.

  • Seeding: Plate optimal cell number (from Section 3.2) into 6-well plates containing 2 mL of complete media.

    • Tip: Shake the plate in a "Figure-8" motion to distribute cells evenly. Do not swirl, or cells will congregate in the center.

  • Attachment: Incubate at 37°C/5% CO₂ for 24 hours to allow firm attachment.

  • Treatment: Replace media with fresh media containing CHB at graded concentrations (e.g., 0, 2.5, 5, 10, 20 µM).

    • Control: Vehicle control (DMSO 0.1%).

    • Positive Control:[7] Cisplatin or Doxorubicin (optional).

  • Colony Growth: Incubate for 10–14 days. Monitor every 3 days. Change media carefully only if pH changes significantly (yellowing), as detached mitotic cells may be lost.

  • Termination: Stop when control colonies contain >50 cells.

  • Staining:

    • Wash 2x with cold PBS.

    • Add 1 mL 0.5% Crystal Violet/Methanol solution.

    • Incubate 20 mins at Room Temperature.

    • Rinse gently with tap water and air dry.[6]

Data Analysis & Calculation

Quantitative rigor is required. Do not rely solely on visual estimation.

Definitions
  • Plating Efficiency (PE): The percentage of seeded cells that grow into a colony under control conditions.[8]

  • Surviving Fraction (SF): The number of colonies that survive treatment, normalized to the PE.[6][9]

Formulas
8
Data Recording Template
Treatment (µM)Seeded CellsColony Count (Rep 1)Colony Count (Rep 2)Colony Count (Rep 3)Mean ColoniesSurviving Fraction (SF)
Control (DMSO) 500240255230241.61.00 (100%)
CHB 2.5 500180175185180.00.74
CHB 5.0 50010095110101.60.42
CHB 10.0 50020251821.00.08

Note: In this example, PE = (241.6 / 500) * 100 = 48.3%.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Colonies Merging Seeding density too high.Optimize seeding (Step 3.2). Reduce to 200-300 cells/well.
Edge Effect Media evaporation in outer wells.Add sterile PBS to the inter-well spaces of the plate or use a larger volume of media (3 mL).
Satellite Colonies Secondary colonies from detached cells.Do not move the plate frequently during the first 4 days. Handle gently during media changes.
Low PE (<20%) Cell line stress or poor trypsinization.Use fresh cells (<10 passages). Ensure single-cell suspension; clumps artificially lower PE.
DMSO Toxicity Solvent concentration >0.1%.Ensure the CHB stock is concentrated enough (e.g., 20-50 mM) so the added volume is negligible.

References

  • Tan, W. et al. (2013). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. Journal of Pharmacological Sciences.

  • Zhang, T. et al. (2013). Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231. Molecules.

  • Chen, X. et al. (2022). Neochamaejasmine A Promotes Apoptosis and Cell Cycle Arrest in B16F10 Melanoma Cells via JNK and p38 MAPK Signaling Pathway.[10] Recent Patents on Anti-Cancer Drug Discovery.

  • Franken, N.A. et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols.

Troubleshooting & Optimization

Technical Support Center: Chamaejasmin Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: BIO-CHAM-2024-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Overcoming Solubility & Metabolic Barriers in In Vivo Studies

System Overview: The Chamaejasmin Challenge

Welcome to the technical support hub. You are likely here because your in vivo data for Chamaejasmin (a biflavonoid from Stellera chamaejasme) is showing inconsistent plasma exposure or rapid clearance.

The Root Cause: Chamaejasmin suffers from a "double-hit" bioavailability barrier:

  • Solubility (BCS Class IV): High lipophilicity leading to precipitation in aqueous biological fluids.

  • Metabolic Shunting: Extensive Phase II metabolism (Glucuronidation) and P-glycoprotein (P-gp) mediated efflux.

Below are the troubleshooting modules designed to resolve these specific bottlenecks.

Module 1: Formulation Engineering (Solubility)

Ticket #001: "My compound precipitates immediately upon dilution in saline."

Diagnosis: You are likely using a simple co-solvent system (e.g., DMSO/Saline). Chamaejasmin is highly hydrophobic; once the organic solvent ratio drops below a critical threshold (often <5%) in the bloodstream or dilution media, the compound crashes out, leading to micro-embolisms or lack of absorption.

The Fix: Polymeric Nanoparticle Encapsulation (PLGA-PEG) Switching to a PLGA (Poly(lactic-co-glycolic acid)) nanoparticle system protects the hydrophobic core from the aqueous environment and sustains release.

Protocol: Single Emulsion-Solvent Evaporation (O/W)

Standardized for 50-100 mg batches.

StepParameterSpecificationCritical Note
1. Organic Phase PolymerPLGA-PEG (50:50, MW 20-40 kDa)PEGylation increases circulation time (stealth effect).
SolventDichloromethane (DCM) or Ethyl AcetateDCM yields smaller particles but is more toxic; remove thoroughly.
Drug Loading10% w/w (Drug:Polymer)Do not exceed 15% to prevent burst release.
2. Aqueous Phase Stabilizer1-2% PVA (Polyvinyl alcohol)PVA prevents particle aggregation during evaporation.
3. Emulsification SonicationProbe Sonicator, 40% amp, 120sKeep on ice to prevent heat degradation.
4. Evaporation StirringMagnetic stir, 4-6 hours, RTMust be performed in a fume hood to remove organic solvent.
5. Purification Centrifugation12,000 x g, 20 minsWash 3x with ddH2O to remove free drug and excess PVA.
Visual Workflow: Nanoparticle Synthesis

PLGA_Workflow Organic Organic Phase (Chamaejasmin + PLGA + DCM) Emulsion Emulsification (Sonication -> O/W Droplets) Organic->Emulsion Aqueous Aqueous Phase (1% PVA Solution) Aqueous->Emulsion Evap Solvent Evaporation (Hardening of NPs) Emulsion->Evap Stir 4h Wash Centrifugation & Wash (Remove Free Drug) Evap->Wash 12,000g Final Lyophilized Powder (Ready for Injection) Wash->Final Freeze Dry

Figure 1: Step-by-step workflow for the synthesis of Chamaejasmin-loaded PLGA nanoparticles via the single emulsion solvent evaporation method.

Module 2: Pharmacokinetics & Metabolism

Ticket #002: "Plasma concentration drops rapidly (t1/2 < 30 min) despite IV administration."

Diagnosis: This indicates rapid systemic clearance, likely driven by Phase II Conjugation (Glucuronidation) rather than simple renal filtration. Research on structural analogs (Isoneochamaejasmin A) confirms that UGT1A1 and UGT1A3 are the primary enzymes responsible for rapid inactivation [1]. Furthermore, Chamaejasmin is a substrate for P-glycoprotein (P-gp) , which actively pumps the drug out of cells and into bile/urine [2].

The Fix: Metabolic Inhibition Strategy To extend the half-life, you must inhibit the specific UGT isoforms or the P-gp efflux pump.

Troubleshooting Table: Bioenhancers

Target MechanismInhibitor StrategyDosage (Rat Model)Mechanism of Action
Glucuronidation (UGT) Piperine 20 mg/kg (Oral/IP)Non-specific inhibitor of glucuronidation; increases residence time.
P-gp Efflux Verapamil (Positive Control)2-5 mg/kgBlocks ABCB1 transporter; prevents biliary excretion.
Dual Action Curcumin 50-100 mg/kgCompetes for UGT enzymes and inhibits P-gp.
Visual Pathway: The Metabolic Barrier

Metabolism Drug Chamaejasmin (Free Drug) Liver Hepatocyte (Liver) Drug->Liver Uptake UGT UGT1A1 / UGT1A3 (Enzymes) Liver->UGT Pgp P-gp Transporter (Efflux Pump) Liver->Pgp Systemic Systemic Circulation (Bioavailability) Liver->Systemic Escaped Drug M1 Chamaejasmin-Glucuronide (Inactive Metabolite) UGT->M1 Conjugation Bile Biliary Excretion M1->Bile Elimination Pgp->Bile Active Efflux

Figure 2: Metabolic fate of Chamaejasmin. UGT-mediated glucuronidation and P-gp efflux are the primary clearance pathways reducing systemic bioavailability.

Module 3: Vehicle Selection (Toxicity)

Ticket #003: "My control group is showing signs of toxicity/inflammation at the injection site."

Diagnosis: You are likely exceeding the biological tolerance for organic solvents. While DMSO is an excellent solvent, concentrations >10% (v/v) in IV/IP injections cause hemolysis, phlebitis, and peritonitis [3].

The Fix: Optimized Co-Solvent Vehicle If you cannot use nanoparticles (Module 1), use this optimized "Golden Ratio" vehicle for acute studies.

Recommended Vehicle Formulation:

ComponentConcentration (v/v)FunctionMax Volume (Rat IP)
PEG 400 40%Primary solubilizer2.0 mL/kg
Ethanol 10%Co-solvent (reduces viscosity)-
Tween 80 5%Surfactant (prevents precipitation)-
Saline (0.9%) 45%Diluent (isotonicity)-

Preparation Order:

  • Dissolve Chamaejasmin in Ethanol.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline while vortexing. Do not reverse this order.

References

  • Hepatic glucuronidation of isoneochamaejasmin A from the traditional Chinese medicine Stellera chamaejasme L. Root. Source: Drug Metabolism and Disposition (PubMed). Relevance: Identifies UGT1A1 and UGT1A3 as the primary metabolic enzymes for this class of biflavonoids.

  • PLGA Nanoparticles Improve the Oral Bioavailability of Curcumin in Rats: Characterizations and Mechanisms. Source: Journal of Agricultural and Food Chemistry. Relevance: Establishes the mechanism of PLGA nanoparticles in inhibiting P-gp efflux and improving solubility for hydrophobic polyphenols similar to Chamaejasmin.

  • Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Source: Journal of Advanced Pharmaceutical Technology & Research. Relevance: Provides toxicity thresholds for DMSO, Ethanol, and Tween 20 in biological systems, guiding safe vehicle selection.

  • Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. Source: MDPI (Biomedicines). Relevance: Validates the role of P-glycoprotein in the efflux of complex hydrophobic substrates and the potential for modulation.

Technical Support Center: Chamaejasmin Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aqueous Solubility & Stability of Chamaejasmin

Executive Summary

Chamaejasmin (C30H22O10), a biflavonoid isolated from Stellera chamaejasme, presents significant formulation challenges due to its rigid crystalline lattice and high lipophilicity. Users frequently encounter precipitation upon dilution into aqueous media, leading to inconsistent biological data. This guide provides mechanistic insights and validated protocols to overcome these solubility barriers, moving from basic solvent handling to advanced encapsulation strategies.

Part 1: Understanding the Molecule (The "Why")

Q1: Why does Chamaejasmin precipitate so aggressively in cell culture media?

A: The issue lies in its structural thermodynamics. Chamaejasmin consists of two flavonoid units (naringenin/apigenin analogs) linked at the C3-C3' position. This "biflavonoid" structure creates a molecule with:

  • High Molecular Weight (~542.5 g/mol ): Reduces entropic gain during dissolution.

  • Planar Stacking: The aromatic rings facilitate strong

    
     stacking interactions, leading to a high crystal lattice energy that water molecules cannot easily disrupt.
    
  • Hydrophobicity: While it contains phenolic hydroxyl groups, the massive carbon skeleton dominates, resulting in a high LogP (estimated >3.5).

The Crash Mechanism: When you dilute a DMSO stock into water, the solvent environment changes instantly. The hydrophobic effect drives the Chamaejasmin molecules to aggregate to minimize water contact, reforming micro-crystals within milliseconds. This is often invisible to the naked eye but catastrophic for cellular uptake.

Q2: What are the critical physicochemical parameters I should know?
ParameterValue / CharacteristicImplication for Experiment
Molecular Weight 542.49 g/mol Slow diffusion; requires longer equilibration times.
pKa (Acidic) ~7.0 - 9.0 (Phenolic -OH)Solubility increases at pH > 8.5, but chemical stability decreases (oxidation risk).
LogP (Predicted) ~3.5 - 4.2Highly lipophilic. Partitions into cell membranes but struggles to reach them through aqueous media.
Solubility (Water) < 0.01 mg/mLEssentially insoluble without modification.
Solubility (DMSO) > 20 mg/mLExcellent solvent, but toxic to cells at >0.1-0.5%.

Part 2: Standard Solubilization Protocols (The "How")

Q3: How do I prepare a stable stock solution?

Protocol: The Anhydrous DMSO Method Do not use ethanol as a primary stock solvent; its volatility leads to concentration errors over time.

  • Weighing: Weigh Chamaejasmin powder into a glass vial (avoid plastic, which can leach plasticizers).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

  • Dissolution: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

  • Validation: Hold the vial up to a light source. The solution must be crystal clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Q4: How do I dilute into cell culture media without precipitation?

Protocol: The "Step-Down" Dilution Directly shooting 1 µL of stock into 10 mL of media often causes local precipitation at the injection site.

  • Prepare an Intermediate: Dilute your DMSO stock 1:10 into PBS (pH 7.4) or serum-free media while vortexing.

    • Example: 10 µL Stock + 90 µL PBS = Intermediate A.

  • Immediate Transfer: Immediately add the required volume of Intermediate A to your final culture vessel containing media + FBS.

  • Mix Instantly: Swirl the vessel immediately.

  • Visual Check: Inspect under a microscope (10x or 20x). If you see "black dots" or needles floating, the drug has precipitated.

Crucial Warning: Serum proteins (Albumin/FBS) help solubilize Chamaejasmin by binding to it. Never dilute into serum-free media for long incubations unless using a carrier (see Part 3).

Part 3: Advanced Formulation Strategies (The "Fix")

When simple DMSO dilution fails (e.g., for animal studies or high-dose assays), you must use an encapsulation strategy.

Q5: What is the best method to enhance aqueous solubility for in vivo use?

Recommendation: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Complexation
Cyclodextrins form a "host-guest" complex, hiding the hydrophobic drug inside a cone-shaped cavity while the hydrophilic exterior interacts with water.

Protocol: Solvent Evaporation Method Target: 1:1 or 1:2 Molar Ratio (Drug:CD)

  • Phase A (Drug): Dissolve Chamaejasmin in a small volume of Ethanol or Methanol (e.g., 10 mg in 2 mL).

  • Phase B (Carrier): Dissolve HP-

    
    -CD in Distilled Water (e.g., 100 mg in 10 mL).
    
  • Mixing: Dropwise add Phase A into Phase B while stirring magnetically at 500 RPM.

  • Evaporation: Stir at room temperature (open vial) or use a rotary evaporator to remove the organic solvent (Ethanol/Methanol) completely.

  • Filtration: Pass the remaining aqueous solution through a 0.45 µm syringe filter to remove uncomplexed drug.

  • Lyophilization (Optional): Freeze-dry to obtain a water-soluble powder.

Decision Tree: Choosing the Right Formulation

FormulationStrategy start Start: Chamaejasmin Experiment app_type Application Type? start->app_type in_vitro In Vitro (Cells) app_type->in_vitro in_vivo In Vivo (Animal) app_type->in_vivo conc_check Conc. > 10 µM? in_vitro->conc_check route Administration Route? in_vivo->route std_dmso Standard DMSO Protocol (Keep DMSO < 0.1%) conc_check->std_dmso No adv_dmso Intermediate Dilution Step + High FBS Media conc_check->adv_dmso Yes oral Oral (PO) route->oral iv Intravenous (IV) route->iv suspension Suspension in 0.5% CMC-Na or Tween 80 oral->suspension complex HP-beta-CD Complex or Liposomes iv->complex

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 4: Troubleshooting Common Failures

Issue 1: "My solution turned cloudy after adding the stop solution."
  • Cause: pH Shock. Many stop solutions (for enzymatic assays) are acidic. If your drug was solubilized at neutral/basic pH, the sudden drop in pH protonates the phenolic groups, reducing solubility.

  • Fix: Add a surfactant (e.g., 0.01% Triton X-100) to the stop buffer to keep the drug dispersed during the readout phase.

Issue 2: "I see crystals in my frozen DMSO stock."
  • Cause: DMSO has a high freezing point (18.5°C). Slow freezing allows the drug to crystallize out of the solvent lattice.

  • Fix: Thaw the vial completely at 37°C and vortex vigorously before every use. Never pipette from a partially thawed DMSO stock; the concentration will be non-homogeneous.

Issue 3: "The encapsulation efficiency of my Cyclodextrin complex is low."
  • Cause: Incorrect ratio or insufficient mixing time.

  • Fix:

    • Increase the molar ratio of CD:Drug to 2:1 or 5:1.

    • Ensure the organic phase (drug) is added slowly to the aqueous phase.

    • Verify that the organic solvent has been completely removed; residual ethanol destabilizes the complex.

References

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from

  • National Institutes of Health (NIH). (2022). Encapsulation Efficiency and Functional Stability of Cinnamon Essential Oil in Modified β-cyclodextrins. Retrieved from

  • MDPI. (2023). Encapsulation of Clofazimine by Cyclodextran: Preparation, Characterization, and In Vitro Release Properties. Retrieved from

  • ResearchGate. (2019). Therapeutic Potential of Chamaejasmine: An Important Anticancer Metabolite of Stellera Chamaejasme L.. Retrieved from

  • BenchChem. (2025).[1][2][3] How to control for the effects of DMSO when used as a solvent. Retrieved from

Sources

Optimizing dosage of Chamaejasmin B for melanoma xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Chamaejasmin B (CJB) for Melanoma Xenograft Models Ticket ID: CJB-MEL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology

Executive Summary & Mechanism of Action

User Query: What is the biological rationale for using Chamaejasmin B in melanoma, and why is dosage optimization critical?

Technical Response: Chamaejasmin B (CJB), a biflavonoid isolated from Stellera chamaejasme, exhibits a narrow therapeutic index in melanoma models (specifically B16F0/B16F10).[1] Unlike broad-spectrum cytotoxics, CJB operates via a specific mitochondrial-dependent intrinsic apoptotic pathway.

Mechanism: CJB triggers the accumulation of Reactive Oxygen Species (ROS), which disrupts the mitochondrial membrane potential (


). This disruption shifts the Bax/Bcl-2 ratio, releasing Cytochrome C and activating the Caspase-9/3 cascade, leading to apoptosis and G0/G1 cell cycle arrest.

Critical Constraint: In vivo studies indicate efficacy at surprisingly low doses (1.5–3.0 mg/kg via intragastric route), suggesting high potency but potential solubility-limited bioavailability. Overdosing often leads to off-target toxicity without increased efficacy due to precipitation in the peritoneal cavity or gut.

Visualizing the Mechanism (Pathway Logic)[2]

CJB_Mechanism CJB Chamaejasmin B (Dosage Input) ROS Intracellular ROS Accumulation CJB->ROS Induction Cycle G0/G1 Cell Cycle Arrest CJB->Cycle CDK4/Cyclin D1 Inhibition Mito Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mito Oxidative Stress BaxBcl Bax/Bcl-2 Ratio Imbalance Mito->BaxBcl Membrane Permeability Caspase Caspase-9 / Caspase-3 Activation BaxBcl->Caspase Cytochrome C Release Apoptosis Melanoma Cell Apoptosis Caspase->Apoptosis Execution Cycle->Apoptosis Growth Inhibition

Figure 1: The molecular cascade triggered by Chamaejasmin B in melanoma cells, highlighting the dual attack on mitochondrial integrity and cell cycle progression.[2]

Formulation Protocol (Critical Control Point)

User Query: My compound precipitates when added to saline. How do I formulate this for animal injection/gavage?

Root Cause Analysis: CJB is a biflavonoid with high lipophilicity. Direct addition to aqueous buffers (PBS/Saline) causes immediate precipitation, resulting in inconsistent dosing and potential embolism in mice.

Standard Operating Procedure (SOP) for Solution Preparation: Target Concentration: 0.3 mg/mL - 0.6 mg/mL (for 1.5 - 3.0 mg/kg dosing @ 5mL/kg volume).

ReagentPercentage (v/v)FunctionOrder of Addition
DMSO 5%Primary SolubilizerStep 1: Dissolve CJB powder completely in DMSO. Vortex until clear.
PEG 400 40%Co-solvent / StabilizerStep 2: Add slowly to the DMSO-CJB mix. Vortex vigorously.
Tween 80 5%SurfactantStep 3: Add to the mixture. Prevents re-precipitation upon dilution.
Saline (0.9%) 50%Aqueous CarrierStep 4: Add dropwise while vortexing. Do not add all at once.

Validation Check:

  • Hold the vial up to a light source. The solution should be clear or slightly opalescent, but free of visible crystals .

  • If crystals appear within 15 minutes, increase PEG 400 to 50% and reduce Saline to 40%.

Dosage Optimization Workflow

User Query: What dose should I use for a B16F10 xenograft? Literature varies.

Technical Recommendation: Based on Si et al. (2020), CJB is effective at 1.5 mg/kg and 3.0 mg/kg via intragastric (IG) gavage. If using Intraperitoneal (IP) injection, bioavailability increases; therefore, we recommend a pilot study starting at 1.0 mg/kg .

Experimental Design: The "3+3" Pilot Strategy

Do not commit all animals to a single dose immediately. Use this stepwise validation.

Dose_Optimization Start Start Pilot Study GroupA Group A: 1.5 mg/kg (Literature Baseline) Start->GroupA GroupB Group B: 3.0 mg/kg (High Dose) Start->GroupB Monitor Monitor 7 Days (Weight/Behavior) GroupA->Monitor GroupB->Monitor Decision Toxicity Check (>15% Wt Loss?) Monitor->Decision Proceed Proceed to Efficacy Study (N=10/group) Decision->Proceed No Toxicity Adjust Reduce Dose to 0.75 mg/kg Decision->Adjust Toxicity Observed

Figure 2: The "3+3" Pilot Strategy ensures the Maximum Tolerated Dose (MTD) is established before large-scale efficacy trials.

Efficacy Study Protocol (B16F10 Model)
  • Inoculation: Inject

    
     B16F10 cells subcutaneously into the right flank of C57BL/6 mice.
    
  • Staging: Wait until tumors reach palpable size (~50-100 mm³), typically Day 7 post-inoculation.

  • Treatment Regimen:

    • Frequency: Daily (q.d.) for 10-14 days.

    • Route: Intragastric (preferred for stability) or IP.

    • Groups: Vehicle Control, CJB Low (1.5 mg/kg), CJB High (3.0 mg/kg), Positive Control (e.g., Dacarbazine).

  • Endpoints: Tumor Volume (

    
    ), Body Weight, Survival.
    

Troubleshooting & FAQs

Ticket #2: "Mice are losing weight rapidly (>15%) by Day 5."

Diagnosis: Systemic Toxicity or Vehicle Intolerance. Resolution:

  • Check the Vehicle: High concentrations of DMSO (>10%) or Tween 80 can cause gut irritation or peritonitis. Ensure DMSO is

    
    .
    
  • Dose Reduction: If vehicle is clean, the drug dose is toxic. Implement a "drug holiday" (skip 2 days) and resume at 50% of the original dose.

  • Hydration: Supplement mice with subcutaneous saline (0.5 mL) to aid renal clearance.

Ticket #3: "Tumors are growing, but no regression is seen."

Diagnosis: Sub-optimal Bioavailability.[2][3] Resolution:

  • Route Switch: If dosing orally (IG), absorption might be poor due to gut pH. Switch to Intraperitoneal (IP) injection.

  • Frequency: Increase frequency to b.i.d. (twice daily) at half the dose to maintain steady-state plasma levels.

  • Check Stability: CJB may degrade in aqueous solution over time. Prepare fresh formulations daily. Do not store diluted drug at 4°C for more than 24 hours.

Ticket #4: "Tissue analysis shows no apoptosis markers."

Diagnosis: Assay Timing Mismatch. Resolution:

  • Apoptosis (Caspase-3) is a transient event. If you harvest tumors 24 hours after the last dose, you may miss the peak signal.

  • Action: Harvest tumors 4–6 hours post-final dose for Western Blot (Bax/Bcl-2) or TUNEL staining.

References

  • Si, L., Yan, X., Wang, Y., Ren, B., Ren, H., Ding, Y., Zheng, Q., Li, D., & Liu, Y. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[1][2][3][4][5][6][7] Frontiers in Oncology, 10, 415.[1] [Link]

  • Zhang, Y., et al. (2013). Chamaejasmin B exerts anticancer effects on human osteosarcoma cells through the mitochondrial apoptotic pathway. Oncology Reports, 29(6), 2205-2212. [Link]

  • Liu, W., et al. (2016). Chamaejasmin B acts as a specific inhibitor of breast cancer resistance protein (BCRP/ABCG2). PloS One, 11(3), e0151167. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Chamaejasmin

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CJ-OPT-2024 Subject: Protocol Optimization for Chamaejasmin Specificity in In Vitro Models Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

Chamaejasmin (CJ), a biflavanone isolated from Stellera chamaejasme, is a potent modulator of mitochondrial function, apoptosis, and multidrug resistance (MDR) reversal. However, its hydrophobic nature and broad-spectrum activity can lead to off-target effects —specifically, non-selective cytotoxicity in normal cells and physical stress caused by compound precipitation.

This guide provides a validated framework to isolate CJ’s specific pharmacological activity from experimental artifacts and non-specific toxicity.

Module 1: The Solubility-Toxicity Nexus (Pre-Treatment)

The Issue: CJ is lipophilic. Improper solubilization leads to micro-precipitation in aqueous media. These micro-aggregates settle on cell monolayers, causing "physical" cytotoxicity (mechanochemical stress) that is often mistaken for drug activity.

Protocol: The "Step-Down" Solubilization Method

Goal: Maintain thermodynamic stability in culture media.

  • Master Stock Preparation:

    • Dissolve lyophilized CJ in 100% DMSO to a concentration of 20 mM .

    • Critical Step: Vortex for 60 seconds, then sonicate at 37°C for 5 minutes. Visual clarity is not enough; sonication ensures declumping of microscopic aggregates.

  • Intermediate Dilution (The 100x Rule):

    • Do not add 20 mM stock directly to cell media. The concentration shock will cause immediate precipitation.

    • Create a 100x working stock in PBS or serum-free media.

    • Example: To achieve 10 µM final concentration, dilute the 20 mM stock to 1 mM (100x) in sterile PBS.

  • Final Application:

    • Add the 100x working stock to the culture well.

    • Limit: Ensure final DMSO concentration is < 0.1% . Higher DMSO levels permeabilize membranes, sensitizing non-target cells to CJ toxicity.

Troubleshooting Table: Solubility Artifacts
ObservationProbable CauseCorrective Action
Crystals visible at 40x Concentration shock during dilution.Use the "Intermediate Dilution" step described above.
High variance in replicates Uneven drug distribution (aggregates).Sonicate stock before every use; mix media thoroughly after addition.
Unexpected toxicity in controls DMSO % too high (>0.5%).Normalize DMSO across all wells to <0.1%.

Module 2: Defining the Therapeutic Window (Dose Optimization)

The Issue: CJ exhibits a narrow therapeutic index in some models. You must empirically determine the Selectivity Index (SI) to ensure you are targeting cancer-specific pathways (e.g., MDR reversal) rather than general mitochondrial uncoupling.

Workflow: Selectivity Index Determination
  • Select Cell Pairs:

    • Target: Cancer line (e.g., HepG2, MG-63, B16F0).

    • Control: Normal counterpart (e.g., Chang Liver, H9C2, HEK293).

  • Run MTT/CCK-8 Assay:

    • Dose range: 0.1 µM to 100 µM (log scale).

    • Exposure: 48 hours.[1]

  • Calculate SI:

    
    
    
    • Target SI:> 2.0 (Ideally > 5.0).

    • Reference Data: CJ typically shows IC50 ~1-10 µM in cancer lines and >50 µM in normal lines [1, 2].

Visualization: Dose Decision Tree

DoseOptimization start Start: Dose Finding calc_si Calculate Selectivity Index (SI) (Normal IC50 / Cancer IC50) start->calc_si check_si Is SI > 2.0? calc_si->check_si high_si Proceed with Experiment (Use IC50 of Cancer Line) check_si->high_si Yes low_si High Off-Target Risk check_si->low_si No check_mdr Is Goal MDR Reversal? low_si->check_mdr adjust_dose Titrate Down to IC20 (Sub-lethal dose) stop Re-evaluate Cell Model adjust_dose->stop check_mdr->adjust_dose No (Cytotoxicity Study) combo_therapy Use CJ as Chemosensitizer (Low Dose CJ + Chemo Drug) check_mdr->combo_therapy Yes (MDR Study)

Caption: Decision logic for selecting the optimal Chamaejasmin dose to maximize specificity.

Module 3: Mechanistic Specificity (Validating the Pathway)

The Issue: CJ induces apoptosis via Reactive Oxygen Species (ROS) generation. However, excessive ROS is a non-specific toxin. You must prove that the observed effect is a specific signaling event and not general oxidative necrosis.

The "Rescue" Experiment

To validate that CJ is acting via specific mitochondrial ROS pathways (and not general toxicity), use N-acetylcysteine (NAC) , a ROS scavenger.

Protocol:

  • Pre-treatment: Incubate cells with 5 mM NAC for 1 hour before adding CJ.

  • Treatment: Add CJ at the determined IC50.

  • Readout:

    • If NAC blocks cell death: The effect is specific (ROS-dependent apoptosis).

    • If NAC fails to block death: The effect is likely non-specific toxicity (e.g., membrane lysis or off-target binding).

Visualization: Mechanism vs. Toxicity

Mechanism cluster_specific Specific Pathway (Target) cluster_offtarget Off-Target Toxicity CJ1 Chamaejasmin (Optimal Dose) Mito Mitochondria CJ1->Mito ROS Regulated ROS Mito->ROS Apop Apoptosis (Bcl-2/Bax) ROS->Apop CJ2 Chamaejasmin (Overdose/Precipitate) Membrane Membrane Lysis CJ2->Membrane Necrosis Necrosis (Uncontrolled) Membrane->Necrosis NAC NAC (Rescue) NAC->ROS Inhibits

Caption: Distinguishing specific mitochondrial apoptosis from non-specific necrosis using ROS scavengers.

Module 4: FAQ & Advanced Troubleshooting

Q1: I am studying MDR reversal (P-gp inhibition). CJ is killing my cells before I can test the chemotherapy drug. What should I do?

  • Answer: You are likely dosing at the IC50 for cytotoxicity, which is too high for chemosensitization. For MDR reversal, use a sub-lethal dose (typically IC10 or IC20, often 1–3 µM). The goal is to inhibit the pump, not kill the cell directly. Verify P-gp inhibition using a Rhodamine 123 accumulation assay before adding the chemo drug [3, 4].[2]

Q2: My Western Blots for Bcl-2 show inconsistent results with CJ treatment.

  • Answer: CJ can interfere with tubulin polymerization at high doses [2]. Ensure you are loading equal protein and consider using GAPDH instead of Beta-Actin as a loading control if you suspect cytoskeletal interference. Also, ensure cells are harvested while still adherent; floating dead cells lose protein integrity.

Q3: Does serum concentration affect CJ potency?

  • Answer: Yes. Flavonoids bind to serum albumin. Conducting experiments in 1% FBS vs. 10% FBS can shift the IC50 significantly. Standardize your serum concentration (usually 10%) and do not change it mid-study.

References

  • Zhang, Y., et al. (2012). In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica, 34(2), 262–270. Link

  • Liu, Y., et al. (2013). Inhibitory action of chamaejasmin A against human HEP-2 epithelial cells: effect on tubulin protein.[3] Molecular Biology Reports, 40(1), 89–96. Link

  • Wang, Y., et al. (2020).[1] Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[1][4] Frontiers in Pharmacology, 11, 256. Link

  • BenchChem Technical Guide. (2025). Neochamaejasmin B: A Technical Guide for Researchers. BenchChem Protocols. Link

Sources

Enhancing the stability of Chamaejasmin compounds for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chamaejasmin Stability & Storage

Welcome to the Advanced Applications Support Hub. I am Dr. Aris, your Senior Application Scientist. Below is a technical directive designed to stabilize Chamaejasmin (C30H22O10) and its related biflavonoids (e.g., Neochamaejasmin A/B) during your experimental workflows.

These compounds possess a unique C3–C3'' biflavanone linkage , making them structurally distinct but chemically vulnerable. Their stability is compromised by three primary vectors: oxidative cleavage of phenolic hydroxyls, C3–C3'' bond rotation (isomerization) , and alkaline-induced ring opening .

Module 1: Physical Storage & Environmental Control

The Core Issue: Solid-state degradation is often invisible until the compound is solubilized. Chamaejasmin is hygroscopic; moisture catalyzes hydrolysis and oxidation even at -20°C.

Troubleshooting Protocol: The "Argon Overlay" Technique
  • Issue: Compound turns from pale yellow to brown/orange in storage.

  • Diagnosis: Oxidative degradation of phenolic hydroxyl groups (quinone formation).

  • Corrective Action:

    • Vial Selection: Use amber glass vials with PTFE-lined caps (avoid plastic, which is permeable to O2).

    • Atmosphere: Displace headspace air with inert gas (Argon is heavier than air and superior to Nitrogen for this purpose).

    • Desiccation: Store vials inside a secondary container with active silica gel or Drierite™.

Storage Conditions Summary Table

StateTemperatureAtmosphereShelf LifeCritical Risk
Solid Powder -20°C or -80°CArgon/N2> 2 YearsMoisture absorption
DMSO Stock -20°CArgon6 MonthsHygroscopicity (DMSO absorbs water)
Working Sol. 4°CAmbient< 24 HoursPrecipitation / Isomerization

Module 2: Solubilization & Liquid Handling

The Core Issue: Researchers frequently report "mysterious loss of potency" or "precipitation" in cell culture media. This is often due to the solubility cliff between DMSO and aqueous buffers.

FAQ: "Why did my compound precipitate when I added it to the media?"

Answer: Chamaejasmin is highly lipophilic. When a high-concentration DMSO stock hits an aqueous buffer, local supersaturation occurs immediately. The Fix: Use the "Step-Down" Dilution Protocol .

  • Dissolve: Prepare a 10–20 mg/mL Master Stock in anhydrous DMSO.

  • Intermediate: Dilute 1:10 in pure Ethanol (optional, bridges the polarity gap).

  • Final: Inject the solvent mix into the vortexing media. Do not add media to the solvent.

Solvent Compatibility Matrix
SolventSolubility (Est.)[1][2][3][4][5]Toxicity Limit (Cell Culture)Stability RatingNotes
DMSO High (~20-30 mg/mL)< 0.5% v/v⭐⭐⭐⭐⭐Hygroscopic; freezes at 19°C.
Ethanol Low (< 5 mg/mL)< 1.0% v/v⭐⭐⭐Evaporates; prone to creeping.[6]
PBS (pH 7.4) NegligibleN/ADo not use for stock preparation.
DMF High (~30 mg/mL)< 0.1% v/v⭐⭐⭐⭐Toxic; use only if DMSO fails.

Critical Note: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water into the DMSO stock, causing the compound to crash out of solution inside the frozen vial. Always aliquot stocks.

Module 3: Chemical Stability & Isomerization

The Core Issue: The C3–C3'' bond is a chiral axis. Under thermal stress or specific pH conditions, Chamaejasmin B can isomerize to Neochamaejasmin or other atropisomers, altering biological activity.

Visualizing the Degradation Pathway

The following diagram illustrates the critical checkpoints where your compound degrades or isomerizes.

Chamaejasmin_Stability Raw Chamaejasmin (Solid) Solubilized Solubilized (DMSO) Raw->Solubilized Dissolution Oxidation Quinones (Brown) Solubilized->Oxidation O2 Exposure Light > 24h Isomer Neochamaejasmin (Isomerization) Solubilized->Isomer Temp > 50°C Bond Rotation RingOpen Chalcones (Ring Opening) Solubilized->RingOpen pH > 8.0 Alkaline Hydrolysis Stable Stable Bioactive Solubilized->Stable pH 6.5-7.0 Temp < 37°C Dark

Figure 1: Critical Degradation Pathways. Red nodes indicate irreversible loss of structural integrity.

Troubleshooting Guide: pH Sensitivity
  • Observation: Loss of activity in long-term assays (>48h).

  • Mechanism: Flavonoids are unstable in alkaline conditions (pH > 7.5), leading to C-ring opening (chalcone formation).

  • Solution:

    • Ensure culture media is buffered (HEPES) to prevent pH drift.

    • Avoid storing the compound in basic buffers (e.g., Tris pH 8.0).

    • Pro Tip: Acidifying the stock slightly (0.1% Formic Acid) can stabilize flavonoids during LC-MS analysis but is not recommended for cell culture due to toxicity.

Module 4: Advanced Stabilization (Cyclodextrin)

For in vivo studies or long-term aqueous storage, simple solvation is insufficient. Encapsulation is the gold standard.

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water.

  • Add Compound: Add Chamaejasmin DMSO stock (final DMSO < 5%).

  • Incubate: Shake at 37°C for 2 hours.

  • Filter: Pass through a 0.22 µm filter to remove uncomplexed precipitate. Result: This increases aqueous solubility and shields the phenolic groups from oxidation.

Module 5: Workflow Decision Tree

Follow this logic gate to determine the optimal handling for your specific experiment.

Storage_Workflow Start Start: Experimental Need Duration Duration of Experiment? Start->Duration Short < 24 Hours (e.g., IC50, Western) Duration->Short Acute Long > 48 Hours (e.g., Clonogenic, In Vivo) Duration->Long Chronic DirectDMSO Direct DMSO Dissolution (Fresh Stock) Short->DirectDMSO Complex Cyclodextrin Complex or Daily Refresh Long->Complex MediaAdd Add to Media (Max 0.5% DMSO) DirectDMSO->MediaAdd Storage Leftover Compound? MediaAdd->Storage Discard Discard Working Sol. Storage->Discard Diluted in Media Freeze Aliquot & Freeze -80°C (Argon Purge) Storage->Freeze Pure DMSO Stock

Figure 2: Decision Matrix for Solubilization and Storage.

References

  • Li, X., et al. (2018). "Chemical constituents and pharmacological activities of Stellera chamaejasme." Current Pharmaceutical Design. (Establishes the biflavanone structure and sensitivity).
  • Master Organic Chemistry. (2020). Conformational Isomers and Bond Rotation. Retrieved from [Link] (Mechanistic basis for C2-C3 bond rotation and isomerization).

  • Vendruscolo, F., et al. (2023). "Physicochemical Stability of Pigments: Influence of pH and Temperature." MDPI. Retrieved from [Link] (Data on pH-dependent degradation of phenolic pigments).

  • Yang, F., et al. (2020).[7] "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[8] NIH/PubMed. Retrieved from [Link] (Experimental protocols regarding DMSO solubility and bioassay duration).

Sources

Artifacts in immunofluorescence staining for γ-H2AX after Chamaejasmin

Technical Support Center: -H2AX Immunofluorescence in Chamaejasmin Studies

Senior Application Scientist: Dr. Alex Chen Subject: Differentiating DNA Damage from Artifacts in Chamaejasmin (ICJ) Treated Cells

Introduction

Chamaejasmin (ICJ), a biflavonoid isolated from Stellera chamaejasme, is a potent inducer of DNA double-strand breaks (DSBs) via ROS generation and Topoisomerase II inhibition. While

This guide addresses the three most common failure modes in this assay: Apoptotic Pan-Staining , S-Phase Replicative Stress , and Flavonoid Autofluorescence .

Part 1: The Mechanistic Context

To troubleshoot effectively, you must distinguish between the signal you want (Repair Foci) and the signal you have (Apoptosis/Artifacts).

Chamaejasmin_PathwayICJChamaejasmin (ICJ)ROSROS AccumulationICJ->ROSTopoTopo II InhibitionICJ->TopoDSBDNA Double-Strand BreaksROS->DSBTopo->DSBATMATM/ATR Kinase ActivationDSB->ATMApoptosisApoptosis Induction(Caspase Cascade)DSB->ApoptosisUnrepaired/Excessive DamageH2AXH2AX Phosphorylation(Ser139)ATM->H2AXFociDiscrete Foci(True Positive)H2AX->FociEarly Response(Repairable)PanStainPan-Nuclear Staining(Artifactual Signal)Apoptosis->PanStainChromatin Degradation

Figure 1: Mechanistic divergence of Chamaejasmin action.[1][2] Note that pan-nuclear staining results from apoptotic chromatin fragmentation, not specific DNA repair foci.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: The "Glowing Nucleus" Phenomenon

User Question: "I treated cells with 20 µM Chamaejasmin for 24 hours. Instead of distinct dots, the entire nucleus is bright green. Is this massive DNA damage?"

Diagnosis: This is likely Pan-Nuclear Staining , a hallmark of late-stage apoptosis, not quantifiable DNA damage foci.

  • The Science: When ICJ induces apoptosis, chromatin degrades and aggregates.

    
    -H2AX phosphorylates globally across the degrading chromatin ring, creating a "donut" or solid bright signal. This is a technical artifact for DSB counting.
    
  • The Fix:

    • Time-Course Titration: Reduce treatment time. Foci typically form within 1–4 hours. By 24 hours, toxic doses shift cells into apoptosis.

    • Gating: Co-stain with Cleaved Caspase-3 . If a cell is Caspase-3 positive, exclude it from your

      
      -H2AX foci count.
      
    • Visual Check: True foci look like "stars in a night sky." Pan-staining looks like a "full moon."

Issue 2: The "False Positive" Control

User Question: "My untreated control cells show 5–10 bright foci per nucleus. Is my antibody non-specific?"

Diagnosis: This is likely S-Phase Replicative Stress .

  • The Science: During the S-phase of the cell cycle, replication forks can stall, recruiting ATM and phosphorylating H2AX even without external drugs. This creates "background" foci that inflate your data.

  • The Fix:

    • EdU Pulse Labeling: Pulse cells with EdU (10 µM) for 30 minutes before fixation.

    • Analysis: Gate out EdU-positive cells (S-phase) during analysis. Only count foci in G1/G2 cells to assess ICJ-specific damage accurately.

Issue 3: High Cytoplasmic Background

User Question: "I see a haze of signal in the cytoplasm and outside the cells. Is Chamaejasmin autofluorescent?"

Diagnosis: Biflavonoids like Chamaejasmin can exhibit Autofluorescence or non-specific binding.

  • The Science: Flavonoids often fluoresce in the green/blue spectrum. Additionally, hydrophobic compounds can precipitate or bind stickily to membranes if not washed out.

  • The Fix:

    • The "No-Ab" Control: Run a slide with cells + Drug but NO primary/secondary antibodies. If you see signal, it's the drug.

    • Washing: Include a high-salt wash (PBS + 0.5M NaCl) or extended 0.1% Triton X-100 washes before fixation to remove unbound drug.

Part 3: Data Interpretation Matrix
ObservationPattern DescriptionBiological MeaningAction Required
Discrete Foci 10–50 distinct, countable dots per nucleus.True DSBs. The drug is working as intended.Quantify foci number/intensity.
Pan-Nuclear Uniform, intense brightness filling the nucleus.Apoptosis. Chromatin is degrading.Exclude from DSB quantification.
Foci in Controls Foci specifically in large nuclei (S/G2 phase).Replicative Stress. Normal cell cycle event.Co-stain with EdU/Cyclin A to exclude.
Cytoplasmic Haze Diffuse signal outside the nucleus.Artifact. Non-specific binding or autofluorescence.Increase washing stringency.
Part 4: Validated Protocol (The Self-Validating System)

This protocol is optimized to preserve nuclear architecture while stripping unbound flavonoids.

1. Cell Preparation & Treatment

  • Seed cells on glass coverslips (do not use plastic; flavonoids bind plastic).

  • Treat with Chamaejasmin (include DMSO control).

  • Critical Step: 30 mins prior to fixation, add EdU (10 µM) to identify S-phase cells.

2. Fixation (The "Foci-Preserving" Method)

  • Why: Methanol destroys some epitopes; PFA is superior for

    
    -H2AX.
    
  • Wash 2x with warm PBS.

  • Fix with 4% Paraformaldehyde (PFA) for 15 min at Room Temp (RT).

  • Stop: Wash 3x with PBS.

3. Permeabilization & Quenching

  • Permeabilize with 0.5% Triton X-100 in PBS for 10 min.

  • Why: Higher detergent concentration helps strip hydrophobic drug residues.

  • Block with 5% BSA + 0.3M Glycine in PBS for 1 hr.

  • Why: Glycine quenches residual PFA fluorescence; BSA blocks sticky flavonoid binding.

4. Staining

  • Primary Ab: Anti-phospho-Histone H2AX (Ser139) [Clone JBW301 is standard] diluted 1:500 in 1% BSA. Incubate Overnight at 4°C.

  • Secondary Ab: Alexa Fluor 488/594 (1:1000) for 1 hr at RT.

  • Counterstain: DAPI (0.5 µg/mL) for 5 min.

5. Imaging Workflow (Decision Tree)

Troubleshooting_TreeStartAcquire Image(DAPI + H2AX)Check1Is NucleusUniformly Bright?Start->Check1Action1Mark as Apoptotic(Do Not Count)Check1->Action1YesCheck2Is Cell inS-Phase (EdU+)?Check1->Check2NoAction2Exclude(Replicative Stress)Check2->Action2YesCheck3Are FociDiscrete?Check2->Check3NoFinalValid DSB CountCheck3->FinalYes

Figure 2: Decision tree for validating

References
  • Rogakou, E. P., et al. (1998). "DNA double-stranded breaks induce histone H2AX phosphorylation on serine 139."[3][4] Journal of Biological Chemistry. Link

  • Kuo, L. J., & Yang, L. X. (2008). "Gamma-H2AX as a biomarker for DNA double-strand breaks."[3][4][5][6][7][8][9] In Vivo. Link

  • Solier, S., & Pommier, Y. (2009). "The nuclear gamma-H2AX apoptotic ring: implications for cancer therapy." Cancer Research. Link

  • Zhang, Y., et al. (2013). "Chamaejasmin induces apoptosis in human leukemia cells via a ROS-mediated mitochondrial pathway." Cancer Letters.
  • Crowley, L. C., et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Hoechst 33342 Staining." Cold Spring Harbor Protocols. Link

Improving the yield of Chamaejasmin extraction from plant material

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chamaejasmin Yield from Stellera chamaejasme

Ticket ID: #CHAM-EXT-001 Assigned Specialist: Senior Application Scientist, Phytochemistry Division

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting portal for biflavonoid extraction. This guide is designed for researchers experiencing suboptimal yields or purity issues with Chamaejasmin (a bioactive biflavanone) derived from Stellera chamaejasme roots.

Unlike standard flavonoid extractions, Chamaejasmin presents unique challenges due to its dimeric structure, solubility profile, and co-elution with other biflavonoids (like neochamaejasmin). This guide prioritizes Ultrasound-Assisted Extraction (UAE) over traditional Soxhlet methods due to higher efficiency and thermal preservation, followed by a multi-stage chromatographic purification.

Module 1: Pre-Extraction & Solvent Optimization

The "Hidden" Variable: Plant Material Preparation

Issue: Inconsistent yields between batches often stem from the physical state of the raw material. Protocol:

  • Drying: Roots must be shade-dried or lyophilized. Avoid oven drying >60°C to prevent thermal degradation of heat-sensitive isomers.

  • Comminution: Grind roots to 40–60 mesh .

    • Why? <40 mesh reduces surface area (slow diffusion). >60 mesh creates "fines" that clog filters and cause channeling during extraction.

Solvent System Selection

Chamaejasmin is a biflavonoid with moderate polarity. Pure water is ineffective; pure non-polar solvents (Hexane) will not dissolve it.

Solvent SystemEfficiency RatingApplication Note
Methanol (100%) ⭐⭐⭐⭐High yield, but extracts excess lipophilic impurities.
Ethanol (70-80%) ⭐⭐⭐⭐⭐Recommended. Water content swells plant cells, improving mass transfer. Safer than MeOH.
Acetone (70%) ⭐⭐⭐Good solubility but extracts excessive chlorophyll/tannins.
Petroleum Ether N/APre-treatment only. Use for defatting.

Module 2: Extraction Workflow (Protocol)

Standard Operating Procedure: Ultrasound-Assisted Extraction (UAE)

Reference Standard: Optimized based on response surface methodology for Stellera roots.

Step 1: Defatting (Crucial for Purity)

  • Action: Macerate root powder in Petroleum Ether (ratio 1:10 w/v) for 2 hours. Discard the solvent.

  • Validation: Spot the solvent on a TLC plate. If it runs clear/waxy without UV activity, you have successfully removed lipids without losing Chamaejasmin.

Step 2: The Extraction

  • Solvent: 75% Ethanol.

  • Ratio: 1:20 (g/mL).

  • Condition: Ultrasonic bath (40 kHz, 300W) at 50°C for 40 minutes .

  • Cycle: Repeat 3 times. Combine filtrates.

Step 3: Concentration

  • Action: Rotary evaporate at <55°C under reduced pressure.

  • Target: Obtain a crude gum/syrup (do not dry to a hard solid yet).

Visualizing the Workflow

Chamaejasmin_Extraction RawMaterial Stellera Roots (Dried) Grinding Grinding (40-60 Mesh) RawMaterial->Grinding Defatting Defatting (Petroleum Ether) Grinding->Defatting Remove Lipids Extraction UAE Extraction (75% EtOH, 50°C) Defatting->Extraction Solid Residue Filtration Filtration & Concentration Extraction->Filtration x3 Cycles CrudeExtract Crude Extract Filtration->CrudeExtract

Figure 1: Optimized upstream workflow for Chamaejasmin extraction emphasizing the defatting step.

Module 3: Purification & Isolation

Issue: Crude extracts contain complex mixtures of biflavonoids (Chamaejasmin, Neochamaejasmin A/B, Sikokianin). Separation requires orthogonal chromatography.

Protocol: The "Two-Column" Strategy

Phase A: Silica Gel Chromatography (Coarse Separation)

  • Stationary Phase: Silica Gel (200–300 mesh).

  • Mobile Phase: Chloroform:Methanol gradient (100:0

    
     80:20).
    
  • Checkpoint: Chamaejasmin typically elutes around 90:10 to 85:15. Monitor fractions via TLC (Silica plate, CHCl3:MeOH 10:1, visualize under UV 254/365nm).

Phase B: Sephadex LH-20 (Polishing)

  • Why? Removes polymeric impurities and separates based on molecular size/adsorption.

  • Mobile Phase: Methanol (100%).[1][2][3]

  • Process: Dissolve the Chamaejasmin-rich fraction from Phase A in MeOH and load onto LH-20 column.

  • Result: Chamaejasmin elutes as a distinct band, separated from chlorophyll and other flavonoids.

Module 4: Troubleshooting Guide (Q&A)

Category: Yield Issues

Q: My crude yield is high, but the Chamaejasmin content is <1%. What is wrong?

A: You likely skipped the defatting step or used a solvent that is too polar (like water).

  • Diagnosis: If the extract is oily or sticky, lipids are interfering.

  • Fix: Wash the crude extract with petroleum ether. If the extract is already dried, redissolve in minimal ethanol and perform a liquid-liquid partition with petroleum ether.

Q: I am using Soxhlet extraction for 12 hours, but recovery is lower than reported in literature.

A: Prolonged heat in Soxhlet can degrade biflavonoids.

  • The Science: Biflavonoids can undergo thermal isomerization or oxidation.

  • Solution: Switch to Ultrasound-Assisted Extraction (UAE) . It provides higher mass transfer via cavitation bubbles in shorter time (40 mins vs 12 hours), preserving chemical integrity [1][5].

Category: Purity & Chromatography[2][4][5][6]

Q: On HPLC, I see a "split peak" or a shoulder on the Chamaejasmin peak.

A: This is often due to atropisomerism or co-elution with Neochamaejasmin.

  • Fix: Optimize the HPLC method. Use a C18 column with a slower gradient.

  • Suggested Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient: 40% ACN

    
     60% ACN over 30 minutes. The acid suppresses ionization of phenolic hydroxyls, sharpening the peak [3].
    

Q: My sample turns dark/brown during storage.

A: Oxidation is occurring.

  • Fix: Store purified Chamaejasmin in amber vials under Nitrogen gas at -20°C. Avoid leaving the compound in solution (especially acetone/chloroform) for extended periods in light.

Logic Tree for Low Yield Diagnosis

Troubleshooting_Yield Start Problem: Low Chamaejasmin Yield CheckSolvent Is solvent 70-80% Ethanol? Start->CheckSolvent CheckMethod Extraction Method? CheckSolvent->CheckMethod Yes Action1 Switch to 75% EtOH (Water swells matrix) CheckSolvent->Action1 No CheckDefat Was sample defatted? CheckMethod->CheckDefat UAE Action2 Switch from Soxhlet to UAE (Avoid heat) CheckMethod->Action2 Soxhlet Action3 Defat with Pet. Ether (Remove lipid barrier) CheckDefat->Action3 No Action4 Check Particle Size (Target 40-60 mesh) CheckDefat->Action4 Yes

Figure 2: Diagnostic logic for resolving yield discrepancies.

References

  • Comparison of Extraction Methods: Comparison of Soxhlet Extraction and Ultrasonic-Assisted Extraction. (2021).[4][5][6][7][8] Vertex AI Search Result 1.1. 5

  • Source Identification & Analysis: Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography. (2008).[6][9] PubMed. 9

  • Purification Protocols: Biflavanones, Chalconoids, and Flavonoid Analogues from the Stem Bark of Ochna holstii. (2021).[4][5][6][7][8] Journal of Natural Products. 4

  • Stability Data: Preparation of Plant-based Insecticide Chamaejasmin Soluble Liquid and Its Biological Activity. (2025).[2][10][11] Asian Journal of Chemistry. 12

  • Optimization of UAE: Ultrasound-assisted extraction versus traditional Soxhlet apparatus. (2024).[13] Journal of the Science of Food and Agriculture. 13

Sources

Differentiating between apoptosis and necrosis in Chamaejasmin-treated cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating Apoptosis vs. Necrosis in Chamaejasmin-Treated Cells Ticket ID: CHM-APO-NEC-001 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary & Mechanism Overview

Welcome to the technical guide for analyzing cell death modalities induced by Chamaejasmin , a biflavonoid isolated from Stellera chamaejasme.

The Core Challenge: Researchers often struggle to distinguish between Apoptosis (programmed cell death) and Necrosis (accidental/uncontrolled death) because Chamaejasmin induces a rapid G2/M cell cycle arrest followed by mitochondrial dysfunction. In late-stage experiments (24h+), apoptotic cells lose membrane integrity ("secondary necrosis"), leading to double-positive staining (Annexin V+/PI+) that mimics primary necrosis.

The Chamaejasmin Signature: Unlike non-specific cytotoxic agents, Chamaejasmin acts through a specific ROS-mediated mitochondrial pathway .

  • Trigger: Rapid accumulation of Reactive Oxygen Species (ROS).

  • Checkpoint: G2/M Cell Cycle Arrest (Downregulation of Cyclin B1/Cdc2).[1][2]

  • Execution: Mitochondrial Membrane Potential (MMP) collapse

    
     Cytochrome c release 
    
    
    
    Caspase-3 activation.

Interactive Troubleshooting Modules

Module A: Flow Cytometry – The "Double Positive" Dilemma

Symptom: Your FACS plots show a massive population in the Q2 quadrant (Annexin V+/PI+) after 24 hours. You cannot confirm if this is late apoptosis or primary necrosis.

Technical Insight: Chamaejasmin is a flavonoid.[3] While rare, high concentrations can exhibit minor autofluorescence. However, the main issue is usually timing . Primary necrosis shows PI uptake without prior Annexin V binding. Apoptosis shows Annexin V binding before PI uptake.

Diagnostic Workflow:

  • Run a Time-Course:

    • Protocol: Harvest cells at 6h, 12h, and 24h post-treatment.

    • Expected Result (Apoptosis): Population shifts from Q4 (Live)

      
       Q3 (Early Apop: Annexin+/PI-) 
      
      
      
      Q2 (Late Apop: Annexin+/PI+).
    • Expected Result (Necrosis): Population shifts directly from Q4

      
       Q1/Q2 (PI+), skipping Q3.
      
  • The "Rescue" Validation (Gold Standard):

    • Reagent: Z-VAD-FMK (Pan-caspase inhibitor).

    • Protocol: Pre-treat cells with 20

      
      M Z-VAD-FMK for 1 hour before adding Chamaejasmin.
      
    • Interpretation:

      • If cell death is blocked (viability is restored), the mechanism is Apoptosis .

      • If cell death persists , the mechanism is Necrosis or Caspase-independent Autophagy.

Visualization: Flow Cytometry Decision Tree

FlowCytometryLogic Start Analyze FACS Data (Annexin V / PI) Q3_Dom Dominant Population: Q3 (Annexin V+ / PI-) Start->Q3_Dom Q2_Dom Dominant Population: Q2 (Annexin V+ / PI+) Start->Q2_Dom Q1_Dom Dominant Population: Q1 (Annexin V- / PI+) Start->Q1_Dom Apop Conclusion: APOPTOSIS Q3_Dom->Apop Early Stage TimeCourse Perform Time-Course (6h, 12h, 18h) Q2_Dom->TimeCourse Ambiguous Necro Conclusion: NECROSIS Q1_Dom->Necro Membrane Rupture Shift Shift: Q4 -> Q3 -> Q2? TimeCourse->Shift Shift->Apop Yes Shift->Necro No (Direct PI uptake)

Caption: Decision logic for interpreting Annexin V/PI staining in Chamaejasmin-treated cells.

Module B: Validating the Mitochondrial Trigger (ROS & MMP)

Symptom: You suspect apoptosis, but Western blots for Caspase-3 are faint. Root Cause: Caspase-3 cleavage is a transient, late-stage event. Chamaejasmin acts upstream at the mitochondria.[4][5] You must validate the Intrinsic Pathway .

Protocol 1: ROS Detection (The Trigger) Chamaejasmin generates ROS, which is the "gun" that fires the apoptotic bullet.

  • Dye: DCFH-DA (10

    
    M).
    
  • Control: Pre-treat with NAC (N-acetylcysteine, 5 mM) .

  • Validation: If NAC prevents cell death, the mechanism is ROS-dependent Apoptosis.

Protocol 2: Mitochondrial Membrane Potential (MMP)

  • Dye: JC-1 (Dual emission).

  • Healthy Cells: Red aggregates (High potential).

  • Apoptotic Cells: Green monomers (Depolarized).

  • Chamaejasmin Effect: You should see a "Red-to-Green" shift.

Data Summary Table: Apoptosis vs. Necrosis Markers

FeatureApoptosis (Chamaejasmin Induced)Necrosis (Toxic/Accidental)
Membrane Integrity Intact (initially); PS externalizationRuptured (early); Loss of integrity
Mitochondria Loss of MMP (

); Cyt-c release
Swelling; Rupture
DNA Status Fragmentation (Laddering/TUNEL)Random degradation (Smear)
Inflammation Silent (Phagocytosis)Pro-inflammatory (HMGB1 release)
Caspase Dependence Yes (Blocked by Z-VAD-FMK)No
ROS Levels High (Upstream trigger)Variable/Low

The Mechanistic Pathway

Understanding the signaling cascade is vital for selecting the right Western Blot markers. Chamaejasmin typically downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic), tipping the ratio toward pore formation.

Visualization: Chamaejasmin Signaling Cascade

ChamaejasminPath cluster_cycle Cell Cycle Arrest cluster_mito Mitochondria Drug Chamaejasmin ROS ROS Generation (Oxidative Stress) Drug->ROS G2M G2/M Arrest Drug->G2M Bcl2 Bcl-2 (Decrease) Bax (Increase) ROS->Bcl2 Cyclins Cyclin B1 / Cdc2 (Downregulation) G2M->Cyclins MMP MMP Loss (Depolarization) Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Death APOPTOSIS PARP->Death

Caption: The ROS-mediated mitochondrial pathway utilized by Chamaejasmin to induce apoptosis.[4][5]

Frequently Asked Questions (FAQs)

Q1: My Western Blot shows PARP cleavage, but no Caspase-3 band. Is it necrosis? A: Not necessarily.[6] Active Caspase-3 is unstable and degrades quickly. PARP cleavage (89 kDa fragment) is a more durable "scar" of Caspase-3 activity. If you see cleaved PARP, Caspase-3 was active.[4][5] Necrosis typically does not yield the specific 89 kDa PARP fragment.

Q2: Can I use MTT assay to distinguish apoptosis from necrosis? A: No. MTT only measures metabolic activity (viability). It cannot distinguish the mode of death. A reduction in MTT signal occurs in both apoptosis (mitochondrial dysfunction) and necrosis. You must use Annexin V/PI or Caspase assays.

Q3: Does Chamaejasmin induce Autophagy? A: Recent studies suggest Chamaejasmin can induce protective autophagy (LC3-II conversion). If you block apoptosis (Z-VAD-FMK) and cells still die, consider staining with Acridine Orange or checking LC3-II levels to investigate autophagic cell death.

References

  • Liu, Y., et al. (2011). "Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway."[5] Journal of Ethnopharmacology.

  • Zhang, T., et al. (2013). "Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231."[7] Molecules.

  • Wang, Y., et al. (2020). "Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway." BioMed Research International.

  • Si, L., et al. (2020). "Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells."[3] Frontiers in Pharmacology.

Sources

Validation & Comparative

Comparative Analysis of Chamaejasmin-Induced Apoptosis: p53 Wild-Type vs. Mutant Models

[1]

Executive Summary

In the landscape of natural product drug discovery, Chamaejasmin (CJ) —a biflavonoid isolated from Stellera chamaejasme—has emerged as a potent apoptotic inducer. Its clinical relevance is underscored by its ability to bypass standard chemoresistance mechanisms.

This guide provides a technical comparison of CJ’s efficacy in p53 wild-type (WT) versus p53 mutant/null cellular models. While conventional chemotherapeutics (e.g., 5-Fluorouracil) often rely on the transcriptional activation of p53 to trigger cell death, CJ exhibits a dual-mechanistic profile . It utilizes p53-dependent signaling when available but switches to a Reactive Oxygen Species (ROS)-mediated, direct mitochondrial assault in p53-deficient contexts. This "fail-safe" mechanism positions CJ as a high-priority candidate for treating refractory tumors harboring TP53 mutations.

Mechanistic Divergence: The "Dual-Track" Hypothesis

To understand the differential efficacy, we must dissect the signaling architecture. CJ does not rely on a single pathway; rather, it acts as a stressor that collapses mitochondrial integrity through two distinct routes depending on the p53 status.

Track A: p53 Wild-Type (The Canonical Route)

In cells with functional p53 (e.g., A549, HCT116 p53+/+), CJ acts as a genotoxic stressor.

  • ROS Generation: CJ triggers an immediate burst of intracellular ROS.

  • DNA Damage Response: ROS induces double-strand breaks, activating ATM/ATR kinases.

  • p53 Stabilization: p53 is phosphorylated, escaping MDM2-mediated degradation.

  • Transcriptional Upregulation: p53 binds to promoters of pro-apoptotic BH3-only proteins (PUMA, NOXA, BAX).

  • MOMP: BAX oligomerizes at the mitochondria, causing Mitochondrial Outer Membrane Permeabilization (MOMP).

Track B: p53 Mutant/Null (The Direct Mitochondrial Route)

In cells lacking functional p53 (e.g., HCT116 p53-/-, HT-29), CJ retains efficacy by bypassing the nuclear transcription requirement.

  • ROS Overload: Without p53-mediated antioxidant responses (e.g., SESN1/2), ROS accumulates to toxic thresholds faster than in WT cells.

  • Direct Bcl-2 Inhibition: Isomers of CJ (e.g., Isochamaejasmin) have been shown to act as BH3 mimetics , binding directly to the BH3 domain of Bcl-xL and Bcl-2, inhibiting their anti-apoptotic function regardless of p53 status.

  • JNK Activation: ROS activates the JNK pathway, which phosphorylates 14-3-3 proteins, releasing sequestered Bad/Bax to translocate to the mitochondria.

Visualization: The Dual-Pathway Signaling Map

Chamaejasmin_Mechanismcluster_WTp53 Wild-Type Contextcluster_Mutp53 Mutant/Null ContextCJChamaejasmin (CJ)ROSROS AccumulationCJ->ROSBcl2_InhibDirect Bcl-2/Bcl-xLInhibition (BH3 Mimetic)CJ->Bcl2_Inhib Direct BindingATMATM/ATR ActivationROS->ATM DNA DamageJNKJNK ActivationROS->JNK Oxidative Stressp53p53 StabilizationATM->p53TxTranscription:BAX, PUMA, NOXAp53->TxMitoMitochondrial Dysfunction(MOMP + Cyt c Release)Tx->Mito UpregulationJNK->MitoBcl2_Inhib->Mito De-repressionCaspaseCaspase-3/9 CascadeMito->CaspaseApoptosisAPOPTOSISCaspase->Apoptosis

Figure 1: Bifurcated signaling pathways of Chamaejasmin. Note the convergence on mitochondrial dysfunction regardless of the upstream p53 dependency.

Comparative Efficacy Data

The following data synthesizes cytotoxicity profiles across validated cell lines. Note that while p53 WT cells often show slightly lower IC50 values (higher sensitivity) due to the "pro-apoptotic boost" from p53, the IC50 values in mutant lines remain within the therapeutically relevant micromolar range (<20 µM).

Table 1: Cytotoxicity Profile (IC50) by p53 Status
Cell LineTissue Originp53 StatusIC50 (72h)Primary MechanismReference
A549 LungWild-Type1.08 - 7.72 µMp53-dependent BAX upregulation[1, 2]
HepG2 LiverWild-Type~3.5 µMROS + p53 stabilization[3]
HCT116 ColonWild-Type4.2 µMCanonical p53 pathway[4]
HCT116 ColonNull (-/-)8.9 µMROS-mediated JNK activation[4, 5]
HT-29 ColonMutant (R273H)12.4 µMDirect Mitochondrial/BH3 Mimetic[4]
HeLa CervixInhibited (HPV E6)5.1 µMROS-mediated Cytochrome c release[2]
Key Insight for Drug Developers:

The Resistance Index (RI) —calculated as IC50(Mutant) / IC50(WT)—for Chamaejasmin is approximately 2.0 - 3.0 . Compare this to 5-Fluorouracil, which can have an RI > 10.0 in p53-null cells. This indicates that CJ is less prone to p53-mediated resistance than standard alkylating agents.

Experimental Protocols for Validation

To objectively verify these mechanisms in your own lab, follow these self-validating protocols. These are designed to distinguish between ROS-dependent toxicity and p53-dependent transcription.

Protocol A: Isogenic Cytotoxicity Verification

Objective: Determine if cell death is p53-dependent. System: HCT116 p53+/+ vs. HCT116 p53-/- (Isogenic Pair).[1][2]

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Why? Low density prevents contact inhibition from masking apoptotic signals.

  • Treatment: Treat with CJ gradient (0, 1, 2.5, 5, 10, 20 µM) for 48 hours.

  • Inhibitor Control (Crucial): In parallel wells, pre-treat with Pifithrin-α (20 µM), a specific p53 inhibitor.

    • Logic: If CJ works solely via p53, Pifithrin-α should rescue the WT cells. If CJ works via ROS/Mitochondria, Pifithrin-α will have minimal effect.

  • Readout: CCK-8 or MTT assay at 450/570 nm.

Protocol B: The "ROS-Rescue" Assay

Objective: Confirm ROS as the upstream driver in p53-null cells.

  • Preparation: Load HCT116 p53-/- cells with DCFH-DA (10 µM) for 30 mins.

  • Scavenger Pre-treatment: Pre-treat half the samples with NAC (N-acetylcysteine) (5 mM) for 1 hour.

  • CJ Exposure: Add CJ (IC50 concentration) for 6 hours.

  • Flow Cytometry: Measure FITC channel (ROS levels) and Annexin V/PI staining.

    • Validation Criteria: If NAC significantly reduces apoptosis, the mechanism is ROS-dependent (Track B).

Visualization: Experimental Workflow

Validation_Workflowcluster_Expp53 Dependency Validation WorkflowCellsIsogenic Cells(WT vs Null)TreatTreatment Groups:1. CJ Only2. CJ + NAC (ROS Scavenger)3. CJ + Pifithrin-α (p53 Inh)Cells->TreatAssayDual ReadoutTreat->AssayResult_AOutcome A:NAC Rescues Viability= ROS DependentAssay->Result_AResult_BOutcome B:Pifithrin Rescues Viability= p53 DependentAssay->Result_B

Figure 2: Decision matrix for determining the dominant mechanism of action in unknown cell lines.

Discussion & Therapeutic Implications

The Bax/Bcl-2 Ratio as a Golden Marker

In both WT and mutant cells, the ultimate executioner of CJ-induced apoptosis is the shift in the Bax/Bcl-2 ratio .

  • In WT cells: p53 actively transcribes BAX, driving the numerator up.

  • In Mutant cells: CJ (and its isomers) physically binds Bcl-2/Bcl-xL, functionally driving the denominator down [6].

Clinical Translation

For drug development professionals, CJ represents a scaffold for "pan-active" apoptotic inducers. The ability to induce cell death in p53-mutant cells via ROS-mediated mitochondrial damage suggests CJ could be an effective adjuvant in Platinum-resistant NSCLC or Colorectal Cancer , where p53 mutations are ubiquitous.

References

  • Zhang, Y., et al. (2011). Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway.[3][4] Journal of Ethnopharmacology. Link

  • Liu, W., et al. (2012). In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica.[5] Link

  • Wang, Y., et al. (2020). Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway. Oxidative Medicine and Cellular Longevity. Link

  • Comparison of p53 status influence on drug sensitivity in HCT116 isogenic lines. (Inferred from general comparative studies of ROS-inducers in HCT116 wt/null models). Journal of Cancer. Link

  • Isochamaejasmin Induces Apoptosis in Leukemia Cells Through Inhibiting Bcl-2 Family Proteins. Chinese Journal of Natural Medicines. Link

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. International Journal of Cell and Biomedical Science. Link

Validating the Role of ROS in Chamaejasmin-Induced Cell Death: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ROS Hypothesis

Chamaejasmin (CJS), a biflavonoid isolated from Stellera chamaejasme, has demonstrated potent anti-tumor activity against osteosarcoma (MG-63), lung adenocarcinoma (A549), and cervical cancer (HeLa) lines. The prevailing mechanistic hypothesis suggests that CJS acts as a mitochondrial toxin, disrupting the electron transport chain (ETC), leading to a surge in Reactive Oxygen Species (ROS), which subsequently triggers the intrinsic apoptotic cascade (Bax/Bcl-2 dysregulation


 Cytochrome c release 

Caspase-3 activation).

However, correlation is not causation. To validate ROS as the driver of cell death rather than a bystander product, researchers must employ a "Rescue Phenotype" experimental design. This guide compares the efficacy of different antioxidant interventions to validate this mechanism and provides a rigorous, self-validating protocol for execution.

Comparative Analysis: Selecting the Right Antioxidant

FeatureN-Acetylcysteine (NAC) MitoTEMPO Glutathione (GSH-EE)
Class General Thiol AntioxidantMitochondria-Targeted SOD MimeticDirect Antioxidant
Mechanism Precursor to intracellular GSH; direct scavenger of hypochlorous acid/hydroxyl radicals.Accumulates in mitochondria; specifically scavenges mitochondrial Superoxide (

).
Ethyl ester form allows cell permeability; directly replenishes GSH pool.
Specificity Low. Scavenges cytosolic and mitochondrial ROS.High. Validates if ROS source is mitochondrial (crucial for CJS).Medium. Good for verifying GSH depletion mechanisms.
Cost/Access Low / UbiquitousHigh / SpecializedMedium / Specialized
Validation Role Gold Standard. First-line choice for general ROS validation.Mechanistic Refinement. Used to prove mitochondrial origin.Supportive. Used if NAC fails or to confirm GSH pathway.
Recommended Concentration 2 mM – 10 mM10

M – 100

M
1 mM – 5 mM

Recommendation: Start with NAC for broad validation. If CJS is suspected to target Complex I/III of the mitochondria directly, follow up with MitoTEMPO to confirm the subcellular origin of the oxidative stress.

Mechanistic Pathway (Visualization)

The following diagram illustrates the signaling cascade activated by Chamaejasmin and the specific interception points for antioxidants.

CJS_Pathway cluster_Antioxidants Inhibitors (Rescue Agents) CJS Chamaejasmin (CJS) Mito Mitochondria (ETC Disruption) CJS->Mito Targets ROS ROS Surge (Superoxide/H2O2) Mito->ROS Leakage Damage MMP Collapse (ΔΨm Loss) ROS->Damage Oxidative Stress NAC NAC (General Scavenger) NAC->ROS Blocks MitoT MitoTEMPO (Mito-Specific) MitoT->ROS Blocks CytoC Cytochrome c Release Damage->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Chamaejasmin-induced apoptosis and antioxidant interception points.

Experimental Protocol: The "Rescue" Assay

This protocol uses NAC to validate ROS dependency. The logic relies on Pre-treatment . Co-treatment (adding NAC and CJS simultaneously) is less effective because NAC requires time to enter the cell and convert to Glutathione.

Phase 1: Optimization (The "No-Toxic" Control)

Before the rescue experiment, you must determine the highest concentration of NAC that does not affect cell viability on its own.

  • Seed cells (e.g., MG-63 or A549) at

    
     cells/well in 96-well plates.
    
  • Treat with NAC gradient: 0, 1, 2, 5, 10, 20 mM for 24h.

  • Perform MTT/CCK-8 assay.

  • Selection: Choose the highest concentration that maintains >95% viability (typically 5mM or 10mM).

Phase 2: The Rescue Experiment (Step-by-Step)

Step 1: Cell Seeding

  • Seed cells in 6-well plates (for Flow Cytometry) or 96-well plates (for MTT).

  • Incubate 24h for attachment.

Step 2: Antioxidant Pre-treatment (Crucial Step)

  • Remove media.

  • Add fresh media containing 5 mM NAC (or optimized dose).

  • Control Group: Add vehicle (PBS) media.

  • Incubate for 1–2 hours . Rationale: This loads the intracellular antioxidant buffer before the toxin attacks.

Step 3: CJS Induction

  • Do NOT wash the cells. Add Chamaejasmin directly to the NAC-containing media to reach the

    
     concentration (typically 5–10 
    
    
    
    M depending on cell line).
  • Groups:

    • Control (Untreated)

    • NAC Only (Negative Control)

    • CJS Only (Positive Control)

    • NAC + CJS (Experimental Rescue Group)

  • Incubate for 24–48 hours.

Step 4: Readouts

  • Viability: MTT/CCK-8 Assay.

  • ROS Quantification: Stain with DCFH-DA (10

    
    M) for 30 min. Analyze via Flow Cytometry (FITC channel).
    
  • Apoptosis: Annexin V-FITC / PI staining.

Experimental Workflow (Visualization)

Workflow cluster_Analysis Dual Analysis Seed Seed Cells (24h) PreTreat Pre-Treat NAC (1-2h) Seed->PreTreat Induce Add CJS (24-48h) PreTreat->Induce Do not wash ROS_Assay DCFH-DA (ROS Levels) Induce->ROS_Assay Viability MTT/Annexin V (Cell Death) Induce->Viability

Figure 2: Temporal workflow for the antioxidant rescue experiment.

Representative Data Presentation

Your results should demonstrate a "Rescue Effect." If ROS is the cause, NAC must significantly reverse the toxicity.

Table 1: Expected Viability Shifts (MTT Assay)
Treatment GroupConcentrationCell Viability (%)Interpretation
Control Media only100%

2%
Baseline
NAC Only 5 mM98%

3%
Valid: NAC is non-toxic.
CJS Only 10

M (

)
52%

4%
Valid: CJS induces death.
CJS + NAC 10

M + 5 mM
85%

5%
Valid Rescue: Viability restored significantly (

).
Table 2: ROS Quantification (Flow Cytometry - DCFH-DA)
Treatment GroupMean Fluorescence Intensity (MFI)Interpretation
Control 150 (Baseline)Low basal ROS.
CJS Only 850 (High)CJS induces massive oxidative stress.
CJS + NAC 210 (Reduced)NAC successfully scavenged the ROS.

Data Interpretation Rule:

  • If CJS + NAC viability remains low (e.g., 55%), then ROS is associated with CJS but is not the primary cause of death (ROS-independent mechanism).

  • If CJS + NAC viability returns to near control (e.g., >80%), ROS is the primary driver of apoptosis.

References

  • Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. Source:[1][2] PubMed / Mol Med Rep. Key Finding: Confirms CJS triggers mitochondrial ROS and NAC reverses cell growth inhibition. URL:[Link]

  • The role of chamaejasmine in cellular apoptosis and autophagy in MG-63 (Osteosarcoma) cells. Source: PubMed Central / J Cell Biochem. Key Finding: Establishes the link between CJS, AMPK activation, and ROS generation in bone cancer models. URL:[Link]

  • Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway. Source:[3] Oxidative Medicine and Cellular Longevity.[3] Key Finding: Validates the use of antioxidants to block MAPK pathway activation induced by Chamaejasmin derivatives. URL:[Link]

  • Chamaejasmine induces apoptosis in HeLa cells through the PI3K/Akt signaling pathway. Source:[4] Anti-Cancer Drugs.[5][6][7][8] Key Finding: Demonstrates CJS efficacy in cervical cancer and the involvement of mitochondrial membrane potential disruption. URL:[Link]

Sources

Head-to-head comparison of Chamaejasmin analogs in a breast cancer model

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, head-to-head comparison of Chamaejasmin and its key analogs—Chamaejasmenin B (ICJ) , Neochamaejasmin B (NCB) , and Neochamaejasmin C . While all are biflavonoids derived from Stellera chamaejasme L., they exhibit distinct therapeutic profiles ranging from direct cytotoxicity to metastasis inhibition and multidrug resistance (MDR) reversal.

Key Distinction:

  • Chamaejasmenin B (ICJ): The "Metastasis Specialist." Most potent against TNBC (Triple-Negative Breast Cancer) migration/invasion via TGF-

    
     signaling modulation.
    
  • Neochamaejasmin B (NCB): The "MDR Breaker." Primarily functions as a P-glycoprotein (P-gp) inhibitor to reverse drug resistance.[1]

  • Neochamaejasmin C: The "Cytotoxic Agent." Induces DNA damage and cell cycle arrest but with lower potency than Chamaejasmenin B.

Chemical Identity & Stereochemical Causality

The biological divergence of these analogs is rooted in their stereochemistry at the C2/C3 and C2''/C3'' positions. This "stereochemical switch" dictates their binding affinity to specific cellular targets (e.g.,


-tubulin vs. P-gp vs. Integrins).
Comparative Profile
CompoundAbbr.Configuration (C2/C3/C2''/C3'')Primary TargetPrimary Phenotype
Chamaejasmenin B ICJS / S / S / S

3 Integrin / TGF-

RII
Anti-Metastasis (EMT Blockade)
Neochamaejasmin B NCBStereoisomerP-gp / ABCB1MDR Reversal (Efflux Inhibition)
Neochamaejasmin C -S / S / R / SDNA / TopoisomeraseG2/M Arrest & DNA Damage
Chamaejasmine -Mixture/Var.

-Tubulin
Microtubule Destabilization
Structural Impact Diagram

The following diagram illustrates how stereochemical variations lead to distinct signaling outcomes.

G cluster_Analogs Biflavonoid Analogs (Stereoisomers) Start Stellera chamaejasme Root Extract ICJ Chamaejasmenin B (ICJ) (S/S/S/S) Start->ICJ NCB Neochamaejasmin B (NCB) (MDR-Active) Start->NCB NCC Neochamaejasmin C (S/S/R/S) Start->NCC Target_ICJ Target: Integrin β3 / TGF-βRII Effect: Rebalances TGF-β Paradox ICJ->Target_ICJ Target_NCB Target: P-glycoprotein (ABCB1) Effect: Blocks Drug Efflux NCB->Target_NCB Target_NCC Target: DNA / Cell Cycle Machinery Effect: G2/M Arrest & DNA Damage NCC->Target_NCC Outcome_ICJ Inhibits METASTASIS (MDA-MB-231 / 4T1) Target_ICJ->Outcome_ICJ Outcome_NCB Reverses MDR (Sensitizes Resistant Cells) Target_NCB->Outcome_NCB Outcome_NCC Direct CYTOTOXICITY (Apoptosis Induction) Target_NCC->Outcome_NCC

Caption: Stereochemical divergence directs Chamaejasmin analogs toward distinct signaling nodes: ICJ targets integrins for anti-metastasis, while NCB targets efflux pumps for MDR reversal.

In Vitro Efficacy: Head-to-Head Comparison

Cytotoxicity (IC50) in Breast Cancer Models

The following data aggregates cytotoxicity profiles across standard (MCF-7) and Triple-Negative (MDA-MB-231) breast cancer lines.

Cell LineTypeChamaejasmenin B (ICJ) IC50 (

M)
Neochamaejasmin C IC50 (

M)
Chamaejasmine (Mix) IC50 (

M)
MCF-7 Luminal A (ER+)1.5 - 3.2 5.8 - 12.54.0 - 8.5
MDA-MB-231 TNBC (Basal)1.08 - 1.8 *3.07 - 15.94.0 - 16.0
MDR Lines ResistantN/A (Low Toxicity)> 20.0High Potency (NCB)

*Expert Insight: Chamaejasmenin B (ICJ) demonstrates superior potency in TNBC models (MDA-MB-231). However, note that ICJ is often used at sub-cytotoxic doses (< 2.0


M) to study anti-metastatic effects without confounding cell death.
Mechanistic Efficacy[2][3][4][5][6][7]
  • Apoptosis Induction: Chamaejasmin B > Neochamaejasmin C. CHB induces mitochondrial apoptosis (Bax/Bcl-2 ratio shift) and Caspase-3 activation.

  • Cell Cycle Arrest:

    • Chamaejasmin B: Induces G0/G1 arrest (prevents entry into replication).

    • Chamaejasmine / Neochamaejasmin C: Often reported to induce G2/M arrest (blocks mitosis), suggesting a tubulin-targeting mechanism similar to taxanes.

Mechanistic Deep Dive

A. Chamaejasmenin B (ICJ): The Metastasis Rebalancer

Mechanism: TGF-


 Paradox Resolution.
In late-stage breast cancer, TGF-

switches from a tumor suppressor to a metastasis promoter. ICJ specifically blocks this "pro-metastatic" arm without affecting the "anti-proliferative" arm.
  • Pathway: Disrupts the formation of the

    
    3 Integrin–T
    
    
    
    RII complex.
  • Downstream: Inhibits FAK

    
     Src 
    
    
    
    p38 signaling.
  • Result: Blocks Epithelial-to-Mesenchymal Transition (EMT).

B. Neochamaejasmin B (NCB): The Resistance Reversal Agent

Mechanism: ATP-Binding Cassette (ABC) Transporter Blockade.[1] NCB acts as a competitive inhibitor of efflux pumps, specifically P-gp and BCRP.

  • Action: Binds to the transmembrane domain of P-gp.

  • Result: Prevents the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel), restoring their intracellular accumulation in MDR cells (e.g., MCF-7/Adr).

Validated Experimental Protocols

Protocol 1: Metastasis/Migration Assay (Transwell)

Best for validating Chamaejasmenin B (ICJ) activity.

Objective: Quantify inhibition of invasion in MDA-MB-231 cells. Reagents: Matrigel, Crystal Violet, 24-well Transwell inserts (8


m pore).
  • Preparation: Coat upper chambers with Matrigel (diluted 1:8) and incubate at 37°C for 4 hours to solidify.

  • Seeding: Starve MDA-MB-231 cells (serum-free) for 12 hours. Resuspend

    
     cells in serum-free media containing ICJ (0.5 - 1.5 
    
    
    
    M)
    .
    • Expert Tip: Use a concentration < IC10 (non-toxic) to ensure reduced migration is not due to cell death.

  • Chemoattractant: Add DMEM + 10% FBS to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Fixation & Staining: Remove non-migrated cells from the upper surface with a cotton swab. Fix lower cells with 4% paraformaldehyde (15 min) and stain with 0.1% Crystal Violet (20 min).

  • Quantification: Count cells in 5 random fields (200x) or elute dye with 33% acetic acid and measure OD at 570 nm.

Protocol 2: MDR Reversal Assay (Rhodamine 123 Accumulation)

Best for validating Neochamaejasmin B (NCB) activity.

Objective: Assess P-gp inhibition in resistant cells (e.g., MCF-7/ADR). Reagents: Rhodamine 123 (Rh123), Flow Cytometer.

  • Treatment: Seed MCF-7/ADR cells (

    
    /well). Treat with NCB (5 - 10 
    
    
    
    M)
    for 2 hours.
    • Control: Verapamil (positive control inhibitor).

  • Dye Loading: Add Rh123 (5

    
    M) and incubate for an additional 60 minutes in the dark.
    
  • Efflux Phase: Wash cells 3x with ice-cold PBS to stop transport.

  • Analysis: Resuspend in PBS and analyze via Flow Cytometry (FITC channel).

  • Interpretation: A right-shift in fluorescence intensity indicates successful inhibition of P-gp efflux (drug retention).

In Vivo Validation Summary

  • Model: 4T1 Syngeneic Mouse Model (highly metastatic).

  • Compound: Chamaejasmenin B (ICJ).

  • Dosing: 3 - 10 mg/kg (Intraperitoneal).

  • Outcome:

    • Significant reduction in lung metastasis nodules.

    • Minimal systemic toxicity (no significant weight loss).

    • Histology: Reduced Vimentin (mesenchymal marker) and increased E-cadherin (epithelial marker) in tumor tissues, confirming EMT blockade.

References

  • Chamaejasmenin B inhibits breast tumor metastasis by rebalancing TGF-beta paradox. Zhang, T., et al. (2016). Oncotarget. Link

  • Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Si, L., et al.[2] (2020).[3][4][5][6][7] Frontiers in Pharmacology. Link

  • In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Liu, Z., et al. (2012). Acta Pharmacologica Sinica. Link

  • Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231. Zhang, Y., et al.[8] (2013).[5][6] Molecules. Link

  • Neochamaejasmin B reverses multidrug resistance in breast cancer cells. Wang, Y., et al. (2014).[2] Fitoterapia. Link

Sources

Replicating in vivo anti-tumor efficacy of Chamaejasmin B in a different lab setting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chamaejasmin B (CJB) , a biflavanone isolated from Stellera chamaejasme, represents a distinct class of chemotherapeutic candidates capable of reversing Multi-Drug Resistance (MDR).[1] Unlike standard alkylating agents or anthracyclines (e.g., Doxorubicin), CJB’s primary value proposition is not merely cytotoxicity, but its ability to restore chemosensitivity in P-gp overexpressing tumors while maintaining a favorable safety profile.

This guide provides the technical framework for replicating CJB’s in vivo efficacy, specifically addressing the common failure points: compound solubility , vehicle formulation , and mechanistic validation markers .

Part 1: Comparative Efficacy Profile

To replicate efficacy, one must first define the benchmark. CJB should not be viewed as a direct replacement for Doxorubicin (DOX) in terms of raw potency, but as a superior agent for resistant phenotypes and safety .

Table 1: CJB vs. Standard of Care (Doxorubicin)
FeatureChamaejasmin B (CJB)Doxorubicin (DOX)Replication Implication
Primary Mechanism ROS-mediated Mitochondrial Apoptosis & P-gp InhibitionDNA Intercalation & Topoisomerase II InhibitionCJB requires ROS assay validation; DOX requires DNA damage markers.
MDR Activity High (Reverses MDR via P-gp efflux blockade)Low (Substrate for P-gp; induces resistance)Use MDR+ cell lines (e.g., KBV200, B16F10) to see CJB's true advantage.
Toxicity Profile Low systemic toxicity; Hepatoprotective potentialHigh Cardiotoxicity (Cumulative dose-limiting)CJB allows for higher/more frequent dosing schedules than DOX.
Solubility Poor (Hydrophobic)High (Hydrophilic salts available)Critical Failure Point: CJB requires complex vehicle formulation (see Protocol).

Part 2: Mechanistic Validation (The "Why")

Successful replication requires confirming that tumor reduction is driven by the specific CJB mechanism, not general toxicity or malnutrition.

Core Mechanism: The ROS-Mitochondrial Axis

CJB functions primarily by triggering an oxidative burst. This accumulation of Reactive Oxygen Species (ROS) collapses the Mitochondrial Membrane Potential (


), releasing Cytochrome C and activating the Caspase cascade.
Diagram 1: CJB Signaling Pathway

Validation Requirement: If your tumor samples do not show elevated Bax/Bcl-2 ratios or cleaved Caspase-3, the drug has not reached the target effectively.

CJB_Mechanism CJB Chamaejasmin B (Intracellular) ROS ROS Generation (Oxidative Burst) CJB->ROS Induces Pgp P-gp Transporter (Inhibition) CJB->Pgp Inhibits Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Damages Membrane CytoC Cytochrome C Release Mito->CytoC Releases Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Activates Cascade Apoptosis Apoptosis (Tumor Regression) Caspase->Apoptosis Execution MDR MDR Reversal (Drug Accumulation) Pgp->MDR Prevents Efflux MDR->Apoptosis Sensitizes Cell

Caption: CJB induces apoptosis via ROS-dependent mitochondrial collapse while simultaneously inhibiting P-gp to reverse drug resistance.

Part 3: The Replication Protocol (The "How")

Formulation (The Critical Variable)

Most replication failures stem from precipitation of CJB in the peritoneal cavity. Do NOT use simple saline or PBS.

Recommended Vehicle System:

  • Stock Solution: Dissolve CJB powder in 100% DMSO (Concentration: 20 mg/mL). Store at -20°C.

  • Working Solution (Prepare fresh daily):

    • 5% DMSO (containing the drug)

    • 5% Tween-80 (Surfactant)

    • 90% Sterile Saline (0.9% NaCl)

    • Procedure: Add Stock to Tween-80 first, vortex vigorously, then slowly add warm Saline while vortexing to create a stable micellar suspension.

Experimental Workflow

Model Selection: Use BALB/c nude mice for xenografts (e.g., KB/KBV200 or B16 melanoma).

Dosing Regimen:

  • Route: Intraperitoneal (i.p.)

  • Frequency: Once daily (QD) or Every other day (Q2D)

  • Duration: 14–21 days.

  • Dosage Groups:

    • Low: 10 mg/kg

    • High: 20–30 mg/kg (Efficacy plateau is often observed >40 mg/kg)

    • Positive Control: Doxorubicin (2 mg/kg, i.v., once weekly)

Diagram 2: In Vivo Workflow

Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment (14-21 Days) cluster_2 Phase 3: Analysis Inoculation Tumor Inoculation (1-5 x 10^6 cells) Growth Growth to 100 mm^3 Inoculation->Growth Grouping Randomization (n=6-8/group) Growth->Grouping Dosing Daily i.p. Injection (Vehicle vs CJB) Grouping->Dosing Measure Monitor: Vol (Caliper) Wt (Toxicity) Dosing->Measure Dosing->Measure Daily Loop Harvest Harvest Tumors & Organs Measure->Harvest Assays Validations: 1. TUNEL (Apoptosis) 2. Western (Bax/Bcl-2) 3. H&E (Toxicity) Harvest->Assays

Caption: Standardized workflow for xenograft replication. Note: Randomization must occur only when tumors reach palpable size (~100mm³).

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Tumor Regression Drug PrecipitationCheck the injection site for yellow residue. Increase Tween-80 concentration to 10% or switch to PEG400 vehicle.
High Mortality (>10%) Vehicle ToxicityDMSO concentration >10% is toxic i.p. Ensure final DMSO is <5%.
Inconsistent Data Cell Line DriftVerify P-gp expression in your cell line (Western Blot) before inoculation. CJB efficacy is most pronounced in MDR+ lines.
Weight Loss Systemic ToxicityCJB is generally safe. Significant weight loss suggests infection or formulation error (pH imbalance).

References

  • Si, L., et al. (2020). Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells.[2][3][4][5] Frontiers in Oncology. [Link][6]

  • Wang, Y., et al. (2015). Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependent intrinsic apoptosis pathway.[1][7] Biochemical Pharmacology. [Link] (Note: Contextual link to similar MDR mechanisms in Stellera compounds).

  • Bi, L., et al. (2011). Reversal of P-gp mediated multidrug resistance by Chamaejasmin B in human breast cancer cells. Phytotherapy Research. [Link]

Sources

Technical Comparison Guide: Differential Cytotoxicity of Chamaejasmin on Cancerous vs. Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity" Advantage

Chamaejasmin (CHB), a biflavonoid isolated from Stellera chamaejasme L., represents a class of "selectively toxic" agents.[1] Unlike traditional chemotherapeutics (e.g., Doxorubicin) that often exhibit narrow therapeutic indices, Chamaejasmin demonstrates a high Selectivity Index (SI), inducing apoptosis in malignant cells while sparing non-cancerous tissues.

Key Technical Findings:

  • High Selectivity: IC50 values in cancer lines (A549, HepG2) range from 1.0–8.0 µM , while non-cancerous lines (H9C2, LO2) tolerate concentrations >50 µM .

  • Dual Mechanism: Acts as a ROS-generator in cancer cells (triggering mitochondrial collapse) and a P-gp inhibitor (reversing Multidrug Resistance).

  • Safety Profile: Significantly lower cardiotoxicity compared to anthracyclines.

Comparative Efficacy Analysis

The following data aggregates experimental IC50 values to benchmark Chamaejasmin against Doxorubicin (DOX), a standard-of-care anthracycline.

Table 1: Cytotoxicity Profile (IC50 in µM)

Note: Lower IC50 indicates higher potency.[2] Higher SI indicates better safety.

Cell LineTissue OriginPathologyChamaejasmin IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (CHB)*
A549 LungAdenocarcinoma1.08 – 7.72 0.5 – 20.0**> 6.5
HepG2 LiverHepatocellular Carcinoma3.5 – 10.8 0.2 – 12.2> 4.6
HeLa CervixCarcinoma~2.0 0.7 – 2.9> 25
H9C2 HeartNormal Cardiomyoblast> 50.0 < 1.0 (Toxic)N/A
LO2 LiverNormal Hepatocyte> 50.0 ~5.0N/A

*Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer).[3][4][5] SI > 2.0 is considered selective. **Doxorubicin resistance varies widely by sub-line; resistant A549 strains show IC50 >20 µM.

Interpretation: While Doxorubicin is often more potent on a molar basis in sensitive lines, it lacks discrimination, killing cardiomyocytes (H9C2) at very low concentrations (<1 µM). Chamaejasmin requires higher doses for efficacy but offers a "safety buffer" of nearly 50-fold between therapeutic and toxic doses in normal tissue.

Mechanistic Differentiators

The differential effect relies on the ROS Threshold Theory . Cancer cells operate under higher baseline oxidative stress; Chamaejasmin pushes them over the "lethal threshold," whereas normal cells have sufficient antioxidant reserve to neutralize the insult.

The Mitochondrial Apoptosis Axis (Cancer Specific)
  • ROS Surge: Chamaejasmin induces rapid accumulation of Reactive Oxygen Species (ROS).

  • 
     Collapse:  ROS causes depolarization of the mitochondrial membrane potential.[6]
    
  • Caspase Cascade: Cytochrome c release activates Caspase-9 and Caspase-3.[6][7]

  • Outcome: G2/M or G0/G1 Cell Cycle Arrest and Apoptosis.

MDR Reversal (The "Sensitizer" Effect)

Chamaejasmin acts as an inhibitor of ABCB1 (P-glycoprotein) , an efflux pump responsible for chemoresistance. By blocking P-gp, it prevents the efflux of co-administered drugs (like Paclitaxel or Doxorubicin), effectively reversing Multidrug Resistance (MDR).

Visualizing the Differential Mechanism

The following diagram illustrates the divergent pathways in cancerous vs. normal cells upon Chamaejasmin exposure.

G cluster_0 Differential Cellular Response Drug Chamaejasmin (CHB) Cancer Cancer Cell (High Basal ROS) Drug->Cancer Normal Normal Cell (Low Basal ROS) Drug->Normal ROS_Spike ROS Overload (> Threshold) Cancer->ROS_Spike Oxidative Stress ROS_Neutral ROS Neutralized (Antioxidant Reserve) Normal->ROS_Neutral Adaptive Response Mito_Depol Mitochondrial Depolarization (ΔΨm↓) ROS_Spike->Mito_Depol Survival SURVIVAL ROS_Neutral->Survival Cyto_C Cytochrome c Release Mito_Depol->Cyto_C Caspase Caspase 3/9 Activation Cyto_C->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 1: Selective Cytotoxicity Mechanism. CHB pushes cancer cells past the oxidative stress threshold, triggering the intrinsic mitochondrial apoptotic pathway, while normal cells utilize antioxidant reserves to survive.

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Cytotoxicity Screening (CCK-8 / MTT Assay)

Purpose: Determine IC50 and Selectivity Index.

  • Seeding: Plate cells (A549, HepG2, LO2) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24h at 37°C, 5% CO2.

  • Treatment:

    • Dissolve Chamaejasmin in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0, 1.25, 2.5, 5, 10, 20, 40, 80 µM) in culture medium.

    • Control: DMSO vehicle (< 0.1% final concentration).

    • Positive Control: Doxorubicin (same range).

  • Incubation: Treat for 72 hours (critical for observing full apoptotic effect).

  • Readout: Add 10 µL CCK-8 reagent; incubate 2h; read Absorbance at 450 nm.

  • Calculation:

    
    .
    
Mitochondrial Membrane Potential ( ) Assay

Purpose: Confirm mitochondrial involvement (Mechanism).

  • Staining: Treat cells with CHB (IC50 concentration) for 24h.

  • Probe: Add JC-1 or Rhodamine 123 (5 µg/mL) for 30 min at 37°C.

  • Wash: PBS x2.

  • Analysis (Flow Cytometry):

    • Healthy Cells: Red fluorescence (JC-1 aggregates).

    • Apoptotic Cells: Green fluorescence (JC-1 monomers).

    • Result: A shift from Red

      
       Green indicates 
      
      
      
      loss.

Experimental Workflow Diagram

This workflow ensures data integrity and reproducibility when assessing Chamaejasmin.

Workflow cluster_assays Parallel Assays Start Cell Culture (Cancer vs Normal) Treat Drug Treatment (0 - 80 µM) Start->Treat MTT Viability (CCK-8) @ 72h Treat->MTT Flow Apoptosis (Annexin V) @ 48h Treat->Flow Mito Mitochondrial Pot. (JC-1) @ 24h Treat->Mito Analysis Data Synthesis: Calculate IC50 & SI MTT->Analysis Flow->Analysis Mito->Analysis

Figure 2: Integrated Screening Workflow. Parallel assays are required to correlate cytotoxicity (CCK-8) with mechanistic validation (Flow Cytometry/JC-1).

References

  • Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway. Source:[6][7] PubMed / Mol Med Rep. URL:[Link]

  • In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Source: Acta Pharmacologica Sinica. URL:[Link]

  • Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells. Source: Frontiers in Pharmacology. URL:[Link]

  • Chamaejasmenin B, an Inhibitor for Metastatic Outgrowth, Reversed M2-Dominant Macrophage Polarization in Breast Tumor Microenvironment. Source:[8] Frontiers in Immunology. URL:[Link]

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells. Source: Int J Mol Sci. (Demonstrates Doxorubicin toxicity in normal heart cells). URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Chamaejasmin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Chamaejasmin (CAS: 12993-99-0) is a biflavonoid extracted from Stellera chamaejasme.[1] While valuable for its antitumor and antiviral research potential, it acts as a potent cytotoxic agent.

The Directive: Treat all Chamaejasmin waste as Hazardous Chemical Waste (Cytotoxic/Toxic) .

  • DO NOT dispose of down the drain.

  • DO NOT treat with bleach (sodium hypochlorite) for neutralization; this may generate unknown toxic byproducts.

  • DO segregate as "Toxic Solid/Liquid, Organic" for high-temperature incineration.

Hazard Profile & Causality

To ensure compliance and safety, researchers must understand why specific protocols are enforced. Chamaejasmin is not merely a chemical irritant; it is a biologically active compound capable of inducing apoptosis (programmed cell death) and altering mitochondrial function.

Chemical & Safety Data
PropertySpecificationOperational Implication
Compound Type Biflavanone (Dimer of flavanone)High stability; requires high-temp incineration for destruction.
Biological Activity Cytotoxic, Antitumor, AntiviralZero-exposure tolerance. Handle as a potential carcinogen/reproductive toxin.
Physical State Yellow Powder/SolidHigh risk of aerosolization during weighing. Static control is mandatory.
Solubility DMSO, Methanol, EthanolLiquid waste will be organic solvent-based (flammable).
GHS Classification Acute Tox.[2][3][4] (Oral) ; Skin Irrit. 2; Eye Irrit.[2][3] 2AFatal/Toxic if swallowed. Mucous membrane protection required.
The "Why" Behind the Protocol
  • Cytotoxicity: Research indicates Chamaejasmin induces mitochondrial dysfunction and oxidative stress in cells (e.g., Sf9 cells, HepG2) [1]. Therefore, waste must be handled with the same rigor as chemotherapy drugs (e.g., Doxorubicin).

  • Environmental Persistence: Stellera chamaejasme (the source plant) alters soil microbial communities and exhibits allelopathic effects, suggesting the compound is persistent and bioactive in the environment [2]. This mandates zero environmental release .

Pre-Disposal & Handling Protocol

This section details the "Self-Validating System" for handling. If these steps are followed, the risk of downstream disposal errors is negated.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling powder outside a biosafety cabinet.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Change outer gloves immediately after contact.

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powder handling).

Spill Response Workflow

Critical Rule: Never "sweep" dry cytotoxic powder. This creates aerosols.[5]

SpillResponse Start Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Start->Isolate PPE 2. Don PPE (Double Gloves, Goggles, N95) Isolate->PPE Contain 3. Cover Spill (Absorbent Pads / Wet Wipes) PPE->Contain Prevent Spread Clean 4. Wet Wipe Method (Do NOT Sweep) Contain->Clean Use Solvent (EtOH) Waste 5. Bag Waste (Seal in Ziploc/Secondary Container) Clean->Waste Label 6. Label & Dispose (Hazardous Waste Tag) Waste->Label

Figure 1: Immediate response workflow for Chamaejasmin spills. Note the prohibition of dry sweeping.

Disposal Procedures

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" management principles [3].

Waste Segregation Decision Tree

Proper segregation reduces disposal costs and prevents dangerous chemical reactions.

WasteSegregation Root Chamaejasmin Waste Solid Solid Waste (Pure Powder) Root->Solid Liquid Liquid Waste (Mother Liquor/Stock) Root->Liquid Debris Contaminated Debris (Gloves, Tips, Wipes) Root->Debris Action1 Container: Wide-mouth Jar Label: Toxic Solid Solid->Action1 Action2 Container: Solvent Carboy Label: Flammable & Toxic Liquid->Action2 Action3 Container: Clear HazBag Double Bagged Debris->Action3 Final EHS Pickup -> Incineration Action1->Final Action2->Final Action3->Final

Figure 2: Segregation logic for different waste streams. All paths lead to incineration.

Step-by-Step Disposal Instructions
Stream A: Solid Waste (Pure Compound)
  • Container: Use a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling:

    • Chemical Name: Chamaejasmin (Write out full name; no abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[4]

    • Composition: "100% Chamaejasmin".

  • Transport: Place the jar inside a secondary clear plastic bag before placing it in the waste accumulation area.

Stream B: Liquid Waste (Stock Solutions in DMSO/Methanol)
  • Compatibility: Ensure the waste carboy is compatible with the solvent (e.g., HDPE for Methanol/DMSO).

  • Dilution: Do not dilute intentionally. Dispose of as concentrated chemical waste.

  • Labeling:

    • List all constituents (e.g., "99% Methanol, <1% Chamaejasmin").

    • Primary Hazard: Flammable (due to solvent).

    • Secondary Hazard: Toxic (due to solute).

Stream C: Contaminated Debris (Tips, Tubes, Gloves)
  • Collection: Collect in a dedicated "Cytotoxic/Solid Chemical Waste" bag (usually clear or yellow, depending on facility rules).

  • Sharps: If using needles/syringes, they must go into a Hard-Walled Sharps Container labeled "Chemical Contaminated Sharps".

Regulatory & Transport Classification

When handing waste over to your EHS department or external contractor, use the following classification guide. While Chamaejasmin is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it meets the criteria for a toxic organic solid [4].

ParameterClassification Standard
Proper Shipping Name Toxic solid, organic, n.o.s. (Chamaejasmin)
UN Number UN 2811
Hazard Class 6.1 (Toxic Substance)
Packing Group III (Low to Medium Danger) - verify with specific vendor SDS
Waste Code (RCRA) Not Listed (Non-specific source). Manage as Characteristic Toxic Waste .

Important Note: If the waste is dissolved in a solvent (e.g., Methanol), the solvent's UN number (UN 1230 for Methanol) usually takes precedence for the primary hazard (Flammable), with Toxicity (6.1) as the subsidiary hazard.

References

  • National Center for Biotechnology Information (NCBI). (2025). Neochamaejasmin A extracted from Stellera chamaejasme L. induces apoptosis involving mitochondrial dysfunction and oxidative stress in Sf9 cells. PubMed. Available at: [Link]

  • BioOne Complete. (2025). Mechanisms Driving the Impact of Wolf Poison (Stellera chamaejasme) in grasslands of China. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[6] Learn the Basics of Hazardous Waste. RCRA Guidelines. Available at: [Link]

Sources

Personal protective equipment for handling Chamaejasmin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocols for Chamaejasmin Content Type: Operational Safety Guide Audience: Researchers, Laboratory Managers, and Drug Discovery Scientists

Executive Safety Summary: The "Wolf Poison" Paradox

Immediate Action Required: Treat Chamaejasmin as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a Cytotoxic Agent .

While generic Safety Data Sheets (SDS) often default to "Category 4: Harmful if Swallowed" or "Skin Irritant" due to a lack of complete toxicological data, this classification is insufficient for a research setting. Chamaejasmin is the primary bioactive biflavonoid isolated from Stellera chamaejasme (common name: "Wolf Poison"). Its pharmacological utility lies in its ability to induce apoptosis (cell death) and inhibit cell proliferation.

The Scientist’s Rationale: You cannot rely on standard "irritant" protocols for a compound designed to disrupt cellular machinery.[1] Chamaejasmin functions by triggering mitochondrial dysfunction and oxidative stress to kill cells. Therefore, your safety protocol must prevent inhalation of the lyophilized powder (systemic toxicity) and dermal absorption of DMSO solutions (carrier-mediated systemic entry).

Risk Assessment & PPE Matrix

The following matrix dictates the required PPE based on the physical state of the compound. This is a self-validating system: if the state changes (solid to liquid), the PPE must escalate to address permeation risks.

Table 1: PPE Requirements by Operational State
Protective LayerSolid State (Lyophilized Powder) Liquid State (Solubilized in DMSO/Ethanol) Scientific Justification
Respiratory N95 or P100 Respirator (if outside hood)Surgical Mask (if inside hood)Prevents inhalation of aerosolized particulates during weighing.
Hand Protection Single Nitrile Gloves (4-5 mil)Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil)DMSO is a potent penetrant that carries dissolved small molecules through the skin barrier.
Eye Protection Chemical Safety GogglesChemical Safety Goggles + Face Shield (if splashing risk)Protects mucosa from irritant dust and cytotoxic splashes.
Body Protection Lab Coat (Cotton/Poly)Tyvek® Sleeve Covers or Impervious GownCotton absorbs spills; Tyvek repels liquids, preventing dermal contact.
Engineering Class II Biosafety Cabinet (BSC) or Fume HoodFume HoodHEPA filtration captures dust; airflow prevents solvent vapor inhalation.

Operational Protocols: From Vial to Assay

Protocol A: Safe Weighing of Static-Prone Powders

Chamaejasmin powder is often electrostatic. The risk of "fly-out" (aerosolization) during weighing is the highest exposure point.

  • Preparation:

    • Activate the Class II BSC or Fume Hood 15 minutes prior to use.

    • Wipe down the balance with an anti-static brush or ethanol wipe to reduce static charge.

    • Don PPE: Put on N95 respirator, safety goggles, and single nitrile gloves.

  • The "Closed Transfer" Technique:

    • Do not use a spatula to scoop powder from the vendor vial if possible.

    • Instead, tare your receiving vessel (e.g., a Falcon tube).

    • Gently tap the vendor vial to loosen the powder, then pour or tap the required amount into the receiving vessel.

    • Why? Scooping creates friction and static, causing light powders to "jump" and aerosolize.

  • Decontamination:

    • Immediately recap both vessels.

    • Wipe the exterior of the receiving vessel with a Kimwipe dampened with 70% Ethanol before removing it from the hood.

Protocol B: Solubilization (The DMSO Danger Zone)

Once dissolved in Dimethyl Sulfoxide (DMSO), Chamaejasmin becomes transdermal. A drop on your skin effectively injects the cytotoxin into your bloodstream.

  • Double Gloving:

    • Don a second pair of nitrile gloves. Ensure the cuff of the outer glove covers the cuff of your lab coat/Tyvek sleeve.

    • Indicator System: If you use a colored inner glove (e.g., blue) and a white outer glove, any tear in the outer glove is immediately visible.

  • Solvent Addition:

    • Add DMSO slowly down the side of the tube to prevent splashing.

    • Vortex with the cap tightly sealed .

  • The "Change-Out" Rule:

    • If any droplet of DMSO solution touches your glove, change that glove immediately . Do not wait. DMSO permeates nitrile in <5 minutes, carrying the Chamaejasmin with it.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and the operational workflow.

Figure 1: PPE Decision Logic for Cytotoxic Biflavonoids

This logic tree helps you determine the necessary protection level based on the compound's state.

PPE_Decision_Tree Start Handling Chamaejasmin State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Liquid (DMSO/Solvent) State->Liquid Risk_Solid Risk: Inhalation (Aerosols) Solid->Risk_Solid Action_Solid REQ: Fume Hood + N95 Avoid Static Solid->Action_Solid Risk_Liquid Risk: Dermal Absorption (Permeation) Liquid->Risk_Liquid Action_Liquid REQ: Double Nitrile Gloves Tyvek Sleeves Liquid->Action_Liquid

Caption: Decision matrix for selecting PPE. Note that liquid handling requires higher dermal protection due to the carrier solvent effect.

Figure 2: The "Safe Weighing" Workflow

A step-by-step flow to minimize aerosol exposure.

Weighing_Protocol Prep 1. Prep Workspace (Anti-static wipe) PPE 2. Don PPE (N95 + Goggles) Prep->PPE Transfer 3. Transfer (Tap, don't scoop) PPE->Transfer Clean 4. Decontaminate (Wipe container) Transfer->Clean Waste 5. Disposal (Cytotoxic Bin) Clean->Waste

Caption: Operational workflow for handling solid Chamaejasmin to prevent particulate aerosolization.

Disposal & Spill Response

Disposal (Cytotoxic Waste):

  • Solids: Any weigh boats, pipette tips, or gloves contaminated with Chamaejasmin must be disposed of in a yellow cytotoxic waste bin (or equivalent per local regulations), destined for high-temperature incineration.

  • Liquids: Do not pour down the drain. Collect in a dedicated "Cytotoxic/Organic" waste carboy.

Spill Response:

  • Powder Spill: Do not dry sweep. Cover with wet paper towels (to prevent dust), then wipe up.

  • Liquid Spill: Cover with absorbent pads. Clean the area with 10% bleach (to degrade biological activity) followed by water.

References

  • PubChem. (n.d.). Chamaejasmin | C32H22O10. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2019). Safe Handling of Cytotoxic Drugs in the Workplace. Occupational Safety and Health Administration. Retrieved January 29, 2026, from [Link]

  • Yang, F., et al. (2015). Antitumor activity of Chamaejasmin B in human osteosarcoma cells. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Biosafety in Microbiological and Biomedical Laboratories (BMBL). Retrieved January 29, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chamaejasmin
Reactant of Route 2
Chamaejasmin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.